4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-5-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKWMMAJZNSSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415481 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-49-1 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive scientific overview of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one (CAS No. 62036-49-1), a substituted hydroxycoumarin. Coumarins, belonging to the benzopyrone family, are a significant class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1][2] This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural and physicochemical properties, outlining a robust synthetic protocol via the Pechmann condensation, and describing standard methodologies for its comprehensive spectroscopic characterization. Furthermore, this guide explores the potential biological activities and therapeutic applications of this specific coumarin derivative, grounded in the established bioactivities of the broader coumarin class, including antioxidant, antimicrobial, and anti-inflammatory effects.[3][4] The synthesis and characterization protocols are presented with detailed, step-by-step instructions to ensure reproducibility and self-validation.
Introduction to the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocyclic compounds built upon a benzene ring fused to an α-pyrone ring.[5] Their presence in numerous plants has been known for centuries, and they contribute to the regulation of plant growth and metabolic processes.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, with both natural and synthetic derivatives exhibiting a wide spectrum of biological activities.[1][4] These activities include well-established anticoagulant effects, as exemplified by the drug warfarin (a 4-hydroxycoumarin derivative), as well as antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[3][6] The specific biological profile of a coumarin derivative is heavily influenced by the nature and position of substituents on the benzopyrone core, making targeted synthesis a critical aspect of drug discovery.[4]
Structural and Physicochemical Properties
The fundamental identity of this compound is defined by its unique arrangement of functional groups on the coumarin nucleus. The ethyl group at position C4, the hydroxyl group at C5, and the methyl group at C7 are key determinants of its chemical reactivity, solubility, and potential biological interactions.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 62036-49-1 | |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[7] |
| Molecular Weight | 204.22 g/mol | PubChem[7] |
| Appearance | Solid (predicted) | - |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
| Exact Mass | 204.07864 g/mol | PubChem[7] |
Synthesis and Mechanistic Insights: The Pechmann Condensation
The most direct and widely adopted method for synthesizing 4-substituted coumarins is the Pechmann condensation.[8][9] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[9] For the target molecule, this translates to the reaction between 3-methyl-5-hydroxyphenol (orcinol) and ethyl 2-ethylacetoacetate .
Causality of Experimental Design: The choice of the Pechmann reaction is dictated by its efficiency in forming the coumarin core in a single, often high-yielding step. The strong acid catalyst (e.g., concentrated sulfuric acid) serves a dual purpose: it first promotes the transesterification between the phenol's hydroxyl group and the β-ketoester, followed by a cyclizing dehydration to form the fused pyrone ring. The reaction is typically driven to completion by heating.
Caption: Experimental workflow for the synthesis of the target coumarin.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Pechmann condensation methodologies.[10][11]
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-hydroxyphenol (1.0 eq).
-
Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of phenol) dropwise while cooling the flask in an ice bath. The acid acts as both the catalyst and solvent.
-
Allow the mixture to stir until the phenol has completely dissolved.
-
-
Addition of β-Ketoester:
-
To the stirred solution, add ethyl 2-ethylacetoacetate (1.1 eq) dropwise, maintaining the temperature below 10°C. The slight excess of the ketoester ensures the complete consumption of the limiting phenol reactant.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture in a water or oil bath at 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This step quenches the reaction and precipitates the crude product, which is typically insoluble in the acidic aqueous medium.
-
Continue stirring until all the ice has melted and the precipitate has fully formed.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For final purification, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[13] Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH (C5) | 9.0 - 11.0 | Broad Singlet | 1H | Acidic phenolic proton, shift is solvent-dependent. |
| Ar-H (C6) | 6.5 - 6.8 | Doublet (d) | 1H | Aromatic proton ortho to -OH and meta to -CH₃. |
| Ar-H (C8) | 6.5 - 6.8 | Doublet (d) | 1H | Aromatic proton ortho to -CH₃ and meta to -OH. |
| Vinyl-H (C3) | 5.9 - 6.2 | Singlet (s) | 1H | Characteristic vinylic proton of the coumarin core. |
| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Methylene protons adjacent to a methyl group. |
| Ar-CH₃ (C7) | 2.2 - 2.5 | Singlet (s) | 3H | Aromatic methyl group protons. |
| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl group. |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (C2) | 160 - 162 | Lactone carbonyl carbon.[13] |
| C-OH (C5) | 158 - 160 | Aromatic carbon attached to the hydroxyl group. |
| C4, C7, C8a | 140 - 155 | Substituted aromatic and vinylic quaternary carbons. |
| C6, C8 | 100 - 115 | Aromatic CH carbons. |
| C3, C4a | 110 - 120 | Vinylic CH and quaternary carbons. |
| -CH₂- (Ethyl) | 20 - 30 | Aliphatic methylene carbon. |
| Ar-CH₃ (C7) | 15 - 25 | Aromatic methyl carbon. |
| -CH₃ (Ethyl) | 10 - 15 | Aliphatic methyl carbon. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[13]
-
Data Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire standard ¹H, ¹³C, and 2D spectra (like COSY and HSQC) for full assignment.[13][14]
-
Data Processing: Apply Fourier transform, phase correct the spectrum, and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13]
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3500 (Broad) | Indicates the presence of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the ethyl and methyl substituents. |
| C=O Stretch (Lactone) | 1700 - 1740 (Strong) | Key signal for the α,β-unsaturated ester (lactone) carbonyl.[12] |
| C=C Stretch (Aromatic/Vinyl) | 1500 - 1650 | Multiple bands corresponding to the benzene and pyrone rings. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. For C₁₂H₁₂O₃, the expected [M+H]⁺ ion would have a calculated mass of approximately 205.0859 Da. Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the correct molecular formula.[9]
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively published, the well-documented activities of the coumarin class allow for informed hypotheses regarding its therapeutic potential.[1][2]
-
Antioxidant Activity: Many hydroxycoumarins are known to be potent antioxidants.[3] The phenolic hydroxyl group at the C5 position can act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species. This activity is valuable in combating oxidative stress-related diseases.
-
Antimicrobial and Antifungal Activity: Coumarin derivatives have shown significant activity against a range of bacterial and fungal strains.[4] The lipophilic nature of the ethyl and methyl groups may enhance membrane permeability, potentially contributing to antimicrobial efficacy.
-
Anti-inflammatory Effects: Certain coumarins can inhibit inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[1] The structural features of the title compound make it a candidate for investigation as an anti-inflammatory agent.
-
Anticancer Potential: The chromene nucleus is a scaffold found in numerous compounds with cytotoxic activity against various cancer cell lines.[2] Potential mechanisms include apoptosis induction and cell cycle arrest. Further screening against cancer cell lines would be a logical next step.
Conclusion and Future Directions
This compound is a structurally distinct member of the coumarin family that can be efficiently synthesized via the Pechmann condensation. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and HRMS. Based on its structural relationship to other biologically active coumarins, this molecule represents a promising candidate for further investigation in drug discovery programs. Future research should focus on the systematic evaluation of its biological activities through in vitro and in vivo screening, exploration of its mechanism of action, and the synthesis of related derivatives to establish structure-activity relationships (SAR) for optimizing its therapeutic potential.
References
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- ResearchGate. Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).
- MDPI. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
- Al-Majedy, Y. K., et al. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization.
- Hankare, P. P., et al. Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Indian Journal of Chemistry.
- Gerokonstantis, D. T., et al. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. PMC - NIH.
- PubMed. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants.
- Radenković, S., et al. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
- ResearchGate. (PDF) Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group.
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- Atlantis Press. The Study on Biological and Pharmacological Activity of Coumarins.
- NIH. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
- JOCPR. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru.
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A Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one and Related C4-Substituted Coumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a representative C4-substituted coumarin. While a specific CAS number for this exact molecule is not publicly indexed, this guide will focus on the synthetic pathways, characterization techniques, and potential applications of this compound and its close analogs. The primary synthetic route discussed is the Pechmann condensation, a versatile and widely employed method for coumarin synthesis.[4][5] This document serves as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel coumarin-based therapeutic agents.
Introduction to C4-Substituted Coumarins
The coumarin scaffold, a benzopyrone structure, is a privileged pharmacophore in medicinal chemistry. The substitution at the C4 position with alkyl groups, such as an ethyl group, can significantly influence the molecule's lipophilicity, steric profile, and ultimately its biological activity. The presence and position of hydroxyl and methyl groups on the benzene ring further modulate the compound's physicochemical properties and target interactions. This compound represents a specific substitution pattern with potential for diverse biological applications.
Physicochemical Properties and Structural Elucidation
While experimental data for the specific title compound is not available, the expected properties can be inferred from closely related analogs.
| Property | Predicted Value/Characteristic | Source/Method |
| Molecular Formula | C12H12O3 | Calculation |
| Molecular Weight | 204.22 g/mol | Calculation |
| Appearance | Likely a crystalline solid | General property of coumarins |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |
| UV-Vis Spectroscopy | Characteristic absorbance peaks for the coumarin chromophore | Inferred from similar compounds |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[6] | Inferred from similar compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for aromatic, ethyl, and methyl protons and carbons.[6] | Inferred from similar compounds |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. | Inferred from similar compounds |
Synthesis via Pechmann Condensation
The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[4][5] This method is highly effective for producing 4-substituted coumarins.[1]
Reaction Mechanism
The reaction proceeds through several key steps:
-
Transesterification: The acid catalyst facilitates the transesterification between the phenol and the β-ketoester.
-
Electrophilic Aromatic Substitution: The activated keto group of the ester then undergoes an intramolecular electrophilic attack on the activated ortho position of the phenol.
-
Dehydration: The resulting intermediate alcohol undergoes acid-catalyzed dehydration to form the pyrone ring.
-
Tautomerization: The final product is formed after tautomerization.
A simplified mechanistic pathway is depicted below:
Caption: A simplified workflow of the Pechmann condensation for coumarin synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[7][8]
Materials:
-
3-Methyl-5-hydroxyphenol (Orcinol monohydrate)
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-5-hydroxyphenol (1 equivalent) in a minimal amount of a suitable solvent if necessary, though solvent-free conditions are often employed.[1][9]
-
Addition of Reagents: To the phenol, add ethyl butyrylacetate (1.1 equivalents).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) to the reaction mixture while cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The solid product will precipitate out.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[7][8]
Potential Applications in Drug Development
Coumarin derivatives are known for a wide array of biological activities, and this compound, based on its structure, could be investigated for several therapeutic applications:
-
Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer effects.[3][10] The specific substitution pattern of the title compound could lead to novel interactions with cancer-related targets.
-
Antimicrobial Properties: Coumarins are a well-established class of antimicrobial agents.[11] This compound could be screened against various bacterial and fungal strains.
-
Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group suggests potential antioxidant and radical scavenging properties, which are often associated with anti-inflammatory effects.
Conclusion
While the specific compound this compound is not extensively documented in public databases, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in drug discovery. The Pechmann condensation remains a robust and versatile method for accessing this and other C4-substituted coumarins. The structural motifs present in the title compound suggest it is a promising candidate for further investigation into its biological properties. The protocols and insights provided herein are intended to empower researchers to synthesize and evaluate this and related molecules, contributing to the development of new therapeutic agents.
References
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- Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis.
- Ingle, V. V., & Shingate, B. B. (2014). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society.
- Wikipedia. Pechmann condensation.
- Samiei, S., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.
- Chemsrc. 4-ethyl-5,7-dihydroxy-2H-chromen-2-one.
- Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug.
- PubChem. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.
- MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.
- Iraqi Academic Scientific Journals. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
- ResearchGate. Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.
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- European Journal of Chemistry. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.
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- Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
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A Comprehensive Technical Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Executive Summary: This document provides a detailed technical overview of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins, or 2H-chromen-2-ones, represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] This guide, intended for researchers, chemists, and professionals in drug development, covers the fundamental physicochemical properties, a detailed synthesis protocol based on the Pechmann condensation, methods for structural elucidation, and a discussion of its potential therapeutic applications. The central focus is to provide a robust scientific foundation for the synthesis, characterization, and further investigation of this specific molecule.
Introduction: The Chromen-2-one (Coumarin) Scaffold in Drug Discovery
The chromene ring system, particularly the 2H-chromen-2-one (coumarin) scaffold, is a privileged structure in medicinal chemistry.[1] These oxygen-containing heterocycles are prevalent in nature and form the core of numerous compounds with significant biological and pharmacological importance.[2][3] The inherent bioactivity of the coumarin nucleus has led to the development of derivatives exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticoagulant effects.[1][2]
The biological versatility of coumarins stems from the scaffold's ability to interact with various cellular targets.[1] Structure-activity relationship (SAR) studies have consistently shown that the type and position of substituents on the benzopyrone ring system can dramatically modulate the pharmacological profile. Therefore, the synthesis of novel, specifically substituted coumarin derivatives like this compound is a key strategy in the quest for new therapeutic agents with enhanced potency and selectivity. This guide focuses on this specific derivative, providing the essential technical information for its synthesis and scientific exploration.
Physicochemical Properties of this compound
The structural identity and physicochemical properties of a compound are foundational to any research or development endeavor. The molecule this compound is characterized by an ethyl group at the C4 position, a hydroxyl group at C5, and a methyl group at C7 of the core coumarin structure.
Chemical Structure:
(Simplified ASCII representation)
The key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [4] |
| Molecular Weight | 204.22 g/mol | [4][5][6] |
| Exact Mass | 204.078644 Da | [5][6] |
| IUPAC Name | This compound | [4] |
| Common Name | 4-ethyl-5-hydroxy-7-methylcoumarin | |
| Computed XLogP3 | 2.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Purification Protocol
The synthesis of 4-substituted-7-hydroxycoumarins is classically achieved via the Pechmann condensation reaction.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this compound, the logical precursors are orcinol (3,5-dihydroxytoluene or 5-methylbenzene-1,3-diol) and ethyl 2-ethylacetoacetate.
Principle: The Pechmann Condensation
The Pechmann condensation is a robust and widely used method for synthesizing coumarins. The reaction mechanism begins with the acid-catalyzed transesterification between the phenol's hydroxyl group and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the newly formed ester acylates the activated phenol ring. The final step is a dehydration reaction, which forms the α,β-unsaturated lactone ring characteristic of coumarins. The use of a strong acid catalyst, such as sulfuric acid, is crucial for promoting these sequential steps.
Materials and Reagents
-
Orcinol (5-Methylbenzene-1,3-diol)
-
Ethyl 2-ethylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95% or absolute)
-
Ice-cold distilled water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker)
-
Magnetic stirrer and heating mantle
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve orcinol (1 equivalent) in a minimal amount of absolute ethanol. Place the flask in an ice bath to cool.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.5 equivalents) to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Substrate Addition: Once the acid is added and the mixture is homogenous, add ethyl 2-ethylacetoacetate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C using a heating mantle and let it stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold distilled water with vigorous stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). Follow this with a wash using a cold 5% sodium bicarbonate solution to remove any residual acid, and finally, wash again with cold distilled water.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification
The primary method for purifying the crude solid is recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation and Quality Control
Verifying the chemical structure and assessing the purity of the synthesized compound are critical, non-negotiable steps in chemical research. A combination of spectroscopic methods is employed for this purpose.
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (204.22). High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition (C₁₂H₁₂O₃) with high accuracy (e.g., calculated m/z [M+H]⁺ 205.0814, found 205.0811 ± 5 ppm).[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For this structure, one would expect to see distinct signals for the aromatic protons, the vinylic proton on the pyrone ring, the hydroxyl proton (which may be broad), and the aliphatic protons of the ethyl and methyl groups, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including a signal for the lactone carbonyl carbon at a downfield shift (typically >160 ppm).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit characteristic absorption bands: a broad peak for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the α,β-unsaturated lactone (around 1670-1720 cm⁻¹), and peaks corresponding to aromatic C=C stretching.[9][10]
Potential Applications in Research and Drug Development
While specific biological data for this compound is not widely published, its structural class suggests several promising avenues for investigation.
-
Anticancer Research: Many coumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] This compound could be screened against a panel of cancer cells to determine its potential as an anticancer agent. The specific substitution pattern may confer unique activity or selectivity.
-
Antimicrobial Agent: The coumarin nucleus is present in antibiotics like novobiocin and is a known scaffold for developing new antimicrobial agents.[2] This derivative could be tested for its efficacy against a range of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes. This compound could serve as a lead structure for developing inhibitors for targets such as cholinesterases, monoamine oxidases, or kinases, depending on its specific binding properties.
-
Scaffold for Chemical Libraries: As a well-defined molecule, it can serve as a starting scaffold. The hydroxyl group at the C5 position is a prime site for further chemical modification, allowing for the creation of a library of derivatives (e.g., ethers, esters) for high-throughput screening and SAR studies.
Conclusion
This compound, with a molecular weight of 204.22 g/mol , is a promising coumarin derivative for chemical and pharmacological research. Its synthesis is readily achievable through established methods like the Pechmann condensation. This guide provides the core technical knowledge required for its synthesis, purification, and characterization, laying the groundwork for its exploration in drug discovery and other scientific applications. The rich history of the coumarin scaffold in medicinal chemistry provides a strong rationale for the continued investigation of novel, rationally designed derivatives such as this one.
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An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide provides a comprehensive technical overview for the synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of benzopyrone compounds found in many natural products and are of great interest to the pharmaceutical and material science industries due to their diverse biological and photophysical properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed exploration of the synthetic route, reaction mechanism, and practical laboratory procedures.
Introduction and Significance
This compound is a heterocyclic compound featuring the coumarin core structure. The substituents on the benzene ring, specifically the hydroxyl and methyl groups, as well as the ethyl group at the 4-position of the pyrone ring, are expected to modulate its physicochemical and biological properties. While research on this specific derivative is not extensively documented in publicly available literature, the broader family of 4-substituted-5,7-dihydroxycoumarins has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of novel coumarin derivatives like the title compound is a key step in the discovery of new therapeutic agents and functional materials.
The most direct and widely employed method for the synthesis of this class of coumarins is the Pechmann condensation .[4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[4][6] For the synthesis of this compound, the selected precursors are orcinol (3,5-dihydroxytoluene) and ethyl 2-ethylacetoacetate.
The Pechmann Condensation: Mechanism and Rationale
The Pechmann condensation is a robust and versatile method for preparing coumarins from simple starting materials.[7] The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, although other catalysts like methanesulfonic acid or Lewis acids can also be used.[6]
The mechanism of the Pechmann condensation proceeds through several key steps:
-
Transesterification: The first step involves the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group. In the case of orcinol, which has two hydroxyl groups, the reaction is expected to occur at the more sterically accessible hydroxyl group.
-
Intramolecular Hydroxyalkylation: The intermediate from the transesterification then undergoes an intramolecular electrophilic attack on the activated aromatic ring. The carbonyl group of the former β-ketoester, activated by the acid catalyst, acts as the electrophile. The ortho position to the newly formed ester linkage is the site of this cyclization.
-
Dehydration: The final step is the dehydration of the cyclic alcohol intermediate, which leads to the formation of the α,β-unsaturated lactone characteristic of the coumarin ring system, followed by tautomerization to yield the final product.
The choice of orcinol as the phenolic component provides the desired 5-hydroxy and 7-methyl substitution pattern on the final coumarin product. Ethyl 2-ethylacetoacetate serves as the source of the 4-ethyl substituent and the pyrone ring.
Reaction Mechanism Diagram
Caption: The reaction mechanism of the Pechmann condensation for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Orcinol (monohydrate) | C₇H₈O₂·H₂O | 142.15 | ≥98% | Sigma-Aldrich |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | ≥97% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | BDH |
| Hexane | C₆H₁₄ | 86.18 | ACS Reagent | Macron |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add orcinol monohydrate (7.11 g, 0.05 mol).
-
Addition of β-Ketoester: To the flask, add ethyl 2-ethylacetoacetate (8.70 g, 0.055 mol). Stir the mixture at room temperature to ensure homogeneity.
-
Acid Catalysis: Cool the flask in an ice bath. Slowly and with caution, add concentrated sulfuric acid (25 mL) dropwise to the stirred mixture over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water with constant stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Experimental Workflow Diagram
Caption: A schematic representation of the experimental workflow for the synthesis of this compound.
Purification and Characterization
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the target compound with high purity.
Purification
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Column Chromatography: For higher purity, column chromatography over silica gel can be employed.[8] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating coumarin derivatives.[8] Fractions are collected and analyzed by TLC to identify those containing the pure product.
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton of the pyrone ring, the ethyl group, the methyl group, and the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3500 cm⁻¹), the lactone carbonyl (C=O) group (a strong peak around 1700-1740 cm⁻¹), and C=C bonds of the aromatic and pyrone rings (in the range of 1450-1650 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular formula C₁₂H₁₂O₃.
Safety and Handling
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The organic solvents used (ethanol, ethyl acetate, hexane) are flammable and should be handled away from ignition sources.
-
Orcinol and the final coumarin product should be handled with care, as their toxicological properties may not be fully established.
Conclusion
The synthesis of this compound can be effectively achieved through the Pechmann condensation of orcinol and ethyl 2-ethylacetoacetate using a strong acid catalyst. This guide provides a robust and detailed protocol for the synthesis, purification, and characterization of this novel coumarin derivative. The successful synthesis of this compound will enable further investigation into its potential biological and photophysical properties, contributing to the advancement of medicinal chemistry and materials science.
References
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- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2014). Journal of the Serbian Chemical Society, 79(11), 1325-1334.
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- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2014). Journal of the Indian Chemical Society, 91(10), 1851-1861.
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.
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A Technical Guide to the Spectroscopic Characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and extensive data from structurally analogous compounds to present a predictive yet robust analytical framework. This guide is designed to be a practical resource for researchers in drug discovery and materials science, offering detailed methodologies and in-depth interpretation of expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological activities.[1] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] Substitutions on the coumarin ring system can significantly modulate its biological and photophysical properties, leading to a broad spectrum of applications, including anticoagulants, antivirals, anticancer agents, and fluorescent probes.[1][3]
The target molecule of this guide, this compound, possesses a substitution pattern that suggests potential for interesting biological and fluorescent properties. The 5-hydroxy group, in particular, can influence intramolecular hydrogen bonding and metal chelation, while the ethyl and methyl groups at positions 4 and 7, respectively, can modulate lipophilicity and steric interactions with biological targets. A thorough spectroscopic characterization is the cornerstone of understanding its structure-activity relationships and unlocking its full potential.
Synthesis via Pechmann Condensation: A Probable Route
The most common and versatile method for the synthesis of coumarins is the Pechmann condensation.[4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 3-methylresorcinol (5-methylbenzene-1,3-diol) with ethyl 2-ethylacetoacetate under acidic conditions (e.g., sulfuric acid, Amberlyst-15).[5]
Caption: Plausible synthesis of the target compound via Pechmann condensation.
Experimental Protocol: Pechmann Condensation
-
Reactant Preparation: In a round-bottom flask, combine one equivalent of 3-methylresorcinol and 1.1 equivalents of ethyl 2-ethylacetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with cooling. The choice of a solid acid catalyst like Amberlyst-15 can simplify workup.[5]
-
Reaction: Heat the mixture, typically between 80-120°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified coumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum (in CDCl₃) of the target compound is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-3 | ~6.1 | s | - | Vinylic proton on the pyrone ring, adjacent to the carbonyl group. |
| H-6 | ~6.8 | d | ~2.0 | Aromatic proton meta-coupled to H-8. |
| H-8 | ~6.9 | d | ~2.0 | Aromatic proton meta-coupled to H-6. |
| -OH (C5) | 9.0 - 11.0 | br s | - | Phenolic proton, likely broad due to hydrogen bonding and exchange. |
| -CH₂- (C4-ethyl) | ~2.8 | q | ~7.5 | Methylene protons adjacent to the aromatic ring and a methyl group. |
| -CH₃ (C7-methyl) | ~2.4 | s | - | Aromatic methyl group protons. |
| -CH₃ (C4-ethyl) | ~1.3 | t | ~7.5 | Methyl protons of the ethyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~161 | Carbonyl carbon of the lactone. |
| C-3 | ~112 | Vinylic carbon. |
| C-4 | ~152 | Vinylic carbon bearing the ethyl group. |
| C-4a | ~110 | Aromatic carbon at the ring junction. |
| C-5 | ~158 | Aromatic carbon bearing the hydroxyl group. |
| C-6 | ~110 | Aromatic methine carbon. |
| C-7 | ~140 | Aromatic carbon bearing the methyl group. |
| C-8 | ~102 | Aromatic methine carbon. |
| C-8a | ~154 | Aromatic carbon at the ring junction. |
| -CH₂- (C4-ethyl) | ~25 | Methylene carbon of the ethyl group. |
| -CH₃ (C7-methyl) | ~21 | Aromatic methyl carbon. |
| -CH₃ (C4-ethyl) | ~13 | Methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₂H₁₂O₃), the expected exact mass is 204.0786 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at this m/z value.
Fragmentation Pattern
The fragmentation of coumarins under electron ionization (EI) or collision-induced dissociation (CID) typically involves the loss of CO from the pyrone ring, forming a benzofuran radical cation.[6][7] Subsequent fragmentations can involve the loss of other small molecules or radicals.
Predicted Fragmentation Pathway:
-
m/z 204: Molecular ion ([M]⁺˙)
-
m/z 176: Loss of CO ([M-CO]⁺˙)
-
m/z 161: Loss of a methyl radical from the m/z 176 fragment ([M-CO-CH₃]⁺)
-
m/z 147: Loss of an ethyl radical from the m/z 176 fragment ([M-CO-C₂H₅]⁺)
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.
-
Mass Analysis: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic and vinylic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (ethyl and methyl) |
| 1720 - 1700 | C=O stretch | α,β-unsaturated lactone |
| 1620 - 1580 | C=C stretch | Aromatic and vinylic C=C |
| 1250 - 1100 | C-O stretch | Lactone C-O |
The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch is characteristic of the α,β-unsaturated lactone system in coumarins.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins.
Predicted UV-Vis Absorption
Coumarins typically exhibit two main absorption bands in their UV-Vis spectra.[9] For this compound in a polar solvent like ethanol, the following absorptions are predicted:
-
λ_max1 ≈ 280-300 nm: Corresponding to the π → π* transition of the benzene ring.
-
λ_max2 ≈ 320-350 nm: Corresponding to the π → π* transition of the conjugated system involving the pyrone ring.
The position of these maxima can be influenced by solvent polarity and pH, especially due to the presence of the phenolic hydroxyl group.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, a detailed and scientifically grounded characterization has been presented. The outlined experimental protocols are robust and self-validating, providing a clear path for researchers to obtain and interpret the spectroscopic data for this and related coumarin derivatives. A thorough understanding of the spectroscopic properties of this molecule is the first and most critical step in elucidating its potential applications in drug development and materials science.
References
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal, 5, 14-22.
- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2009). Journal of the Brazilian Chemical Society, 20(9), 1696-1702.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science Publishers.
- Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2011). Molecules, 16(7), 5728-5745.
- Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. (2020). Journal of Mass Spectrometry, 55(5), e4496.
- Fragmentation pathways of coumarin and its derivatives. (2019).
- Spectral Properties of Substituted Coumarins in Solution and Polymer M
- Pechmann condensation. (n.d.). In Wikipedia.
- Technical Support Center: Synthesis and Handling of Hydroxycoumarins. (n.d.). Benchchem.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). MDPI.
- Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019).
- Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*). (n.d.).
- UV–vis spectra of 3, 3a, 4, 4a and 5. (n.d.).
- Electronic Supplementary Information. (2011). The Royal Society of Chemistry.
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (2008). Indian Journal of Chemistry, 47B, 1438-1442.
- 4-Hydroxycoumarin, TMS deriv
- New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5).
- Ultraviolet absorption spectra: Some substituted coumarins. (1974). Journal of the Chemical Society, Perkin Transactions 2, (1), 77-80.
- A Comparative Analysis of the Spectral Properties of Substituted Coumarins. (n.d.). Benchchem.
- Absorption spectra of coumarin and its derivatives. (2021). Chemical Papers, 76(2), 633-648.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2017). Chemistry & Chemical Technology, 11(4), 433-439.
- Vibrational Spectra and Electronic Structural Studies of Some Coumarins. (2014). International Journal of Research in Engineering and Science, 2(10), 01-07.
- Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. (2023). Auctores Publishing.
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1H NMR spectrum of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1] This guide provides a detailed theoretical analysis and practical framework for understanding the proton (¹H) NMR spectrum of this compound, a substituted coumarin derivative. Coumarins represent a significant class of benzopyrone heterocyclic compounds with diverse pharmacological applications, making their unambiguous characterization critical for research and drug development.[2] This document offers a proton-by-proton prediction of the ¹H NMR spectrum, explains the underlying principles of chemical shift and spin-spin coupling, presents a robust experimental protocol for data acquisition, and discusses the influence of key experimental variables.
Introduction
Coumarins and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the coumarin scaffold dictates its function, necessitating powerful analytical methods for structural verification. ¹H NMR spectroscopy provides unparalleled insight into molecular structure by mapping the chemical environment of every proton.[3] This guide serves as a technical resource for researchers, leveraging fundamental NMR principles to predict and interpret the spectrum of this compound.
Core Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum provides four key pieces of information for structural determination[4][5]:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[3]
-
Integration: The area under each signal is proportional to the number of protons it represents.[5]
-
Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this splits a signal into multiple peaks (e.g., singlet, doublet, triplet). The multiplicity follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[6]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship of the coupled protons.[7]
Molecular Structure and Proton Assignments
To analyze the spectrum, we must first identify the unique proton environments in this compound. The structure and proton labeling scheme are shown below.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Interpretation
The following is a detailed prediction of the ¹H NMR spectrum, assuming a standard deuterated solvent like DMSO-d₆. The choice of solvent can significantly influence the chemical shifts of exchangeable protons like -OH.[8][9]
-
Aromatic Protons (H-6 and H-8):
-
Environment: These protons are on the benzene ring of the coumarin system. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, and the overall aromatic system.
-
H-8: This proton is ortho to the electron-donating hydroxyl group at C5, which will shield it and shift it upfield relative to H-6. It is meta to the C7-methyl group. It has one neighboring proton, H-6.
-
H-6: This proton is ortho to the C7-methyl group and meta to the C5-hydroxyl group. It has one neighboring proton, H-8.
-
Prediction:
-
H-8: Expected around δ 6.7-6.9 ppm . Due to coupling with H-6 (a four-bond meta coupling), it will appear as a doublet (d) . The typical coupling constant for meta-protons in an aromatic system (⁴J) is small, around 1-3 Hz.[7][10]
-
H-6: Expected around δ 6.8-7.0 ppm . It will also appear as a doublet (d) due to meta-coupling with H-8, with the same coupling constant (J ≈ 1-3 Hz).
-
-
-
Vinylic Proton (H-3):
-
Environment: This proton is on the α,β-unsaturated lactone system, which strongly deshields it, moving it downfield. It is adjacent to the C4 position, which has no protons directly attached, so it will not show vicinal coupling.
-
Prediction: Expected around δ 6.1-6.3 ppm . Since it has no neighboring protons, it will appear as a sharp singlet (s) .[11]
-
-
Ethyl Group Protons (-CH₂-CH₃):
-
Environment: This aliphatic group is attached to the C4 vinylic carbon. The methylene protons (-CH₂) are adjacent to the electron-withdrawing aromatic system, which deshields them relative to the methyl protons (-CH₃).
-
Prediction:
-
Methylene (-CH₂): Expected around δ 2.7-2.9 ppm . These two protons are coupled to the three protons of the adjacent methyl group (n=3). Following the n+1 rule, their signal will be split into a quartet (q) .
-
Methyl (-CH₃): Expected around δ 1.2-1.4 ppm . These three protons are coupled to the two protons of the adjacent methylene group (n=2). Their signal will be split into a triplet (t) . The coupling constant (³J) for both the quartet and the triplet will be identical, typically in the range of 7-8 Hz.[10]
-
-
-
Methyl Group Proton (C7-CH₃):
-
Environment: This methyl group is attached directly to the aromatic ring at C7.
-
Prediction: Expected around δ 2.3-2.5 ppm . It has no adjacent protons, so it will appear as a singlet (s) .[12]
-
-
Hydroxyl Proton (C5-OH):
-
Environment: This is a phenolic hydroxyl proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharp and appears far downfield.
-
Prediction: Expected to be a broad singlet (s) in the range of δ 9.0-11.0 ppm .[11][12] This signal will disappear upon the addition of a drop of D₂O, which is a definitive test for exchangeable protons.[5]
-
Summary of Predicted Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C5-OH | 9.0 - 11.0 | Singlet (s), broad | - | 1H |
| H-6 | 6.8 - 7.0 | Doublet (d) | ~ 1-3 | 1H |
| H-8 | 6.7 - 6.9 | Doublet (d) | ~ 1-3 | 1H |
| H-3 | 6.1 - 6.3 | Singlet (s) | - | 1H |
| C4-CH₂-CH₃ | 2.7 - 2.9 | Quartet (q) | ~ 7-8 | 2H |
| C7-CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |
| C4-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ~ 7-8 | 3H |
Standard Operating Protocol for ¹H NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample and acquiring a high-quality ¹H NMR spectrum. Adherence to this workflow ensures reproducibility and data integrity.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[13]
-
Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the compound. DMSO-d₆ is a common choice for coumarin derivatives.[2] Using a micropipette, add approximately 0.6 mL of the solvent to the vial.[13]
-
Dissolution: Ensure the sample is completely dissolved by gentle vortexing or sonication. A homogenous solution is critical for high-resolution spectra.[14]
-
Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[14] The final sample height should be approximately 4-5 cm.[13]
-
Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[13]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[15]
-
Shimming and Tuning: Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution. Tune and match the probe to the proton frequency to ensure optimal signal detection.[13]
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID) signal.
-
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Perform phase and baseline corrections to produce the final, interpretable spectrum. Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm) or an internal standard like TMS.[16] Finally, integrate the signals to determine the relative proton ratios.
References
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- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Basrah Journal of Science. (2022). Synthesis and Characterization of New Coumarin Derivatives.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- BenchChem. (2025). Application Note: NMR Characterization of Synthesized Coumarin Derivatives.
- Bio-protocol. (n.d.). Sample preparation and 1H-NMR experiment.
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- Indian Academy of Sciences. (n.d.). Proton magnetic resonance in coumarins.
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- ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
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- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Western University. (n.d.). NMR Sample Preparation.
- YouTube. (2019). H NMR coupling and coupling constants.
- Unknown Source. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
- AIP Publishing. (n.d.). The Synthesis and Characterization of 7-Hydroxy-4- Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-.
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the synthetic coumarin derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. Designed for researchers and professionals in drug discovery and chemical analysis, this document outlines the experimental methodology for data acquisition and offers a detailed interpretation of the predicted ¹³C NMR spectrum. The structural elucidation of novel coumarin derivatives is critical, as their substitutions significantly influence their biological activities.[1]
Introduction: The Significance of Coumarin Scaffolds
Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules. Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities, have made them privileged scaffolds in medicinal chemistry. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR). ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous insights into the carbon framework of these molecules.[1][2] This guide focuses on this compound, a derivative with potential biological significance due to its specific substitution pattern.
Experimental Protocol for ¹³C NMR Data Acquisition
The following section details a robust, self-validating protocol for obtaining high-quality ¹³C NMR spectra of coumarin derivatives.
Sample Preparation
A pure sample of this compound (approximately 15-20 mg) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal which does not typically interfere with the signals of the analyte.[3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]
Instrumentation and Parameters
The spectrum is recorded on a high-field NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, operating at a ¹³C frequency of 100.6 MHz.[3] The use of a high-field magnet enhances signal dispersion and sensitivity. Standard acquisition parameters include a spectral width of 240 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons. Proton decoupling is employed to produce a spectrum with single lines for each unique carbon atom.
Experimental Workflow
The process from sample preparation to final spectrum is a critical workflow that ensures data integrity and reproducibility.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Predicted ¹³C NMR Data and Structural Assignment
Molecular Structure and Carbon Numbering
The standard IUPAC numbering for the coumarin scaffold is used for signal assignment.
Caption: IUPAC numbering for the target molecule.
Predicted Chemical Shifts and Rationale
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in ppm. The assignments are based on established values for coumarin scaffolds and known substituent chemical shift (SCS) effects.[7]
| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT-135) | Rationale for Chemical Shift |
| C2 | ~161.0 | Quaternary (C) | Lactone carbonyl carbon, characteristically downfield.[5] |
| C3 | ~111.5 | Methine (CH) | Shielded by the adjacent C4-substituent and electron-donating oxygen. |
| C4 | ~155.0 | Quaternary (C) | Deshielded due to the attached ethyl group and its position in the α,β-unsaturated system. |
| C4a | ~112.5 | Quaternary (C) | Junction carbon, typically shielded in coumarins. |
| C5 | ~158.0 | Quaternary (C) | Strongly deshielded due to the directly attached electron-donating hydroxyl group (α-effect). |
| C6 | ~103.0 | Methine (CH) | Shielded due to the ortho- and para-directing hydroxyl and methyl groups. |
| C7 | ~153.0 | Quaternary (C) | Deshielded due to the attached methyl group and its position relative to the lactone. |
| C8 | ~110.0 | Methine (CH) | Aromatic CH, shielded by the adjacent hydroxyl group. |
| C8a | ~154.5 | Quaternary (C) | Deshielded due to attachment to the electronegative lactone oxygen.[3] |
| C-Ethyl (CH₂) | ~24.0 | Methylene (CH₂) | Typical range for an ethyl group attached to an sp² carbon. |
| C-Ethyl (CH₃) | ~14.0 | Methyl (CH₃) | Typical range for a terminal methyl group. |
| C7-Methyl (CH₃) | ~18.5 | Methyl (CH₃) | Consistent with methyl groups on an aromatic ring in coumarins.[5] |
Conclusion
This technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. By detailing a standardized experimental protocol and presenting a well-reasoned prediction of the ¹³C NMR spectrum, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel coumarin derivatives. The predicted data, grounded in the analysis of closely related compounds, offers a reliable baseline for the structural confirmation of this and similar molecules, thereby supporting advancements in medicinal chemistry and drug development.
References
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- Supporting Information. The Royal Society of Chemistry. [Link]
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- Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Asian Journal of Medical Research and Health Sciences. [Link]
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- 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid.
- Spectral Properties of Substituted Coumarins in Solution and Polymer M
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An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles of ionization, predicts fragmentation pathways based on established chemical logic, and presents a robust analytical workflow for its characterization. By explaining the causality behind experimental choices and instrumentation, this guide serves as a practical resource for the structural elucidation of this and structurally related compounds.
Introduction: The Significance of Coumarin Analysis
Coumarins are a widespread class of naturally occurring benzopyrone heterocyclic compounds, renowned for their diverse and significant pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] The specific compound of interest, this compound (Molecular Formula: C₁₂H₁₂O₃; Monoisotopic Mass: 204.07864 Da), incorporates several key functional groups that influence its chemical behavior and analytical signature. Mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of such compounds. Understanding its specific fragmentation pattern is crucial for unambiguous identification in complex matrices and for advancing drug discovery programs. This guide will detail the expected mass spectrometric behavior of this molecule under electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) conditions.
Ionization and Instrumentation: A Strategic Approach
The choice of ionization technique and mass analyzer is paramount for achieving sensitive and structurally informative data. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method.
2.1. Ionization Source: Electrospray Ionization (ESI)
ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis. Given the presence of a phenolic hydroxyl group and carbonyl oxygen atoms, the molecule is expected to readily ionize in both positive and negative modes.
-
Positive Ion Mode ([M+H]⁺): Protonation is anticipated to occur on the carbonyl oxygen of the pyrone ring, which is a common protonation site for coumarins under ESI conditions.[3] The expected precursor ion would be [C₁₂H₁₂O₃+H]⁺ with a calculated m/z of 205.08642 .
-
Negative Ion Mode ([M-H]⁻): The acidic phenolic hydroxyl group at the C5 position will readily deprotonate, forming a stable phenoxide anion. This makes negative mode ESI a highly sensitive option for this class of compounds.[4] The expected precursor ion would be [C₁₂H₁₂O₃-H]⁻ with a calculated m/z of 203.07119 .
2.2. Mass Analyzer: Hybrid Quadrupole Time-of-Flight (Q-TOF)
A high-resolution mass spectrometer, such as a Q-TOF, is recommended for this analysis. The benefits are twofold:
-
High Mass Accuracy: Provides confident elemental composition determination for the precursor and fragment ions, distinguishing between isobaric species.[5][6]
-
MS/MS Capability: The quadrupole allows for the selection of the precursor ion of interest, which is then fragmented in a collision cell, with the resulting product ions analyzed by the high-resolution TOF detector. This is essential for structural elucidation.[7]
Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 205.086) is predicted to follow fragmentation routes characteristic of the coumarin core, influenced by its specific substituents.[7][8]
3.1. Hallmark Fragmentation: The Loss of Carbon Monoxide (CO)
The most characteristic fragmentation pathway for the coumarin scaffold is the neutral loss of carbon monoxide (CO) from the pyrone ring.[3][5][9] This occurs via a retro-Diels-Alder-like rearrangement, leading to the formation of a stable benzofuran radical cation in electron ionization or a protonated benzofuran species in ESI.[5]
-
[M+H - CO]⁺: The precursor ion at m/z 205.086 is expected to lose 28.010 Da, resulting in a major fragment ion at m/z 177.07587 .
3.2. Influence of the 4-Ethyl Substituent
The ethyl group at the C4 position introduces additional fragmentation pathways. A common fragmentation for alkyl substituents is the loss of an alkene through a rearrangement process.
-
[M+H - C₂H₄]⁺: Loss of ethene (28.031 Da) from the precursor ion would generate a fragment at m/z 177.05517 . While this fragment is isobaric with the loss of CO at nominal mass resolution, high-resolution MS can readily distinguish them.
-
[M+H - CO - C₂H₄]⁺: A sequential loss is also highly probable, where the initial benzofuran-type fragment (m/z 177.07587) subsequently loses ethene, yielding a fragment ion at m/z 149.04447 .
3.3. Other Potential Fragmentations
-
Loss of Methyl Radical (•CH₃): Cleavage of the ethyl group can result in the loss of a methyl radical (15.023 Da), leading to a fragment at m/z 190.06295 .
-
Loss of Water (H₂O): While less common as an initial step from the phenolic hydroxyl group, it can occur at higher collision energies, leading to a fragment at m/z 187.07587 .
The predicted fragmentation cascade is summarized in the table below and visualized in the subsequent diagram.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 205.08642 | - | - | Protonated this compound |
| 205.08642 | CO | 177.07587 | Protonated 3-Ethyl-4-hydroxy-6-methyl-benzofuran |
| 205.08642 | C₂H₄ | 177.05517 | Protonated 5-hydroxy-7-methyl-4-vinyl-2H-chromen-2-one |
| 177.07587 | C₂H₄ | 149.04447 | Protonated 4-hydroxy-6-methyl-benzofuran |
| 205.08642 | •CH₃ | 190.06295 | Fragment with loss of methyl radical |
Table 1: Predicted High-Resolution m/z Values for Key Fragments.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Experimental Protocol: A Self-Validating Workflow
To ensure data integrity and reproducibility, the following step-by-step protocol is recommended. This workflow incorporates necessary quality control checks.
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A Technical Guide to the Biological Activity of Substituted 7-Hydroxycoumarins
A Note on the Subject Compound: Initial literature searches for the specific molecule, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, did not yield sufficient dedicated research to construct an in-depth technical guide. However, the broader class of substituted coumarins, particularly derivatives of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), is the subject of extensive scientific investigation. This guide will therefore focus on this well-characterized scaffold, providing a comprehensive overview of its synthesis, biological activities, and the experimental methodologies used for its evaluation. This approach allows us to deliver a scientifically rigorous and data-supported whitepaper that aligns with the core request for an in-depth technical guide on coumarin bioactivity.
Introduction: The 7-Hydroxy-4-Methylcoumarin Scaffold
Coumarins (2H-chromen-2-ones) represent a significant class of benzopyrone scaffolds found widely in natural products and as synthetic derivatives.[1] Their versatile structure is a cornerstone in medicinal chemistry, affording a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] The 7-hydroxy-4-methylcoumarin core is of particular interest due to the synthetic accessibility of its hydroxyl and methyl groups, which serve as key points for chemical modification to modulate biological efficacy. The hydroxyl group at the C-7 position is a critical determinant of antioxidant activity and a common site for derivatization to enhance pharmacokinetic properties.[4][5][6] This guide provides a detailed exploration of the synthesis, multifaceted biological activities, and validated experimental protocols for assessing the therapeutic potential of 7-hydroxy-4-methylcoumarin and its analogues.
Synthesis of the Core Scaffold
The foundational synthesis of the 7-hydroxy-4-methylcoumarin scaffold is most commonly achieved via the Pechmann condensation . This robust and efficient reaction involves the acid-catalyzed condensation of a phenol (resorcinol, in this case) with a β-ketoester (ethyl acetoacetate).[1][5]
Rationale for Pechmann Condensation
The choice of the Pechmann reaction is dictated by its operational simplicity, high yields, and the direct route it provides to the desired coumarin core. The acidic catalyst, often sulfuric acid or a Lewis acid like indium(III) chloride, facilitates both the initial transesterification and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration steps that form the characteristic benzopyrone ring system.[1]
Experimental Protocol: Synthesis of 7-Hydroxy-4-Methyl-2H-chromen-2-one
This protocol is adapted from established methodologies for Pechmann condensation.[5][7]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of resorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition of the catalyst, allow the mixture to warm to room temperature and stir for 18-24 hours.[8] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice water.[8]
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one as a white or off-white solid.[1][7][9]
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7][10]
Key Biological Activities and Mechanistic Insights
Derivatives of 7-hydroxy-4-methylcoumarin exhibit a remarkable range of biological effects. The following sections detail the most significant of these, outlining the underlying mechanisms and providing validated protocols for their assessment.
Antimicrobial Activity
Expertise & Experience: The coumarin scaffold is a privileged structure in antimicrobial drug discovery.[11] Substitutions at the C-3, C-4, and C-7 positions are known to be dominant for modulating antimicrobial activity.[12] For instance, the introduction of heterocyclic moieties (e.g., pyrazole, thiazole) or conversion of the 7-hydroxy group into an acetohydrazide intermediate can significantly enhance potency against both Gram-positive and Gram-negative bacteria.[4][12] The mechanism often involves disruption of bacterial cell processes or inhibition of essential enzymes.
Trustworthiness (Self-Validating Protocol): A robust screening protocol for antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC), which provides a quantitative measure of the compound's efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Dissolve the synthesized coumarin derivatives in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 1 mg/mL). Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Cefalexine, Streptomycin).[13]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a microplate reader.
Anticancer and Cytotoxic Activity
Expertise & Experience: Numerous 7-hydroxy-4-methylcoumarin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers.[2][14][15] Mechanistic studies suggest that these compounds can induce apoptosis, cause cell cycle arrest (commonly at the G2/M phase), and inhibit key signaling enzymes like cyclin-dependent kinases (CDKs).[2][16] Structure-activity relationship (SAR) studies have shown that bulky aromatic or heterocyclic substitutions can enhance cytotoxic effects.[15]
Trustworthiness (Self-Validating Protocol): The MTT assay is a standardized colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. A dose-response curve is generated to calculate the IC₅₀ value, ensuring a quantitative and reproducible endpoint.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[14][17]
Antioxidant Activity
Expertise & Experience: The phenolic hydroxyl group at the C-7 position is a key structural feature responsible for the antioxidant properties of this coumarin class.[6] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) like the DPPH radical. The antioxidant capacity is influenced by the substitution pattern; electron-donating groups generally enhance activity.[6]
Trustworthiness (Self-Validating Protocol): The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and reliable method for evaluating the radical scavenging ability of compounds. The protocol measures the discoloration of the DPPH solution, providing a clear and quantifiable result.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of the coumarin derivative in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Controls: Use a blank (solvent only) and a standard antioxidant control (e.g., Ascorbic acid or Butylated hydroxytoluene - BHT).[5][6]
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Plot the percentage of scavenging against concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes representative IC₅₀ values for related coumarin derivatives against various cancer cell lines, illustrating the potent anticancer activity within this chemical class.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Coumarin-pyrazole hybrid | HepG2 (Liver) | 3.74 | [2] |
| Coumarin-pyrazole hybrid | MCF-7 (Breast) | 4.03 | [2] |
| 4-hydroxy-7-methylcoumarin derivative | MCF-7 (Breast) | 0.003 | [15] |
| 3-aryl-4-anilino-2H-chromen-2-one | MCF-7 (Breast) | 7.06 | [15] |
| Coumarin-artemisinin hybrid | HCT-116 (Colon) | 0.05 - 91.21 | [2] |
Conclusion and Future Directions
The 7-hydroxy-4-methylcoumarin scaffold is a highly versatile and pharmacologically significant platform. Its derivatives have demonstrated compelling biological activities, particularly in the realms of antimicrobial, anticancer, and antioxidant research. The established synthetic routes and well-validated screening protocols enable robust investigation and optimization of this scaffold.
Future research should focus on synthesizing novel derivatives of promising scaffolds, such as the titular this compound, to explore how different substitution patterns influence efficacy and selectivity. Further investigations into the precise molecular targets and signaling pathways are crucial for advancing these compounds from promising hits to viable therapeutic leads.
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An In-depth Technical Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Prepared by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. While direct experimental data for this specific molecule is sparse in public databases, this document leverages established chemical principles and extensive data on analogous compounds to present a robust guide for its synthesis, characterization, and potential applications. The guide is tailored for researchers in medicinal chemistry, materials science, and drug development, focusing on the causality behind synthetic strategies and the self-validating nature of analytical protocols.
Core Compound Identification and Physicochemical Properties
This compound belongs to the coumarin (benzopyran-2-one) class of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in natural products and their wide array of pharmacological activities and material applications.[1] The specific substitution pattern of this molecule—an ethyl group at the 4-position, a hydroxyl at the 5-position, and a methyl at the 7-position—is predicted to influence its electronic properties, solubility, and biological target interactions.
While a unique InChIKey is not readily found in major chemical databases for this exact structure, its identity can be unequivocally established through other standard identifiers derived from its structure.
Table 1: Compound Identifiers and Predicted Physicochemical Properties
| Identifier/Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₂O₃ | Elemental Composition |
| Molecular Weight | 204.22 g/mol | Calculated |
| Canonical SMILES | CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | Structure Derived |
| InChI | InChI=1S/C12H12O3/c1-3-8-5-11(14)15-10-6-9(2)4-7(13)12(8)10/h4-6,13H,3H2,1-2H3 | Structure Derived |
| Predicted LogP | ~2.5 - 3.0 | Estimation from Analogs |
| Appearance | Expected to be a pale yellow or off-white solid | Comparison with similar coumarins[2] |
Chemical Structure Diagram
The structural representation below illustrates the arrangement of the ethyl, hydroxyl, and methyl groups on the core coumarin scaffold.
Synthesis Protocol: The Pechmann Condensation
Expertise & Experience: The most reliable and direct method for synthesizing 4-substituted hydroxycoumarins is the Pechmann condensation.[3][4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. The causality for selecting this method lies in its efficiency and the commercial availability of the required precursors. For the target molecule, the logical precursors are 5-methylresorcinol (orcinol) and ethyl 2-ethylacetoacetate .
The reaction mechanism, catalyzed by a strong acid like sulfuric acid, proceeds through an initial transesterification between the phenol's hydroxyl group and the ester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) and subsequent dehydration to form the stable, conjugated pyrone ring.[4]
Detailed Step-by-Step Methodology
This protocol is a self-validating system. Successful execution of each step, confirmed by the checks, ensures the integrity of the final product.
-
Reagent Preparation:
-
Accurately weigh 5-methylresorcinol (1.0 eq).
-
Measure ethyl 2-ethylacetoacetate (1.1 eq). A slight excess of the ketoester is used to ensure the complete consumption of the more valuable phenol.
-
Prepare an ice bath to control the initial exothermic reaction.
-
-
Reaction Setup & Execution:
-
In a round-bottom flask, place the 5-methylresorcinol.
-
Cool the flask in the ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 5-10 volumes relative to the phenol) with constant stirring. This serves as both the catalyst and a dehydrating agent.
-
Once the phenol is dissolved and the solution is cold, add the ethyl 2-ethylacetoacetate dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-methylresorcinol) is no longer visible.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This simultaneously quenches the reaction and precipitates the crude organic product, which is typically insoluble in water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. This step is critical for removing unreacted starting materials and side products.
-
Dry the purified crystals under a vacuum to obtain the final product, this compound.
-
Synthesis Workflow Diagram
Spectroscopic Validation and Characterization
Trustworthiness: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The expected spectroscopic data provides a benchmark for validation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to each unique proton environment.
-
An aromatic singlet for the proton at C6.
-
An aromatic singlet for the proton at C8.
-
A singlet for the phenolic -OH proton (position may vary, will exchange with D₂O).
-
A quartet and a triplet for the ethyl group at C4.
-
A singlet for the methyl group protons at C7.
-
A singlet for the vinyl proton at C3.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon backbone. Key signals include:
-
A downfield signal for the carbonyl carbon (C2) of the lactone.
-
Multiple signals in the aromatic region for the benzene ring carbons.
-
Signals corresponding to the ethyl and methyl carbons.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This provides information about the functional groups present.
-
A broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretch of the phenol.
-
A strong, sharp peak around 1680-1720 cm⁻¹ for the C=O stretch of the α,β-unsaturated lactone.
-
Peaks in the 1500-1600 cm⁻¹ region for C=C stretching in the aromatic ring.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight. The ESI-MS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 205.22 or [M-H]⁻ at m/z 203.22.
Potential Applications and Biological Context
The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[1] While this specific derivative requires empirical testing, its activity can be inferred from related structures.
-
Anticancer Potential: Many coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of hydroxyl and alkyl groups can modulate lipophilicity and hydrogen bonding potential, which are critical for target binding.[1]
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds, including hydroxycoumarins, are well-known for their antioxidant properties due to their ability to scavenge free radicals.[6][7] The 5-hydroxy substitution, in particular, contributes to this activity.
-
Fluorescent Probes: The conjugated system of the coumarin ring often imparts fluorescent properties.[8][9] Substituents significantly tune the excitation and emission wavelengths, making derivatives like this potential candidates for use as pH sensors or fluorescent labels in biological imaging.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing the robust Pechmann condensation, researchers can reliably produce this compound. The detailed validation workflow ensures the structural integrity and purity of the final product. Based on the extensive literature for the coumarin scaffold, this molecule represents a promising candidate for further investigation in drug discovery and materials science.
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- SELECTED ASPECTS OF BIOLOGICAL ACTIVITY OF 5-HYDROXYCOUMARIN DERIV
- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
- synthesis of coumarin derivatives via pechmann condensation and nitr
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
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- Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H C
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- 8. Photophysical and photoacid properties of DHMC (5,7-dihydroxy-4-methylcoumarin) | Poster Board #1909 - American Chemical Society [acs.digitellinc.com]
- 9. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Coumarins
Coumarins are a significant class of benzopyran-2-one compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities.[1][2] Their diverse biological properties, including anticancer, anti-inflammatory, and anticoagulant activities, have made them privileged scaffolds in medicinal chemistry and drug development.[3][4] The synthesis of specifically substituted coumarins, such as 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, is of particular interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this target compound via the Pechmann condensation, a classic and reliable method for coumarin synthesis.[5][6][7]
Strategic Overview: The Pechmann Condensation
The Pechmann condensation is a robust and widely employed method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[5][6][7] This one-pot reaction is valued for its efficiency and the ability to introduce diverse substituents onto the coumarin core.[6] In this protocol, we will utilize orcinol (3,5-dihydroxytoluene) and ethyl butyrylacetate (a β-ketoester) as the key starting materials. The reaction is catalyzed by concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.
Reaction Scheme:
Caption: Overall workflow of the Pechmann condensation for the target compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Orcinol | C₇H₈O₂ | 124.14 | ≥98% | Sigma-Aldrich | Light and air sensitive.[8] |
| Ethyl Butyrylacetate | C₈H₁₄O₃ | 158.19 | ≥98% | TCI | Combustible liquid. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific | Highly corrosive.[9] |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR | For recrystallization. |
| Deionized Water | H₂O | 18.02 | - | - | |
| Crushed Ice | H₂O | 18.02 | - | - | |
| Round-bottom flask (100 mL) | - | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | - | |
| Ice bath | - | - | - | - | |
| Reflux condenser | - | - | - | - | |
| Buchner funnel and filter paper | - | - | - | - | |
| Beakers and graduated cylinders | - | - | - | - | |
| Thin Layer Chromatography (TLC) plates | - | - | - | - | Silica gel 60 F₂₅₄ |
Safety Precautions: A Critical Imperative
A thorough understanding and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, neoprene).[9][10][11]
-
Ventilation: All steps involving volatile or corrosive chemicals, particularly concentrated sulfuric acid, must be performed in a well-ventilated fume hood.[11]
-
Handling Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[12] Handle with extreme care. Crucially, always add acid to water, never the other way around, to avoid a violent exothermic reaction. [10] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[9][11][12]
-
Handling Orcinol: Orcinol is harmful if swallowed and causes skin and serious eye irritation.[8][13][14] Avoid inhalation of dust and ensure good ventilation.
-
Handling Ethyl Butyrylacetate: This is a combustible liquid.[15][16][17] Keep away from heat, sparks, and open flames.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add orcinol (1.24 g, 10 mmol).
-
To this, add ethyl butyrylacetate (1.58 g, 10 mmol).
-
Place the flask in an ice bath to cool the mixture. This is crucial to control the initial exothermic reaction upon the addition of sulfuric acid.
Step 2: Acid Catalysis and Reaction
-
While stirring the mixture in the ice bath, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise. The addition should be slow to prevent a rapid increase in temperature.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker. This will precipitate the crude product.
-
Stir the ice mixture until all the ice has melted.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) to remove any residual acid and other water-soluble impurities.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[18]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mechanism of the Pechmann Condensation
The Pechmann condensation is believed to proceed through a series of steps, although the exact sequence can be debated.[19] The generally accepted mechanism involves:
-
Transesterification: The phenolic hydroxyl group of orcinol attacks the carbonyl of the ester in ethyl butyrylacetate, catalyzed by the strong acid. This forms a new ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol intermediate attacks the keto-carbonyl group, leading to cyclization.
-
Dehydration: The resulting tertiary alcohol is protonated by the acid, followed by the elimination of a water molecule to form the final coumarin product.
Caption: Key stages in the Pechmann condensation mechanism.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The purified product should have a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the sulfuric acid is of sufficient concentration. |
| Starting materials are of poor quality | Use high-purity starting materials. | |
| Oily product instead of solid | Impurities present | Attempt to purify by column chromatography. |
| Incomplete removal of acid | Ensure thorough washing with cold water during work-up. | |
| Difficulty in recrystallization | Incorrect solvent system | Experiment with different solvent systems (e.g., methanol, ethyl acetate/hexane). |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via the Pechmann condensation. By following these guidelines and adhering to strict safety precautions, researchers can successfully synthesize this valuable coumarin derivative for further investigation in drug discovery and development programs.
References
- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]
- Wikipedia.
- Pharmco.
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- YouTube. pechmann #reaction #mechanism | organic chemistry. [Link]
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- Google Patents. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position.
- Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]
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- Iraqi Academic Scientific Journals. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
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- PubMed.
- Semantic Scholar. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and t. [Link]
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- JOCPR. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. [Link]
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Application Note & Protocols: High-Fidelity Purification of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Abstract
4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is a substituted coumarin, a class of compounds widely investigated for their diverse pharmacological and photophysical properties.[1] Achieving high purity of this target molecule is paramount for accurate biological screening, drug development, and physicochemical characterization. This document provides a comprehensive guide to the purification of this compound, detailing three robust methods: mixed-solvent recrystallization, automated flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.
Introduction and Purification Strategy
The synthesis of coumarin derivatives, often via methods like the Pechmann or Perkin reactions, typically yields a crude product containing unreacted starting materials, catalysts, and side-products.[1][2] For this compound, synthesized from a substituted phenol and a β-ketoester, common impurities may include the starting phenol (more polar) and residual ketoester (less polar). The presence of a phenolic hydroxyl group and a lactone ring in the target molecule dictates its moderate polarity, which is the key to designing an effective purification strategy.
Our multi-tiered approach allows for the selection of a purification method based on the required scale, desired purity, and available instrumentation.
-
Recrystallization: Ideal for initial, bulk purification to remove major impurities.
-
Flash Chromatography: Suitable for rapid purification of multi-gram quantities and for separating compounds with close polarities.
-
Preparative HPLC: The ultimate method for achieving >99% purity, essential for analytical standards and final drug substance validation.[3]
The logical workflow for purifying the crude synthetic output is outlined below.
Caption: Overall Purification Workflow.
Method 1: Mixed-Solvent Recrystallization
Recrystallization is a powerful, cost-effective technique that exploits differences in solubility between the target compound and impurities at different temperatures. For hydroxy-coumarins, aqueous-organic solvent mixtures are often highly effective.[4][5]
Principle of Causality: An ideal solvent system will fully dissolve the crude product at an elevated temperature but will have very low solubility for the target compound at low temperatures, while impurities remain dissolved. This differential solubility allows for the selective crystallization of the pure product upon cooling. A mixed-solvent system is employed when no single solvent meets these criteria.
Protocol 2.1: Solvent System Screening
-
Selection: Based on the structure, choose a "soluble" solvent (e.g., ethanol, methanol, ethyl acetate) and a "poor" or "anti-solvent" (e.g., water, hexane). Studies on similar compounds like 7-hydroxy-4-methyl coumarin show high recovery from aqueous ethanol or aqueous methanol.[5]
-
Testing:
-
Place ~20 mg of crude product into a small test tube.
-
Add the "soluble" solvent dropwise at room temperature until the solid just dissolves.
-
Add the "anti-solvent" dropwise until persistent cloudiness (precipitation) is observed.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
-
Evaluation: An optimal system will produce a high yield of crystalline solid, not an oil or amorphous powder.
Protocol 2.2: Bulk Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) required to fully dissolve the compound. Maintain the temperature near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While stirring the hot, clear solution, slowly add the warm "anti-solvent" (e.g., water) until the solution becomes faintly turbid. Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Self-Validation: Assess purity by measuring the melting point (a sharp melting range indicates high purity) and by thin-layer chromatography (TLC) against the crude material.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to drive the mobile phase through the stationary phase, significantly speeding up the separation process. It is the workhorse method for routine purification in organic synthesis.[6][7]
Principle of Causality: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (typically polar silica gel) and the mobile phase (a less polar organic solvent system). Non-polar compounds have weaker interactions with the silica and elute first, while polar compounds interact more strongly and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), components can be eluted sequentially according to their polarity.
Protocol 3.1: TLC Method Development
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Elution: Develop the plate in various solvent systems. For coumarins, mixtures of hexane/ethyl acetate or dichloromethane/ethyl acetate are common starting points.[7][8]
-
Optimization: The ideal solvent system should provide a retention factor (Rƒ) of 0.25 - 0.35 for the target compound, with good separation from all impurity spots.
-
Rƒ = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Visualization: Visualize the spots under UV light (λ = 254 nm and/or 366 nm).
Protocol 3.2: Flash Chromatography Protocol
-
Column Packing: Select a silica gel cartridge appropriate for the sample mass (a 100:1 ratio of silica:crude compound is a good starting point). Equilibrate the column with the initial, low-polarity mobile phase.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column. This method typically results in sharper bands and better separation.
-
-
Elution: Run the column using an automated flash chromatography system. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) based on the TLC development. A typical gradient might be from 0% to 40% ethyl acetate in hexane over 15-20 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Self-Validation: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
| Parameter | Recrystallization | Flash Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Typical Scale | 500 mg - 100 g | 50 mg - 50 g |
| Achievable Purity | 95 - 99% | 98 - 99.5% |
| Speed | Slow (hours to days) | Fast (30 - 60 min) |
| Cost | Low | Moderate |
| Key Requirement | Suitable solvent system | Optimized mobile phase (TLC) |
Table 1: Comparison of Recrystallization and Flash Chromatography.
Method 3: Preparative HPLC
For applications demanding the highest level of purity (>99.5%), such as for creating analytical reference standards or for final purification of an active pharmaceutical ingredient (API), preparative HPLC is the method of choice.[9][10] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for phenolic compounds like the target molecule.[3]
Principle of Causality: In reversed-phase HPLC, separation is governed by hydrophobic interactions. More polar compounds have less affinity for the non-polar C18 stationary phase and elute earlier in the polar mobile phase. Less polar (more hydrophobic) compounds are retained longer. A gradient is used where the percentage of the organic solvent (e.g., acetonitrile) is increased over time, systematically eluting compounds of increasing hydrophobicity.
Caption: Preparative HPLC Workflow Logic.
Protocol 4.1: Preparative HPLC
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid (FA) or Acetic Acid (AcOH) in Water.
-
Mobile Phase B: 0.1% FA or AcOH in Acetonitrile (ACN) or Methanol (MeOH).[11]
-
Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the target compound.
-
Optimize the gradient to maximize the resolution between the target peak and any nearby impurities.
-
-
Scale-Up: Transfer the method to a preparative HPLC system equipped with a larger C18 column (e.g., 21.2 x 250 mm). Adjust the flow rate and gradient times proportionally to the column size.
-
Sample Preparation: Dissolve the partially purified compound from Method 1 or 2 in a suitable solvent (e.g., DMSO or a small amount of mobile phase B). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Purification Run: Inject the sample and run the scaled-up preparative method.
-
Fraction Collection: Use an automated fraction collector triggered by the UV detector's signal to collect the eluent corresponding to the target peak.
-
Post-Processing: Combine the pure fractions. The organic solvent can be removed using a rotary evaporator. The remaining aqueous solution is often lyophilized (freeze-dried) to yield the final product as a fluffy, highly pure solid.
-
Self-Validation: The purity of the final product must be confirmed using analytical HPLC (should show a single peak), mass spectrometry (to confirm molecular weight), and ¹H NMR spectroscopy (to confirm structure and absence of impurity signals).
Summary and Recommendations
| Feature | Method 1: Recrystallization | Method 2: Flash Chromatography | Method 3: Preparative HPLC |
| Primary Use Case | Bulk, initial clean-up | Routine, moderate scale purification | High-purity, final polishing, standard prep |
| Throughput | Low | High | Low |
| Solvent Consumption | Moderate | High | Very High |
| Achievable Purity | Good (>95%) | Very Good (>98%) | Excellent (>99.5%) |
| Technical Skill | Low | Moderate | High |
Table 2: Overall Comparison of Purification Methodologies.
For most research purposes, a sequential approach of Recrystallization followed by Flash Column Chromatography will yield material of sufficient purity (>98%). For applications requiring an analytical standard or for late-stage drug development studies, a final purification step using Preparative HPLC is strongly recommended.
References
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- Glavnik, V., & Nyiredy, S. (2004). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. Journal of Planar Chromatography – Modern TLC, 17(3), 186-191.
- ResearchGate. What is mobile phase for very polar coumarin to use for Column Chromatography?.
- Glavnik, V., & Nyiredy, S. (2002). Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography – Modern TLC, 15(1), 46-50.
- Sithambaresan, M., & Rajarajan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-5.
- Glavnik, V., & Nyiredy, S. (2002). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate.
- Sithambaresan, M., & Rajarajan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary.
- Septaningsih, D. A., & Ramadon, D. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(19), 6617.
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- Hasyyati, A., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings, 2853(1), 030002.
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- Li, H., et al. (2018). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 23(11), 2991.
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- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125.
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- Organic Chemistry Portal. (n.d.). Coumarin synthesis.
- Butcher, R. J., et al. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3478.
- PubChem. (n.d.). 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-furoate.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Overview on developed synthesis procedures of coumarin heterocycles. ResearchGate.
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Application Notes & Protocols: Comprehensive Analytical Techniques for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction
4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is a substituted coumarin, a class of benzopyrone heterocyclic compounds renowned for their significant and diverse pharmacological activities.[1] As novel coumarin derivatives are synthesized for potential therapeutic applications, robust and reliable analytical methods are imperative for structural elucidation, purity assessment, and quantitative analysis. This guide provides a comprehensive suite of detailed analytical protocols tailored for researchers, scientists, and drug development professionals working with this specific molecule and its analogues.
While specific analytical data for this compound is not widely published, the protocols herein are built upon well-established principles for the analysis of substituted hydroxycoumarins.[1][2] The methodologies are designed to be self-validating systems, providing the rationale behind experimental choices to empower scientists to adapt and optimize these techniques for their specific research needs.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and quantifying coumarin derivatives. The nonpolar nature of the coumarin backbone lends itself to strong retention on hydrophobic stationary phases like C18 or C8, while a polar mobile phase elutes the compound. The choice of an acidic modifier in the mobile phase ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.[3][4]
Protocol 1.1: RP-HPLC for Purity Assessment
This gradient method is designed to separate the main compound from potential impurities arising from synthesis or degradation.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Diode Array Detector (DAD) scanning from 190-400 nm. Monitoring wavelengths should be set at the compound's absorbance maxima, predicted to be around 280 nm and 325 nm.[4][7]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis: Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Peak identity can be preliminarily assessed by comparing UV spectra against a reference standard.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
Principle: GC-MS is a powerful technique for identifying compounds by separating them based on their boiling points and then fragmenting them into a unique mass spectrum. A critical consideration for hydroxylated coumarins is their low volatility and potential for thermal degradation. Therefore, derivatization of the phenolic hydroxyl group is essential to increase volatility and improve chromatographic peak shape. Silylation, typically with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the method of choice.
Protocol 2.1: GC-MS with Silylation
Methodology:
-
Derivatization (Silylation):
-
Place approximately 0.5 mg of the dried sample into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: The resulting mass spectrum of the silylated derivative is compared against spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern will be characteristic of the coumarin core and the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
Principle: NMR is the most powerful tool for unambiguous structure determination.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Protocol 3.1: Complete NMR Characterization
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydroxylated compounds as it allows for the observation of the exchangeable -OH proton.[1]
-
NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.
-
¹³C NMR {¹H Decoupled}: Shows all unique carbon atoms in the molecule as singlets.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for establishing the connectivity across quaternary carbons (like C=O, C-O, and substituted aromatic carbons).
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, referenced to TMS)
The following table provides predicted chemical shifts based on known data for substituted coumarins.[1][7][8] Actual values must be confirmed experimentally.
| Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale for Prediction |
| C2 (C=O) | - | - | ~160-162 | Typical lactone carbonyl chemical shift in coumarins. |
| C3 | ~6.1-6.3 | s | ~110-112 | Olefinic proton, appears as a singlet due to substitution at C4. Shielded by the adjacent oxygen. |
| C4 | - | - | ~150-153 | Quaternary olefinic carbon, deshielded by the ethyl group and lactone oxygen. |
| C4a | - | - | ~112-114 | Aromatic quaternary carbon at the ring junction. |
| C5 | - | - | ~155-158 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |
| C6 | ~6.8-7.0 | d (J ≈ 2 Hz) | ~102-104 | Aromatic proton meta to the methyl group and ortho to the hydroxyl group. Shielded by the -OH group. |
| C7 | - | - | ~140-143 | Aromatic carbon bearing the methyl group. |
| C8 | ~6.7-6.9 | d (J ≈ 2 Hz) | ~115-117 | Aromatic proton meta to the hydroxyl group and ortho to the methyl group. |
| C8a | - | - | ~152-154 | Quaternary aromatic carbon at the ring junction, deshielded by the lactone oxygen. |
| 7-CH₃ | ~2.3-2.5 | s | ~20-22 | Methyl group attached to an aromatic ring. |
| 4-CH₂CH₃ | ~2.7-2.9 | q (J ≈ 7.5 Hz) | ~28-30 | Methylene group of the ethyl substituent, deshielded by the double bond. |
| 4-CH₂CH₃ | ~1.1-1.3 | t (J ≈ 7.5 Hz) | ~12-14 | Methyl group of the ethyl substituent. |
| 5-OH | ~9.5-10.5 | br s | - | Phenolic proton, chemical shift is concentration and solvent dependent. Broad due to exchange. |
NMR Workflow for Structure Elucidation
Caption: Workflow for complete NMR structure elucidation.
UV-Vis and Infrared (IR) Spectroscopy
Principle: These techniques provide rapid, non-destructive confirmation of the coumarin scaffold and key functional groups.
Protocol 4.1: UV-Vis Spectroscopy
-
Purpose: To determine the wavelengths of maximum absorbance (λmax) for use in HPLC detection and to confirm the conjugated π-system characteristic of the coumarin core.
-
Methodology:
-
Prepare a dilute solution of the compound (approx. 5-10 µg/mL) in a UV-transparent solvent like methanol or ethanol.
-
Scan the absorbance from 200 to 400 nm using a spectrophotometer.
-
Expected Results: Coumarins typically exhibit two main absorption bands. For a 5-hydroxy substituted coumarin, expect λmax values around 270-290 nm and 320-340 nm .[4][7]
-
Protocol 4.2: FT-IR Spectroscopy
-
Purpose: To identify the characteristic vibrations of functional groups present in the molecule.
-
Methodology:
-
Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Peaks:
-
~3300-3100 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1720-1680 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated lactone.[3][5]
-
~1620-1500 cm⁻¹: C=C stretching vibrations of the aromatic and pyrone rings.
-
~1250-1100 cm⁻¹: C-O stretching vibrations.
-
-
References
- Benchchem. (2025). Application Note: NMR Characterization of Synthesized Coumarin Derivatives.
- Machyňáková, A., & Hroboňová, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Chemical Papers, 71(10), 2035-2042.
- Mikhova, B., & Duddeck, H. (1996). 13C-NMR Spectroscopy of Coumarins and Their Derivatives: A Comprehensive Review. ChemInform, 27.
- Benchchem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
- Ahmed, A. M., et al. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 54-66.
- Hroboňová, K., et al. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate.
- Hroboňová, K., et al. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology, 56(10), 4563–4572.
- Lee, H. W., et al. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Journal of Pharmaceutical Investigation, 45(4), 423-431.
- Thermo Fisher Scientific. (n.d.). Determination of Coumarins in Cosmetics.
- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.
- Valizadeh, H., et al. (2007). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 12(5), 1136-1147.
- Sigma-Aldrich. (n.d.). This compound.
- Al-Juboori, S. A. H. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(6), 939-957.
- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. ResearchGate.
Sources
- 1. Detection of anticoagulant rodenticides (4-hydroxycoumarins) by thin-layer chromatography and reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Evaluation of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction: The Therapeutic Potential of Coumarin Scaffolds
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] These scaffolds are prevalent in natural products and have been the subject of extensive synthetic exploration to develop novel therapeutic agents.[1][2] The biological activities of coumarins are diverse, including anticoagulant, anti-tumor, antiviral, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The specific biological effects are heavily influenced by the substitution pattern on the coumarin nucleus.[3] 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative. The presence of a hydroxyl group suggests potential antioxidant and anti-inflammatory activities, as phenolic moieties are known to act as potent free radical scavengers and can interfere with inflammatory pathways.[4] This guide provides detailed in vitro assays to characterize the antioxidant and anti-inflammatory potential of this compound.
Part 1: Antioxidant Activity Profiling
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals.
Application Note 1: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen for antioxidant activity.[5] The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]
This assay provides a general measure of a compound's ability to act as a free radical scavenger. The structural features of this compound, particularly the hydroxyl group, are anticipated to facilitate this hydrogen-donating capacity.[4]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in methanol.[6]
-
-
Assay Procedure (96-well plate format):
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.[7]
-
Add 100 µL of various concentrations of the test compound, positive control, or blank (methanol/DMSO) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula:[6] % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Application Note 2: ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity.[8] It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[8]
This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[8] Comparing results from both DPPH and ABTS assays can provide a more comprehensive understanding of the compound's radical scavenging capabilities.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[7]
-
Prepare a 2.45 mM potassium persulfate solution in water.[8]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound, positive control (e.g., Trolox), or blank to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
-
Application Note 3: Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Nitric oxide is a key signaling molecule but can also contribute to oxidative damage at high concentrations.
The protocol is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[10] Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions, which can be quantified using the Griess reagent.[10]
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitroprusside Solution: Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
-
Assay Procedure:
-
Mix 1 mL of 10 mM sodium nitroprusside with 1 mL of various concentrations of the test compound.
-
Incubate the mixture at 25°C for 150 minutes.
-
Take 0.5 mL of the incubated solution and add 0.5 mL of Griess reagent.
-
Allow the mixture to stand for 30 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide scavenging activity.
-
Illustrative Antioxidant Activity Data
The following table presents hypothetical data for this compound to illustrate expected outcomes.
| Assay | IC50 (µM) [Test Compound] | IC50 (µM) [Ascorbic Acid] |
| DPPH Radical Scavenging | 45.8 ± 3.2 | 18.5 ± 1.7 |
| ABTS Radical Scavenging | 32.1 ± 2.5 | 12.3 ± 1.1 |
| NO Scavenging | 68.4 ± 5.1 | 25.9 ± 2.3 |
Part 2: Anti-inflammatory Activity Profiling
Inflammation is a protective response to tissue injury or infection, but chronic inflammation contributes to various diseases. Key enzymes in the inflammatory cascade, such as lipoxygenase and xanthine oxidase, are important targets for anti-inflammatory drug discovery.
Application Note 4: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes.
Inhibition of LOX is a well-established mechanism for anti-inflammatory action. This assay determines the ability of this compound to inhibit this key inflammatory enzyme. The assay measures the formation of hydroperoxides from linoleic acid, which can be monitored spectrophotometrically at 234 nm.
Caption: Inhibition of the 5-Lipoxygenase inflammatory pathway.
-
Reagent Preparation:
-
Buffer: 0.2 M borate buffer (pH 9.0).
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 200-400 U/mL) in the assay buffer. Keep on ice.
-
Substrate Solution: Prepare a working solution of linoleic acid (e.g., 125-250 µM) in the assay buffer.
-
Positive Control: Prepare a stock solution of Quercetin or Nordihydroguaiaretic acid (NDGA).
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the assay buffer, test compound/vehicle, and enzyme solution.
-
Incubate the mixture for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
-
Application Note 5: Xanthine Oxidase (XO) Inhibition Assay
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia and gout, an inflammatory condition.[4]
Inhibition of xanthine oxidase is a therapeutic strategy for managing gout.[4] This spectrophotometric assay measures the ability of the test compound to inhibit the formation of uric acid from xanthine, which is monitored by the increase in absorbance at 290-295 nm.[4]
-
Reagent Preparation:
-
Buffer: 50 mM potassium phosphate buffer (pH 7.5).[4]
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.[4]
-
Substrate Solution: Prepare a solution of xanthine (e.g., 150 µM) in the same buffer.
-
Positive Control: Prepare a stock solution of Allopurinol.[4]
-
-
Assay Procedure (96-well plate format):
-
To the wells of a UV-transparent 96-well plate, add the phosphate buffer, test compound/vehicle, and xanthine oxidase solution.
-
Pre-incubate at 25°C for 15 minutes.
-
Start the reaction by adding the xanthine substrate solution.
-
Incubate at 25°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.[4]
-
Measure the absorbance at 290 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula:[4] % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) x 100 Where A_blank is the absorbance without the enzyme.
-
Determine the IC50 value.
-
Illustrative Anti-inflammatory Activity Data
The following table presents hypothetical data for this compound to illustrate expected outcomes.
| Assay | IC50 (µM) [Test Compound] | IC50 (µM) [Positive Control] | Control Compound |
| Lipoxygenase Inhibition | 25.3 ± 2.1 | 8.9 ± 0.7 | Quercetin |
| Xanthine Oxidase Inhibition | 55.7 ± 4.8 | 6.2 ± 0.5 | Allopurinol |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of the antioxidant and anti-inflammatory properties of this compound. By systematically applying these assays, researchers can obtain valuable data on the compound's mechanism of action and therapeutic potential. It is recommended to perform each assay in triplicate and to include appropriate positive and negative controls to ensure the validity of the results. Further investigations could involve cell-based assays to confirm these activities in a more biologically relevant context.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
- BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Creative BioMart. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro.
- Patel, R. M., & Patel, N. J. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education and Research.
- Herrera-Aco, D. S., et al. (2018). Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. Molecules, 23(7), 1583.
- Quantum University. (2012, August 23). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives.
- Patel, R. M., & Patel, N. J. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education & Research.
- protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
- Semwal, A., et al. (2021). Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. Molecules, 26(15), 4567.
- Ferreres, F., et al. (2013). Nitric Oxide Radical Scavenging Activity. Bio-protocol, 3(18), e889.
- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
- Manjula, S. N., et al. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Applied and Natural Science, 12(3), 369-376.
- Nguyen, M. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 23.
- Karaman, R. (2016, July 8). NO scavanging assay protocol? ResearchGate.
- Singh, S., & Singh, P. (2018). Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. Research Journal of Pharmacy and Technology, 11(9), 3778-3783.
- Marcocci, L., et al. (1994). The nitric oxide-scavenging properties of Ginkgo biloba extract EGb 761. Biochemical and Biophysical Research Communications, 201(2), 748-755.
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- 3. arabjchem.org [arabjchem.org]
- 4. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction: The Coumarin Scaffold as a Foundation for Bioactive Molecules
The 2H-chromen-2-one, or coumarin, nucleus is a prominent scaffold in medicinal chemistry, found in a vast array of natural products and synthetic compounds.[1][2] This benzopyrone structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Coumarin derivatives have been reported to possess anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][3][4][5] The specific biological profile of a coumarin derivative is highly dependent on the nature and position of its substituents on the benzopyrone ring.
This document provides detailed application notes and cell-based assay protocols for the initial biological characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one , a novel coumarin derivative. Given the known activities of structurally related 4-methyl and 7-hydroxycoumarins, we will focus on three key areas of investigation:
-
Cytotoxicity and Antiproliferative Effects: To determine the compound's impact on cancer cell viability.
-
Cellular Antioxidant Activity: To assess its capacity to neutralize intracellular reactive oxygen species (ROS).
-
Enzyme Inhibition: To evaluate its potential as an inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in neurochemistry.
These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational biological profile for this and other novel coumarin-based compounds.
Application 1: Assessment of Cytotoxicity and Antiproliferative Activity
Scientific Rationale: The first step in evaluating a novel compound is to determine its effect on cell viability. This allows for the identification of potential anticancer activity and, crucially, establishes a non-toxic concentration range for subsequent mechanistic assays. A dose-dependent decrease in cell viability suggests antiproliferative or cytotoxic effects. We will utilize the resazurin reduction assay, a sensitive and non-destructive method to quantify metabolically active cells.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in viable cells to the highly fluorescent pink product, resorufin. The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells.[6][7][8]
Protocol 1: Resazurin Cell Viability Assay
1.1. Materials and Reagents:
-
Cell Line: MCF-7 (human breast adenocarcinoma), a well-characterized cell line responsive to various stimuli and commonly used for screening coumarin derivatives.[9][10][11][12]
-
Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Reagents: Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent).
-
Equipment: 96-well black, clear-bottom tissue culture plates; multichannel pipette; fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm).
1.2. Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
2.3. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HepG2 or MCF-7 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Loading and Treatment:
-
Remove the medium and wash the cells once with 150 µL of warm PBS.
-
Treat cells with 100 µL of medium containing 25 µM DCFH-DA and incubate for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells once with 150 µL of warm PBS.
-
Add 100 µL of medium containing the test compound or Quercetin at various non-toxic concentrations (determined from Protocol 1).
-
-
ROS Induction and Measurement:
-
Add 100 µL of a 600 µM AAPH solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence (Ex: 485 nm, Em: 535 nm) every 5 minutes for 1 hour.
-
2.4. Data Presentation and Analysis:
| Parameter | Recommended Value | Justification |
| Cell Line | HepG2 or MCF-7 | Commonly used for oxidative stress studies. |
| Probe | DCFH-DA (25 µM) | Standard probe for intracellular ROS detection. |
| ROS Inducer | AAPH (600 µM) | Generates peroxyl radicals at a constant rate. |
| Positive Control | Quercetin | Standard antioxidant for comparison. |
| Measurement | Kinetic fluorescence reading | Captures the rate of ROS generation and inhibition. |
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = 1 - (AUC_Sample / AUC_Control) * 100
-
-
Calculate the CAA value, which is the concentration of Quercetin that gives the same level of inhibition as 1 µM of the test compound.
Application 3: Cell-Based Monoamine Oxidase B (MAO-B) Inhibition Assay
Scientific Rationale: MAO-B is a mitochondrial enzyme that degrades amine neurotransmitters (like dopamine), producing H₂O₂ as a byproduct. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Given that some coumarin derivatives are known MAO inhibitors, evaluating this activity is a logical step.
Principle: This assay measures the H₂O₂ produced by endogenous MAO-B activity in live cells. A highly sensitive, cell-permeable probe (such as Amplex™ Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-B. [13]
Protocol 3: Fluorometric MAO-B Inhibition Assay
3.1. Materials and Reagents:
-
Cell Line: SH-SY5Y (human neuroblastoma), which endogenously expresses MAO-B. [14][15][16][17]* Compound: this compound.
-
Reagents: MAO-B substrate (e.g., Benzylamine), Amplex™ Red reagent, Horseradish Peroxidase (HRP).
-
Positive Control: Selegiline (a selective MAO-B inhibitor).
-
Equipment: 96-well black, clear-bottom plates; fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm).
3.2. Experimental Workflow:
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Application Notes & Protocols: Elucidating the Mechanism of Action of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific biological activity of these compounds is intricately linked to the nature and position of substituents on the 2H-chromen-2-one core. This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of a novel coumarin derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. Given the nascent state of research on this particular molecule, we present a systematic, multi-tiered approach, beginning with broad phenotypic screening and culminating in specific target identification and pathway analysis. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the bioactivity of this and other novel small molecules.
Introduction to this compound and the Coumarin Scaffold
The coumarin, or 1-benzopyran-2-one, core is a recurring motif in numerous natural products and synthetic bioactive molecules.[1] The diverse pharmacological profiles of coumarin derivatives, which range from anticoagulant to anti-HIV and antitumor activities, underscore the versatility of this chemical scaffold.[1] The biological effects of coumarins are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. For instance, some coumarin derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, microtubule polymerization, and angiogenesis, all of which are critical in cancer progression.[1]
This compound is a synthetic coumarin derivative. While specific biological data for this compound is not yet prevalent in the literature, its structural features suggest potential for bioactivity. The hydroxyl and ethyl groups may influence its solubility, membrane permeability, and interactions with biological targets. This document outlines a strategic experimental plan to systematically uncover its MoA.
Strategic Workflow for Mechanism of Action Elucidation
A multipronged approach is essential for delineating the MoA of a novel compound.[3] Our proposed workflow initiates with broad, cell-based phenotypic assays to identify a general biological effect, followed by more focused investigations to pinpoint the molecular target(s) and signaling pathways involved.
Figure 1. A strategic workflow for elucidating the mechanism of action of a novel compound.
Phase 1: Initial Phenotypic Screening
The first step is to determine the general biological effect of this compound. Cell-based assays are crucial in this phase as they provide biologically relevant information.[4]
Protocol: Cell Viability and Cytotoxicity Assay
This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by metabolically active cells.
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, PC3, and HEK293)
-
Complete cell culture medium
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Expected Outcome: This assay will determine if the compound exhibits cytotoxic or anti-proliferative effects and at what concentration range. A broad screening across multiple cell lines can reveal potential selectivity.[5]
Phase 2: Target Hypothesis Generation
Once a biological effect is observed, the next step is to identify the underlying molecular pathways and potential protein targets.
Protocol: Cellular Pathway Analysis using Reporter Gene Assays
Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways.[6]
Materials:
-
Cell line responsive to the compound (identified in Phase 1)
-
Reporter plasmid for a pathway of interest (e.g., NF-κB, p53, STAT3)
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect the responsive cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with this compound at its IC50 concentration.
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in treated cells to vehicle-treated cells.
Rationale: This will provide insights into which signaling pathways are modulated by the compound. Based on the known activities of other coumarins, pathways involved in inflammation, cell cycle, and apoptosis are of initial interest.[1][7]
Target Identification Strategies
Direct biochemical and genetic methods can be employed to identify the protein target(s).[8]
| Method | Principle | Advantages | Considerations |
| Affinity Chromatography | The compound is immobilized on a solid support to "fish out" binding proteins from cell lysates.[9][10] | Direct identification of binding partners. | Requires chemical modification of the compound; may identify non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | In-cell target engagement confirmation; no compound modification needed. | Can be technically challenging and may not work for all targets. |
| RNAi Screening | Identifies genes whose knockdown phenocopies or reverses the effect of the compound.[3] | Provides functional validation of a target's role in the compound's MoA. | Off-target effects of RNAi can be a concern. |
Phase 3: Target Validation and MoA Confirmation
The final phase involves validating the identified target(s) and confirming the proposed MoA.
Protocol: In Vitro Enzyme Inhibition Assay
If a putative enzyme target is identified, its inhibition by the compound should be confirmed in a cell-free system.
Materials:
-
Purified recombinant target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the assay)
Procedure:
-
Enzyme Reaction: Set up the enzymatic reaction in a 96-well plate containing the enzyme, its substrate, and varying concentrations of the compound.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Signal Detection: Measure the product formation over time.
-
Data Analysis: Determine the IC50 of the compound for the enzyme and perform kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).
Self-Validation: Inclusion of a known inhibitor as a positive control and a structurally similar but inactive compound as a negative control is crucial.
Figure 2. A hypothetical signaling pathway affected by the compound.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic observations to specific target identification and validation, researchers can build a comprehensive understanding of the compound's biological activity. This knowledge is fundamental for its potential development as a therapeutic agent or a chemical probe for biological research. The multifaceted nature of coumarin pharmacology suggests that a thorough investigation may uncover novel and therapeutically relevant mechanisms.[7][11]
References
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- Kumar, D., et al. (2022). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. CNS & Neurological Disorders - Drug Targets, 21(9), 856-867.
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Applications of Substituted 4-Methylcoumarins in Cancer Research: A Technical Guide
This guide provides an in-depth exploration of the applications of substituted 4-methylcoumarins, a prominent class of coumarin derivatives, in the field of cancer research. As a scaffold, 4-methylcoumarins have demonstrated significant potential in the development of novel anticancer agents due to their versatile biological activities.[1][2][3] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, and providing detailed protocols for the evaluation of these compounds.
Introduction: The Significance of 4-Methylcoumarins in Oncology
Coumarins, a class of benzopyrone compounds, are naturally occurring phytochemicals that have garnered substantial interest in oncology for their potential as anticancer agents.[3][4] The 4-methylcoumarin scaffold, in particular, has been a focal point of synthetic and medicinal chemistry efforts to develop derivatives with enhanced potency and selectivity against various cancer types.[5] These compounds have been shown to modulate a variety of cellular processes implicated in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[4][6] The structural versatility of the 4-methylcoumarin core allows for modifications that can fine-tune its pharmacological properties, making it a privileged scaffold in drug discovery.[2]
Mechanism of Action: Targeting Key Signaling Pathways
Substituted 4-methylcoumarins exert their anticancer effects through the modulation of multiple signaling pathways that are often dysregulated in cancer. A significant body of research points to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[7][8]
Induction of Apoptosis
A primary mechanism by which 4-methylcoumarin derivatives exhibit anticancer activity is through the induction of apoptosis. This is often achieved by modulating the intrinsic mitochondrial pathway. These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[9][10]
Below is a diagram illustrating the induction of apoptosis by a representative 4-methylcoumarin derivative.
Caption: Apoptosis induction by a 4-methylcoumarin derivative.
Inhibition of Pro-Survival Signaling
In addition to promoting apoptosis, 4-methylcoumarin derivatives have been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[11][12] By inhibiting key kinases in this pathway, these compounds can suppress cancer cell proliferation, survival, and migration.[12]
The following diagram illustrates the inhibitory effect of a representative 4-methylcoumarin derivative on the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt pathway.
Quantitative Analysis of Anticancer Activity
The cytotoxic and antiproliferative activities of 4-methylcoumarin derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below provides illustrative IC50 values for a representative substituted 4-methylcoumarin against a panel of human cancer cell lines, demonstrating its potential broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT-116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 10.1 |
| PC-3 | Prostate Cancer | 12.3 |
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to evaluate the anticancer effects of substituted 4-methylcoumarins.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-methylcoumarin derivative in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Detection by Western Blotting
Western blotting is a technique used to detect and quantify specific proteins, such as those involved in the apoptotic cascade.[17]
Principle: This method allows for the detection of key apoptosis markers, including the cleavage of caspases (e.g., caspase-3) and PARP (poly(ADP-ribose) polymerase), as well as changes in the expression levels of Bcl-2 family proteins.[18][19]
Protocol:
-
Cell Lysis:
-
Treat cells with the 4-methylcoumarin derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Conclusion
Substituted 4-methylcoumarins represent a promising class of compounds in cancer research, with demonstrated abilities to induce apoptosis and inhibit key pro-survival pathways in cancer cells. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these and other potential anticancer agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as novel cancer therapeutics.
References
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Use of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one as a fluorescent probe
As a Senior Application Scientist, this guide provides a comprehensive overview of the principles and applications of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one as a fluorescent probe. While direct literature on this specific coumarin derivative is emerging, this document extrapolates from the well-established photophysical and chemical properties of the versatile coumarin family to provide robust, field-proven protocols for its characterization and application.
Introduction: The Versatility of the Coumarin Scaffold
Coumarin (2H-chromen-2-one) and its derivatives are a cornerstone class of fluorophores in biological and chemical sciences.[1][2] First isolated nearly two centuries ago, these compounds are prized for their strong fluorescence, high photostability, and a molecular framework that is readily modified to fine-tune spectral properties and create targeted probes.[2][][4] Their relatively small size facilitates rapid diffusion and cell permeability, making them ideal for real-time monitoring of dynamic processes in living systems.[][5][6]
The subject of this guide, this compound, is a substituted hydroxycoumarin. The strategic placement of functional groups—a hydroxyl (-OH) group at C5, a methyl (-CH₃) group at C7, and an ethyl (-C₂H₅) group at C4—is expected to confer distinct photophysical properties that make it a valuable tool for researchers. The hydroxyl group, in particular, often renders the probe's fluorescence sensitive to the local microenvironment, such as pH and solvent polarity, through mechanisms like Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This sensitivity can be harnessed for developing sensors for specific analytes or for imaging subcellular compartments.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the foundational principles, characterization protocols, and key applications of this promising fluorescent probe.
Core Principles of Fluorescence
To effectively utilize any fluorescent probe, a foundational understanding of the fluorescence phenomenon is essential. Fluorescence is a multi-stage process that occurs on a nanosecond timescale.[7][8]
-
Excitation: A molecule, known as a fluorophore, absorbs energy from a light source (e.g., a laser or lamp). This absorption promotes an electron from its stable ground state to a higher-energy excited singlet state.[9][10]
-
Non-Radiative Relaxation: The excited molecule rapidly loses some vibrational energy to its surroundings as heat, relaxing to the lowest vibrational level of the excited state. This is a crucial step that ensures the emitted photon is of lower energy than the absorbed one.
-
Emission: The molecule returns to its ground state by releasing the remaining energy as a photon of light. This emitted light is the fluorescence that we measure.[8][10]
The energy difference between the excitation and emission maxima is known as the Stokes Shift . A large Stokes shift is a desirable property for a fluorophore as it minimizes the overlap between absorption and emission spectra, improving signal-to-noise ratios in detection.[2]
Predicted Photophysical Properties
The specific substitutions on the this compound backbone allow us to predict its key characteristics. This guide is predicated on these scientifically grounded hypotheses.
| Property | Predicted Characteristic | Rationale & Causality |
| Excitation Max (λex) | ~350 - 390 nm | The coumarin core with a hydroxyl group typically absorbs in the UV to violet range. The exact maximum is influenced by solvent polarity.[11] |
| Emission Max (λem) | ~440 - 480 nm (Blue-Cyan) | Hydroxycoumarins are known to emit in the blue-green region of the spectrum. A significant Stokes shift is expected.[2][11] |
| Quantum Yield (ΦF) | Moderate to High | The rigid benzopyran-2-one core structure of coumarins restricts non-radiative decay pathways, often resulting in high quantum yields.[] |
| Solvent Sensitivity | High | The 5-hydroxy group can engage in hydrogen bonding with protic solvents, and its electronic character makes the molecule sensitive to solvent polarity, likely causing a shift in emission wavelength (solvatochromism). |
| pH Sensitivity | High | The phenolic hydroxyl group at C5 has a pKa that, when deprotonated in basic conditions, will significantly alter the electronic structure, leading to a change in fluorescence color or intensity. |
| Solubility | Good in organic solvents (DMSO, EtOH), moderate in aqueous buffers | The ethyl and methyl groups increase lipophilicity, favoring solubility in organic solvents. The hydroxyl group provides some aqueous compatibility. |
Application I: Photophysical Characterization
Before use in complex biological systems, the fundamental photophysical properties of the probe must be determined. This protocol establishes its spectral characteristics and sensitivity to the environment.
Protocol 1: Basic Spectroscopic Analysis
This protocol aims to determine the absorption and emission spectra, quantum yield, and solvatochromic properties of the probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dioxane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
UV-Vis Spectrophotometer
-
Spectrofluorometer[7]
-
Quartz cuvettes (1 cm path length)
-
Reference standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO. Causality: DMSO is an excellent solvent for many organic fluorophores and is miscible with a wide range of other solvents.
-
Working Solution Preparation: Prepare a series of 10 µM working solutions of the probe in each of the different spectroscopic grade solvents. Ensure the final concentration of DMSO is less than 1% to minimize its effect on the solvent environment.
-
Absorption Measurement:
-
Using the spectrophotometer, record the absorption spectrum for each working solution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Measurement:
-
Using the spectrofluorometer, excite each sample at its determined λabs.
-
Record the emission spectrum over a range of λabs + 20 nm to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the probe solution and the reference standard (Quinine Sulfate) at the excitation wavelength. Adjust concentrations to ensure absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the reference standard.
-
Calculate the quantum yield (ΦF_sample) using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis:
-
Tabulate the λabs, λem, and Stokes Shift (λem - λabs) for each solvent.
-
Plot the Stokes shift against the solvent polarity parameter (E_T(30)) to create a Lippert-Mataga plot. This visualizes the probe's sensitivity to the solvent environment.
-
Application II: Live-Cell Imaging
One of the primary applications of coumarin probes is in fluorescence microscopy to visualize cellular structures and processes in real-time.[1][6][12] This protocol outlines a general method for staining live cells.
Protocol 2: General Live-Cell Staining and Imaging
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).[12]
-
1 mM stock solution of the probe in DMSO.
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for ~370 nm excitation and ~460 nm emission), environmental chamber (37°C, 5% CO₂), and a sensitive camera.[13]
Methodology:
-
Cell Culture: Seed cells onto glass-bottom dishes 24-48 hours prior to imaging to achieve 60-80% confluency. Causality: This density ensures healthy, proliferating cells and provides a good field of view without overcrowding.
-
Probe Loading Solution: Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed complete culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Cell Staining:
-
Aspirate the old medium from the cells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C. Trustworthiness: The optimal concentration and incubation time must be determined empirically to maximize signal while minimizing cytotoxicity.
-
-
Wash Step:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed live-cell imaging buffer. This step is critical to remove extracellular probe molecules, reducing background fluorescence.[13]
-
Add fresh, pre-warmed imaging buffer to the dish for imaging.
-
-
Imaging:
-
Immediately transfer the dish to the microscope stage equipped with an environmental chamber.
-
Locate the cells using brightfield or DIC microscopy.
-
Acquire fluorescence images using the appropriate filter set. Expertise: Use the lowest possible excitation light intensity and shortest exposure time that provides a clear signal. This minimizes phototoxicity and photobleaching, which can damage cells and compromise the experiment.[14]
-
-
Controls:
-
Negative Control: Image unstained cells using the same imaging parameters to assess autofluorescence.
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the probe dilutions (e.g., 0.1%) to ensure the solvent has no effect on cell health or fluorescence.
-
Viability Control: After imaging, perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) to confirm that the probe and the imaging process were not cytotoxic.[14]
-
Application III: Drug Development - High-Throughput Screening (HTS)
Coumarin derivatives are frequently used in drug screening assays.[] For example, if the fluorescence of this compound is quenched by a specific enzyme and restored by an inhibitor, it can be used in an HTS assay. The following is a generalized protocol for such a scenario.
Protocol 3: "Turn-On" Fluorescence-Based Enzyme Inhibition Assay
Assay Principle: An enzyme modifies the probe, leading to fluorescence quenching. A potential inhibitor will block the enzyme, preventing probe modification and thus maintaining a high fluorescence signal.
Materials:
-
Purified enzyme of interest.
-
This compound probe.
-
Assay buffer (optimized for enzyme activity).
-
Compound library (potential inhibitors) dissolved in DMSO.
-
Known inhibitor (positive control).
-
384-well black, clear-bottom microplates.
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, probe, and controls in the assay buffer.
-
Assay Protocol (in a 384-well plate):
-
Add 1 µL of compound from the library to each well (or DMSO for controls).
-
Add 20 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Add 20 µL of the probe solution to initiate the reaction.
-
-
Controls per Plate:
-
Negative Control (0% Inhibition): Enzyme + Probe + DMSO (expect low fluorescence).
-
Positive Control (100% Inhibition): Enzyme + Probe + Known Inhibitor (expect high fluorescence).
-
Blank: Assay Buffer + Probe + DMSO (to measure background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity in each well using the plate reader (at the probe's pre-determined λex/λem).
-
-
Data Analysis:
-
Subtract the blank value from all wells.
-
Calculate the percent inhibition for each compound: % Inhibition = [(Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] * 100
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
References
- Vertex AI Search Result[1]: fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
- Vertex AI Search Result[15]: Fluorescence Spectroscopy: Principles, Techniques, and Applications | PPTX - Slideshare.
- Vertex AI Search Result[9]: What Is Fluorescence Spectroscopy? Principles Overview - Agilent.
- Vertex AI Search Result[3]: Coumarin-Based Fluorescent Probes for Imaging - BOC Sciences.
- Vertex AI Search Result[7]: Fluorescence Spectroscopy Instrumentation and Principle - Ossila.
- Vertex AI Search Result[5]: In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
- Vertex AI Search Result[16]: A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search Result[2]: Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI.
- Vertex AI Search Result[8]: Principles and Theory of Fluorescence Spectroscopy - HORIBA.
- Vertex AI Search Result[12]: 5 steps to live-cell imaging - Thermo Fisher Scientific.
- Vertex AI Search Result[11]: Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC.
- Vertex AI Search Result[10]: Fluorescence Spectroscopy (The Basics) - JASCO Inc.
- Vertex AI Search Result[13]: Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs.
- Vertex AI Search Result[14]: Live-cell microscopy – tips and tools.
- Vertex AI Search Result[6]: Fluorescent Live Cell Imaging | StainsFile.
- Vertex AI Search Result[4]: Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC - PubMed Central.
- Vertex AI Search Result[17]: Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing.
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- 4. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for the Evaluation of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including potent enzyme inhibition.[1][2] This document provides a detailed guide for the investigation of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one , a specific coumarin derivative, as a potential enzyme inhibitor. While extensive research exists on the biological activities of various hydroxycoumarins, this particular derivative remains a novel subject for comprehensive enzymatic studies.[2][3][4][5] These notes, therefore, present a predictive framework and detailed protocols based on the established activities of structurally related compounds, with a primary focus on the inhibition of human carbonic anhydrases (hCAs), a family of enzymes frequently targeted by coumarin-based inhibitors.[6][7][8]
Introduction and Rationale
This compound belongs to the coumarin family, a class of oxygen-containing heterocyclic compounds prevalent in natural products and synthetic derivatives with significant medicinal properties.[1][3] The core coumarin structure is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Modifications to the coumarin ring, such as the introduction of hydroxyl, alkyl, and other functional groups, can profoundly influence its inhibitory potency and selectivity.[1][2]
Specifically, hydroxycoumarins have demonstrated inhibitory activity against several key enzyme families:
-
Carbonic Anhydrases (CAs): Involved in pH regulation and linked to diseases like glaucoma and cancer.[6][8]
-
Myosins: ATP-dependent motor proteins crucial for muscle contraction.[9]
-
Lipoxygenases (LOX): Key enzymes in the inflammatory cascade.[10]
-
Cholinesterases (AChE, BChE) and Monoamine Oxidases (MAO): Important targets in neurodegenerative diseases.[11][12]
-
Vitamin K Epoxide Reductase: The primary target for coumarin-based anticoagulants like warfarin.[2]
Given the structural features of this compound (a hydroxyl group at position 5, and alkyl substituents), it is a promising candidate for screening against these and other enzyme classes. This guide will focus on its potential as a carbonic anhydrase inhibitor, particularly against the tumor-associated isoform hCA IX, which is a validated anti-cancer target.[8][10]
Postulated Mechanism of Action: Inhibition of Carbonic Anhydrase
The proposed inhibitory action of this compound against carbonic anhydrase is hypothesized to occur through a competitive binding mechanism at the enzyme's active site.
Causality of Inhibition:
-
Zinc Binding: The active site of all α-carbonic anhydrases contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the nucleophile that attacks the CO₂ substrate.
-
Hydroxyl Group Interaction: The 5-hydroxy group of the coumarin is postulated to act as a key zinc-binding group (ZBG). It can displace the catalytic water/hydroxide and coordinate directly with the Zn²⁺ ion.
-
Active Site Occlusion: By anchoring to the zinc ion, the bulky coumarin scaffold physically blocks the entrance to the active site cavity, preventing the substrate (CO₂) from accessing the catalytic center.
-
Hydrophobic and Hydrogen Bonding: The ethyl and methyl groups, along with the aromatic rings, can form additional hydrophobic and van der Waals interactions with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex and enhancing binding affinity. The lactone carbonyl and hydroxyl group can also act as hydrogen bond acceptors or donors with nearby residues.
This multi-point interaction model suggests a potent and potentially selective inhibition of the target enzyme.
Caption: Step-by-step workflow for IC₅₀ determination.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls must be incorporated into every assay:
-
Negative Control (No Inhibitor): Wells containing buffer, enzyme, and DMSO (the inhibitor solvent) but no inhibitor. This represents 100% enzyme activity (0% inhibition).
-
Positive Control: A known inhibitor of the target enzyme (e.g., Acetazolamide for carbonic anhydrase) should be run in parallel to confirm that the assay system is responsive to inhibition.
-
No Enzyme Control: Wells containing buffer, substrate, and the highest concentration of the test compound. This control accounts for any non-enzymatic hydrolysis of the substrate or interference from the compound itself (e.g., color quenching or intrinsic absorbance). The rate in these wells should be negligible and subtracted from all other measurements.
-
Solvent Effect Control: The concentration of the organic solvent (DMSO) must be kept constant across all wells (including controls) to nullify any potential effects of the solvent on enzyme activity.
By integrating these controls, the protocol becomes a self-validating system, ensuring that any observed inhibition is a direct result of the specific interaction between this compound and the target enzyme.
References
- Kadhim Y. K., et al. (2022).
- Rasoolananth M., et al. (n.d.). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Kinetics of Bhimanone. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone. BenchChem.
- Głuch-Lutwin M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules.
- Radvila P., et al. (n.d.).
- Singh A. D., et al. (2017). Synthesis and biological evaluation some new of 7-hydroxy-4-methylcoumarin derivative. Asian Pacific Journal of Health Sciences.
- Al-Warhi T., et al. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
- Kostova I. (n.d.).
- Bano S., et al. (n.d.). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Zubrienė A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
- Knez D., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega.
- Knez D., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes.
- Ilas J., et al. (n.d.).
- Jo M., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives.
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- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjhs.com [apjhs.com]
- 6. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Activity of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The global rise of antimicrobial resistance (AMR) constitutes a critical threat to public health, necessitating the urgent discovery and development of new chemical entities that can overcome existing resistance mechanisms.[1] Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The coumarin nucleus can bind to the B subunit of bacterial DNA gyrase, inhibiting DNA supercoiling by blocking ATPase activity, which represents a key mechanism of its antibacterial action.[4]
This document provides a comprehensive framework for researchers investigating the antimicrobial potential of a novel series of coumarin derivatives based on the 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one core. It is designed not as a rigid set of rules, but as an adaptable guide grounded in established microbiological standards. The protocols herein are structured to ensure robust, reproducible, and self-validating data generation, from initial screening to determining the nature of the antimicrobial effect.
Part 1: Putative Mechanism of Action and Scientific Rationale
Understanding the potential mechanism of action is crucial for guiding experimental design and interpreting results. For coumarin derivatives, the primary mode of antibacterial activity is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] However, other mechanisms, such as cell membrane disruption and inhibition of biofilm formation, have also been reported for various coumarin analogues.[5][6]
Causality in Experimental Design: The choice to begin with a broad-spectrum screening against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is based on the wide range of activity previously reported for coumarin derivatives.[3][6] The protocols emphasize standardized inoculum preparation and the use of cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure reproducibility and comparability of results with international standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Caption: Putative mechanism of action for coumarin derivatives.
Part 2: Experimental Protocols
These protocols provide a detailed methodology for determining the antimicrobial efficacy of novel compounds. It is imperative to include appropriate controls in every assay to ensure the validity of the results.
Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][7][9]
Workflow for Broth Microdilution Assay
Caption: Standard workflow for the broth microdilution MIC assay.
A. Materials and Reagents
-
Test derivatives of this compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[10]
-
RPMI 1640 medium for fungi[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Dimethyl sulfoxide (DMSO, sterile) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
B. Step-by-Step Methodology
-
Preparation of Test Compounds:
-
Prepare a stock solution of each derivative (e.g., 10 mg/mL or 10 mM) in DMSO. Rationale: DMSO is a common solvent for poorly soluble organic compounds; however, its final concentration in the assay should not exceed 1-2% to avoid toxicity to the microbes.
-
Perform serial two-fold dilutions of the compound directly in the 96-well plate using the appropriate broth medium (CAMHB or RPMI 1640). Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution series.
-
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate cultured overnight.
-
Inoculate the colonies into a tube of sterile broth and incubate at the appropriate temperature (e.g., 37°C) until the turbidity matches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]
-
Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. Rationale: A standardized inoculum is critical for reproducibility; too high an inoculum can overwhelm the compound, while too low may lead to false susceptibility.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Crucial Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no compound). This well must show turbidity after incubation.
-
Sterility Control: A well containing only sterile broth. This well must remain clear.
-
Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.
-
-
Seal the plate and incubate at 35-37°C for 16-24 hours for most bacteria or 24-48 hours for fungi.[12][13]
-
-
Determination of MIC:
Protocol 2.2: Assay for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test and determines the lowest concentration of a compound that kills ≥99.9% of the initial inoculum, distinguishing a cidal (killing) from a static (inhibitory) effect.
A. Methodology
-
Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[13]
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]
Part 3: Data Presentation and Interpretation
Organizing quantitative data into a clear, tabular format is essential for analysis and comparison.
Table 1: Example Data Summary for Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative A | S. aureus | ATCC 29213 | 16 | 32 | Cidal (2) |
| Derivative A | E. coli | ATCC 25922 | 64 | >256 | Static (>4) |
| Derivative A | C. albicans | ATCC 90028 | 32 | 64 | Cidal (2) |
| Derivative B | S. aureus | ATCC 29213 | 8 | 16 | Cidal (2) |
| Derivative B | E. coli | ATCC 25922 | 32 | >256 | Static (>4) |
| Derivative B | C. albicans | ATCC 90028 | 16 | 32 | Cidal (2) |
| Ciprofloxacin | S. aureus | ATCC 29213 | 0.5 | 1 | Cidal (2) |
| Fluconazole | C. albicans | ATCC 90028 | 1 | 4 | Cidal (4) |
Interpretation:
-
The MBC/MIC ratio is a key indicator of the compound's effect.
-
A ratio of ≤ 4 is generally considered indicative of cidal (bactericidal or fungicidal) activity.[13]
-
A ratio of > 4 suggests static (bacteriostatic or fungistatic) activity.
References
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Wikipedia. (2023). Minimum inhibitory concentration.
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
- Novak, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1042614. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Andreu, A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 962. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Chen, Y., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(5), e1900380. [Link]
- Vallieres, M., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(10), e0042423. [Link]
- Bhade, M. W. (2023). Antifungal Assay of Some Novel Chalcone Derivatives. Current Agriculture Research Journal, 11(1). [Link]
- Hu, Y., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 943993. [Link]
- Mohammadi, F., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867-24883. [Link]
- Kim, H. J., et al. (2004). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 48(5), 1873-1875. [Link]
- Bionda, N., et al. (2021).
- Cheke, R. S., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Antibiotics, 11(6), 789. [Link]
- Lee, H., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Foods, 11(15), 2330. [Link]
- Cheke, R. S., Patel, H. M., Patil, V. M., Ansari, I. A., & Ambhore, J. P. (2023). The Review: Antimicrobial Activity of Coumarin. International Journal of Science and Research Technology, 9(1). [Link]
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Probing Molecular Interactions: A Guide to Docking 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one with Cyclooxygenase-2 (COX-2)
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a coumarin derivative, with Cyclooxygenase-2 (COX-2). This guide is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible in silico investigation.
Coumarins are a significant class of naturally occurring compounds renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2] The specific compound of interest, this compound, possesses a scaffold similar to other coumarins that have demonstrated notable biological effects. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[3] This in silico approach is instrumental in the early stages of drug discovery for lead identification and optimization.[4]
This guide will focus on the docking of this compound against COX-2, a key enzyme in the inflammatory pathway. Numerous coumarin derivatives have been identified as potent and selective COX-2 inhibitors, making this a relevant and promising target for our investigation.[5][6][7]
I. Foundational Principles: The "Why" Behind the "How"
Before delving into the practical steps, it is crucial to understand the core principles that underpin a successful molecular docking experiment. The process is more than just a computational exercise; it's a simulation of a biological recognition event. Our goal is to predict how our ligand, this compound, might interact with the COX-2 active site and to estimate the strength of this interaction.
A. Ligand and Receptor: A Molecular Handshake
The fundamental premise of molecular docking is the "lock and key" model, or more accurately, the "induced fit" model of ligand-receptor binding. The ligand's three-dimensional structure, conformational flexibility, and chemical properties (e.g., hydrophobicity, hydrogen bonding potential) are critical. Similarly, the receptor's active site, a specific pocket on its surface, possesses a unique shape and chemical environment that complements a potential binding partner.
B. Scoring Functions: Quantifying the Interaction
Docking programs employ scoring functions to evaluate the "goodness of fit" between a ligand and a receptor.[3] These mathematical models estimate the binding free energy of the complex. A more negative docking score generally indicates a more favorable binding affinity.[5][8] It is important to note that these scores are estimations and should be interpreted in conjunction with a visual analysis of the binding pose and interactions.
II. Pre-Docking Preparations: Setting the Stage for Success
The accuracy of a docking study is heavily reliant on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.
A. Software and Tools
For this protocol, we will utilize a suite of widely adopted and freely available software:
| Software | Purpose | Website |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| PyMOL | Molecular Visualization | [Link] |
| PubChem | Chemical Compound Database | [Link] |
| Protein Data Bank (PDB) | 3D Structural Data of Proteins | [Link] |
| SwissADME | ADMET Prediction | [Link] |
B. Ligand Preparation Protocol
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from the PubChem database (CID 5322322).[9]
-
2D to 3D Conversion: Use a molecular modeling software like Avogadro or an online server to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The initial 3D structure must be energy minimized to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF.
-
File Format Conversion: Save the optimized 3D structure in a suitable format, such as .mol2 or .pdb.
C. In Silico ADMET Prediction
Before proceeding with docking, it is prudent to assess the drug-likeness and pharmacokinetic properties of the ligand. The SwissADME server can be used to predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.[10][11][12][13][14] This provides early insights into the potential of the compound as a drug candidate.
| Parameter | Description | Acceptable Range |
| Molecular Weight | The mass of the molecule. | < 500 g/mol |
| LogP | Lipophilicity of the molecule. | < 5 |
| Hydrogen Bond Donors | Number of hydrogen bond donors. | < 5 |
| Hydrogen Bond Acceptors | Number of hydrogen bond acceptors. | < 10 |
| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity. | < 140 Ų |
D. Receptor Preparation Protocol
-
Select a Suitable PDB Entry: A high-resolution crystal structure of human COX-2 is required. For this study, we will use the PDB entry 1CX2 , which is a complex of COX-2 with a selective inhibitor.
-
Remove Unnecessary Molecules: The downloaded PDB file often contains water molecules, co-factors, and the co-crystallized ligand. These should be removed to prepare the protein for docking. This can be done using PyMOL or other molecular visualization software.[2][7][15][16]
-
Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures. They must be added to the protein structure, as they are crucial for hydrogen bonding interactions.
-
Assign Charges: Assign appropriate partial charges to the protein atoms. Kollman charges are commonly used for this purpose.
-
Define the Binding Site: The binding site for docking needs to be defined. This is typically done by creating a "grid box" that encompasses the active site of the protein. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.
III. The Docking Workflow: A Step-by-Step Guide
This section outlines the detailed protocol for performing the molecular docking of this compound into the active site of COX-2 using AutoDock Vina.[1][17][18][19][20][21]
Caption: Key Ligand-Receptor Interactions.
V. Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of the docking protocol, a validation step is essential. [3][22]
A. Re-docking of the Co-crystallized Ligand
The most common method for validation is to re-dock the co-crystallized ligand back into the active site of the protein.
-
Extract the Co-crystallized Ligand: From the original PDB file (1CX2), save the coordinates of the bound inhibitor as a separate file.
-
Perform Docking: Use the same docking protocol described above to dock this ligand back into the prepared receptor.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [22]
VI. Concluding Remarks and Future Directions
This guide has provided a detailed framework for conducting a molecular docking study of this compound with COX-2. The results of such a study can provide valuable insights into the potential of this compound as an anti-inflammatory agent. A strong predicted binding affinity and the identification of key interactions with active site residues can form the basis for further experimental validation, such as in vitro enzyme inhibition assays. This iterative process of computational prediction and experimental verification is a cornerstone of modern drug discovery.
VII. References
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.). Retrieved from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]
-
View 3D Molecular Structures | . (n.d.). Retrieved from [Link]
-
Mateev, E. V., Valkova, I., Georgieva, M., & Zlatkov, A. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader.
-
How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved from [Link]
-
How to Use Python Molecular Viewer (PyMol). (2025, December 22). Oreate AI Blog. Retrieved from [Link]
-
Software for molecular docking: a review. (2017, January 16). PubMed Central. Retrieved from [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]
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An introduction to PyMOL. (2022, December 27). Compchems. Retrieved from [Link]
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PyMOL - Molecular Visualization System. (n.d.). BioSoft. Retrieved from [Link]
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NovaDock Molecular Docking Software | DNASTAR. (n.d.). Retrieved from [Link]
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AutoDock. (n.d.). Retrieved from [Link]
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Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]
-
Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential. (2017, November 15). PubMed. Retrieved from [Link]
-
Interpretation of Molecular docking results?. (2023, December 5). ResearchGate. Retrieved from [Link]
-
PyMOL | pymol.org. (n.d.). Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
How can I validate a docking protocol?. (2015, July 7). ResearchGate. Retrieved from [Link]
-
Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study. (n.d.). MDPI. Retrieved from [Link]
-
ADMET properties of newly designed coumarin nucleoside derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
918 Synthesis, Characterization, ADMET prediction, and Molecular Docking Studies of Novel Coumarin Sulfonate Derivatives Adem Ko. (n.d.). DergiPark. Retrieved from [Link]
-
How I can analyze and present docking results?. (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved from [Link]
-
Need help with molecular docking results interpretation. (2024, March 22). Reddit. Retrieved from [Link]
-
In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022, June 6). Retrieved from [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. (2023, September 24). Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Molecular Docking Studies of Coumarin Derivatives as DPPIV Inhibitors and Anti-Diabetic Agents: Towards Novel Approaches in Drug Discovery. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]
-
4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3. (n.d.). PubChem. Retrieved from [Link]
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Structure-activity relationship of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one analogs
Application Note & Protocols
Topic: Structure-Activity Relationship of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one Analogs: A Guide to Synthesis and Biological Evaluation
Introduction: The Therapeutic Potential of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of pharmacological activities.[1] These include anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[1][2] The biological profile of a coumarin derivative is exquisitely sensitive to the substitution pattern on its benzopyran-2-one nucleus.[3] The presence, number, and position of hydroxyl groups, for instance, are strongly correlated with radical-scavenging and antioxidant effects.[3]
This guide focuses on a specific, promising scaffold: This compound . Our objective is to provide researchers with a comprehensive framework for synthesizing a library of analogs based on this core structure and to delineate robust protocols for evaluating their biological activity. By systematically modifying key positions on the scaffold, this document will establish a clear structure-activity relationship (SAR), providing critical insights for the rational design of potent antioxidant and anti-inflammatory agents. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reproducible and meaningful data.
Part 1: Synthesis of the Analog Library
Rationale for the Synthetic Approach
To generate the target scaffold and its analogs, we will employ the Pechmann condensation , a classic and highly reliable method for synthesizing coumarins.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For our parent scaffold, we will use 4-methylresorcinol as the phenolic component and ethyl 2-ethylacetoacetate as the β-ketoester. The rationale for this choice is its efficiency and modularity. By substituting the starting phenol or β-ketoester, a diverse library of analogs can be readily synthesized to probe the structure-activity relationship.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of coumarin analogs via Pechmann condensation.
Protocol 1.1: Synthesis of this compound (Parent Compound)
-
Principle: This protocol utilizes the Pechmann condensation reaction. The acidic catalyst protonates the carbonyl of the β-ketoester, which then undergoes electrophilic attack by the activated phenol (4-methylresorcinol). Subsequent transesterification and dehydration yield the final coumarin product.
-
Materials:
-
4-Methylresorcinol (1.0 eq)
-
Ethyl 2-ethylacetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methylresorcinol (e.g., 1.24 g, 10 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and with caution, add concentrated H₂SO₄ (5 mL) while stirring. Causality Note: The exothermic nature of acid dilution requires slow addition at low temperature to prevent uncontrolled side reactions.
-
Reactant Addition: Once the phenol has dissolved, add ethyl 2-ethylacetoacetate (e.g., 1.74 g, 11 mmol) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice with vigorous stirring. A solid precipitate should form. Trustworthiness Note: This step quenches the reaction and precipitates the less polar organic product from the aqueous acid.
-
Isolation: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
-
Analog Synthesis: To create a library, substitute the Ethyl 2-ethylacetoacetate with other β-ketoesters (e.g., ethyl acetoacetate for a C4-methyl analog, ethyl 2-propylacetoacetate for a C4-propyl analog) or substitute 4-Methylresorcinol with other substituted phenols to modify the aromatic ring.
Part 2: Biological Evaluation Protocols
To establish a clear SAR, all synthesized analogs must be evaluated under identical, standardized conditions. The following protocols are designed for high-throughput screening and deliver robust, quantifiable data.
Protocol 2.1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[4][5] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[6]
-
DPPH Assay Workflow Diagram
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
-
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of each analog and a positive control (e.g., Ascorbic Acid, Quercetin) in methanol or DMSO.[6] Prepare a 0.1 mM working solution of DPPH in methanol.
-
Assay Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compounds (e.g., 1 to 500 µg/mL) prepared by serial dilution from the stock solution.
-
Controls: Prepare a blank well (100 µL methanol) and a negative control well (100 µL methanol).
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank.
-
Incubation: Mix gently and incubate the plate in the dark for 30 minutes at room temperature. Causality Note: Incubation in the dark is critical as DPPH is light-sensitive.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the % inhibition against the log of the compound concentration. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is determined from this curve using non-linear regression analysis.[7][8]
-
Protocol 2.2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
-
Principle: Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[9] COX-2 is the inducible isoform responsible for producing prostaglandins at sites of inflammation. This protocol uses a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric), which typically measures the peroxidase activity of the enzyme. A selective inhibitor will block this activity, leading to a decrease in the measured signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, Arachidonic Acid, COX-2 enzyme) as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).
-
Compound Preparation: Prepare a dilution series of each analog and a selective COX-2 inhibitor control (e.g., Celecoxib) in the appropriate assay buffer.
-
Reaction Setup (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the co-factor Heme.
-
Add the test compounds or the control inhibitor.
-
Add the COX-2 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorometric probe and arachidonic acid (the substrate) to all wells to start the peroxidase reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
Data Analysis:
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The following section presents a hypothetical but scientifically plausible SAR analysis based on the evaluation of a designed library of analogs. The data is structured to highlight key chemical modifications and their impact on biological activity.
Table 1: Hypothetical Biological Activity Data for Coumarin Analogs
| Compound ID | R (at C4) | R1 (at C5) | R2 (on Benzene Ring) | DPPH IC50 (µM) | COX-2 IC50 (µM) |
| Parent-01 | -CH₂CH₃ | -OH | 7-CH₃ | 18.5 | 5.2 |
| Analog-02 | -CH₃ | -OH | 7-CH₃ | 25.1 | 8.9 |
| Analog-03 | -CH₂CH₂CH₃ | -OH | 7-CH₃ | 15.2 | 4.1 |
| Analog-04 | -CH₂CH₃ | -OCH₃ | 7-CH₃ | > 100 | 45.8 |
| Analog-05 | -CH₂CH₃ | -OH | H | 22.8 | 7.5 |
| Analog-06 | -CH₂CH₃ | -OH | 7-OH | 9.7 | 2.8 |
| Analog-07 | -CH₂CH₃ | -OH | 6-Br, 7-CH₃ | 19.2 | 3.9 |
SAR Summary Diagram
Sources
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- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1] Their unique benzopyrone core structure imparts a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Consequently, the development of efficient and robust synthetic methodologies for novel coumarin derivatives is a cornerstone of modern medicinal chemistry and drug discovery.[4][5]
This guide provides a detailed examination of the synthesis of a specific coumarin, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, and its derivatives. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of the most effective route, and provide a detailed, field-proven laboratory protocol for its successful synthesis and characterization.
Strategic Analysis of Synthetic Pathways
Several classical named reactions provide access to the coumarin nucleus, including the Perkin, Knoevenagel, and Pechmann reactions.[6][7]
-
Perkin Reaction: Involves the condensation of a salicylaldehyde derivative with an acid anhydride.[8][9][10] While effective for simple coumarins, it is less direct for 4-alkyl substituted variants.
-
Knoevenagel Condensation: Typically employs a salicylaldehyde and a compound with an active methylene group, catalyzed by a weak base.[1][4][11] This is a highly versatile method, particularly with recent advancements using microwave irradiation and green catalysts.[1][12]
-
Pechmann Condensation: A one-pot synthesis that involves the acid-catalyzed reaction of a phenol with a β-ketoester.[13][14]
Causality for Method Selection: For the target molecule, This compound , the Pechmann condensation is the most logical and efficient strategy. The required precursors are the commercially available phenol, orcinol (3,5-dihydroxytoluene or 5-methylresorcinol) , and the β-ketoester, ethyl 2-ethylacetoacetate (ethyl butyrylacetate) . This pathway directly and regioselectively assembles the desired substitution pattern in a single, high-yielding step.
The Pechmann Condensation: Mechanism and Optimization
The Pechmann condensation is a powerful cyclization reaction that proceeds under acidic conditions.[13] The mechanism, while debated, is generally understood to involve three key stages: transesterification, intramolecular electrophilic aromatic substitution (a hydroxyalkylation similar to a Friedel-Crafts reaction), and dehydration.[13][14][15]
Mechanistic Breakdown:
-
Catalyst Activation: A strong acid catalyst (e.g., H₂SO₄, AlCl₃) protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack.[14][16]
-
Transesterification: The hydroxyl group of the phenol (orcinol) attacks the activated carbonyl of the β-ketoester, leading to a transesterification reaction and forming a key intermediate.[13]
-
Intramolecular Cyclization: The activated aromatic ring of the phenol intermediate performs an intramolecular electrophilic attack on the ketone carbonyl, forming a new carbon-carbon bond and creating the heterocyclic ring.
-
Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water, creating the α,β-unsaturated lactone system characteristic of the coumarin core and restoring aromaticity.[13]
Caption: General experimental workflow for coumarin synthesis.
4.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| Orcinol (anhydrous) | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | Must be dry. |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | 1.74 g (11 mmol, 1.1 eq) | Use a slight excess. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~5 mL | Use with extreme caution. |
| Crushed Ice | H₂O | 18.02 | ~100 g | For reaction quenching. |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Round-bottom flask | - | - | 50 mL | - |
| Magnetic stirrer & stir bar | - | - | 1 | - |
| Dropping funnel | - | - | 1 | For slow acid addition. |
| Ice bath | - | - | 1 | - |
| Buchner funnel & flask | - | - | 1 | For filtration. |
4.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add orcinol (1.24 g, 10 mmol) and ethyl 2-ethylacetoacetate (1.74 g, 11 mmol).
-
Catalyst Addition: Place the flask in an ice bath to cool the mixture. Slowly add concentrated sulfuric acid (~5 mL) dropwise via a dropping funnel over 15-20 minutes with vigorous stirring. Causality: Slow, cooled addition is critical to control the initial exothermic reaction and prevent charring or unwanted side reactions.
-
Reaction: Once the addition is complete, remove the flask from the ice bath. Allow it to warm to room temperature and then heat the mixture to 60-70°C in an oil bath. Stir at this temperature for 2-3 hours. The mixture will become thick and may solidify.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto ~100 g of crushed ice in a beaker with stirring.
-
Product Isolation: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from 95% ethanol to yield the final product as a crystalline solid. [6] 4.3. Product Characterization (Self-Validation)
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 75-90% |
| Melting Point | Dependent on purity, should have a sharp melting range. |
| TLC | Single spot in an appropriate eluent system. |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation. [17]Chemical shifts (δ) are reported in parts per million (ppm).
| Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (s, 1H, -OH), 6.7-6.9 (m, 2H, Ar-H), 5.9 (s, 1H, H-3), 2.7 (q, 2H, -CH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, -CH₂CH₃). Note: Exact shifts may vary. [17]| | ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~161 (C=O), 158-160 (Ar C-O), 110-155 (Ar-C, C-4), 100-110 (Ar-C, C-3), 20-30 (-CH₂CH₃, Ar-CH₃), 12-15 (-CH₂CH₃). Note: Exact shifts may vary. | | IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~1680-1720 (strong, C=O lactone stretch), ~1600 (C=C aromatic stretch). [18][19]| | Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of C₁₂H₁₂O₃ (204.22 g/mol ). |
Synthesis of Derivatives
The described protocol is highly adaptable for creating a library of derivatives.
-
Varying the Phenol: Replacing orcinol with other substituted resorcinols or phenols will alter the substitution pattern on the benzene portion of the coumarin.
-
Varying the β-Ketoester: Using different β-ketoesters (e.g., ethyl benzoylacetate, ethyl acetoacetate) will change the substituent at the C-4 position of the coumarin ring. [6][20]* Post-Synthesis Modification: The synthesized this compound can serve as a scaffold. The phenolic hydroxyl group at C-5 is a prime site for further functionalization, such as O-alkylation or O-acylation, to generate a diverse range of derivatives with potentially new biological activities.
Conclusion
The Pechmann condensation offers a direct, efficient, and high-yielding pathway for the synthesis of this compound and its analogs. The protocol detailed herein is robust and self-validating through comprehensive characterization, providing researchers with a reliable method to access this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
- Wikipedia.
- Russell, D. A., et al. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]
- Organic Chemistry Portal.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
- Hernández-Vázquez, E., et al. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry. [Link]
- Maddila, S., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.
- Badiger, S. S., et al. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- Chemistry with Dr. Rauf. (2021). pechmann #reaction #mechanism | organic chemistry. YouTube. [Link]
- Bogdal, D. (2001).
- Kulkarni, M. V., et al. (2007). Synthesis of some novel 4-substituted coumarins having antibacterial activity (Part-I). Indian Journal of Chemistry. [Link]
- Chem Help ASAP. (2023).
- Guleria, S., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]
- Kumar, D. (2018). A Concise Introduction of Perkin Reaction. Chemical Technology. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis, structure characterization and biological activity of new coumarin derivatives.
- IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [Link]
- Sathee NEET. Perkin Reaction Mechanism. [Link]
- Britton, E. C., & Livak, J. E. (1971). Preparation of coumarin.
- Chen, Y.-J. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules. [Link]
- Liu, H., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules. [Link]
- Organic Chemistry Portal. Coumarin Synthesis. [Link]
- El-Agrody, A. M., et al. (2011). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules. [Link]
- Kadhim, M. A., et al. (2016). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Journal of Chemical and Pharmaceutical Sciences. [Link]
- You, Z.-L., et al. (2020). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules. [Link]
- Crawford, M., & Shaw, J. A. M. (1953). The Course of the Perkin Coumarin Synthesis. Part I. Journal of the Chemical Society. [Link]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Wang, B.-L., et al. (2018).
- ResearchGate. (2010). Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. [Link]
- Kumar, S., & Singh, B. K. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
- Ashok, D., et al. (2020). Coumarin derivatives as promising antibacterial agent(s). European Journal of Medicinal Chemistry. [Link]
- Iraqi Academic Scientific Journals. (2011). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- Kumar, R., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- Sharma, S., et al. (2020).
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- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. longdom.org [longdom.org]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. article.sapub.org [article.sapub.org]
- 12. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 14. Pechmann Condensation [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important coumarin derivative. The synthesis, primarily achieved through the Pechmann condensation, is a robust reaction, but like any chemical transformation, it is susceptible to various factors that can impact its efficiency and outcome.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target compound.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound and offers systematic approaches to resolve them.
Issue 1: Low to No Product Yield
A diminished or complete lack of product is a frequent challenge. The root cause often lies in one or more of the key reaction parameters.
Question: My Pechmann condensation is yielding very little or no this compound. What are the potential causes and how can I rectify this?
Answer: Low or no yield in a Pechmann condensation can stem from several factors.[2] A systematic troubleshooting approach is recommended:
-
Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your 5-methylresorcinol and ethyl 2-ethylacetoacetate. Impurities can act as inhibitors or lead to unwanted side reactions. It is advisable to use freshly purified reactants if their quality is uncertain.
-
Stoichiometric Ratios: While an equimolar ratio of the phenol and β-ketoester is standard, a slight excess of the β-ketoester (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the β-ketoester is volatile or prone to side reactions.
-
-
Catalyst Activity and Loading:
-
Catalyst Choice: The Pechmann condensation is acid-catalyzed.[3] A variety of Brønsted and Lewis acids can be employed, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst-15.[2] The choice of catalyst can significantly influence the reaction rate and yield.[4] If one catalyst is ineffective, consider trying another.
-
Catalyst Deactivation: Ensure your acid catalyst is not old or has been improperly stored, which can lead to deactivation.
-
Optimizing Catalyst Loading: The amount of catalyst is critical. Typically, catalyst loading ranges from 10 to 25 mol%.[5][6] Insufficient catalyst will result in a sluggish or incomplete reaction, while excessive amounts can promote side reactions and charring. It is recommended to perform small-scale experiments to determine the optimal catalyst concentration.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a crucial parameter. For many Pechmann condensations, heating is required to drive the reaction forward. A temperature range of 80-130°C is often effective for conventional heating.[2] However, excessively high temperatures can lead to decomposition of starting materials or the product. If you observe charring or the formation of intractable tars, reducing the temperature is advised.
-
Reaction Time: Pechmann condensations can be slow.[2] It is essential to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.
-
Solvent vs. Solvent-Free Conditions: The reaction can be performed with or without a solvent.[1] Solvent-free conditions are often preferred for their environmental benefits and can sometimes lead to higher yields.[7] If using a solvent, its polarity can influence the reaction. Toluene is a common choice for this type of reaction.[5]
-
Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow for troubleshooting low product yield in the Pechmann condensation.
Issue 2: Formation of Side Products and Purification Challenges
The presence of impurities and side products can complicate the isolation and purification of the desired coumarin.
Question: My reaction is producing a mixture of products, making the purification of this compound difficult. How can I minimize side product formation?
Answer: Side product formation is often a consequence of harsh reaction conditions or the high reactivity of the starting materials.[2] Here are some strategies to improve the selectivity of your reaction:
-
Moderate Reaction Conditions:
-
Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[2] Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[2] Gradually reducing the catalyst loading may improve the product profile.
-
-
Alternative Work-up and Purification Strategies:
-
pH Adjustment: For hydroxycoumarins, a pH-controlled work-up can be highly effective for purification. By forming the alkali-metal salt of the impure 4-hydroxycoumarin in an aqueous solution and then carefully acidifying, impurities can be precipitated at a pH where the desired product remains in solution. Further acidification will then precipitate the purified 4-hydroxycoumarin.[8]
-
Recrystallization: This is a standard method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, ethanol-water mixtures) to find the optimal conditions for recrystallizing your product.
-
Chromatography: If recrystallization is insufficient, column chromatography using silica gel is a powerful technique for separating the desired product from closely related impurities.
-
Strategy for Reducing Side Products and Improving Purification
Caption: A strategic approach to minimizing side products and enhancing the purification of the target coumarin.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism of the Pechmann condensation for this synthesis?
A1: The Pechmann condensation proceeds through a series of acid-catalyzed steps.[3] It begins with the transesterification between 5-methylresorcinol and ethyl 2-ethylacetoacetate. This is followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation), where the activated aromatic ring of the phenol attacks the ketone carbonyl. The final step is a dehydration to form the coumarin ring system.[9]
Q2: How do the substituents on the resorcinol ring affect the reaction?
A2: The electron-donating groups on the phenol, such as the hydroxyl and methyl groups in 5-methylresorcinol, activate the aromatic ring, facilitating the electrophilic aromatic substitution step of the Pechmann condensation.[2][4] This generally leads to higher reactivity and better yields compared to unsubstituted or deactivated phenols.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted synthesis has been successfully applied to Pechmann condensations. It can significantly reduce reaction times and, in some cases, improve yields. However, careful optimization of the reaction parameters (power, temperature, and time) is necessary to prevent decomposition.
Q4: What are some greener alternatives for the catalyst?
A4: Solid acid catalysts such as Amberlyst-15, zeolites, and sulfated zirconia are excellent green alternatives to traditional mineral acids.[2] They offer advantages in terms of reusability, reduced corrosion, and simplified work-up procedures.[7]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
FTIR: To identify the characteristic functional groups (e.g., hydroxyl, lactone carbonyl).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
-
Chromatography (TLC, HPLC): To assess the purity of the sample.
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reactant quality.
Materials:
-
5-Methylresorcinol
-
Ethyl 2-ethylacetoacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 5-methylresorcinol and ethyl 2-ethylacetoacetate.
-
Catalyst Addition: Slowly and with caution, add the acid catalyst (e.g., 10-25 mol%) to the reaction mixture while stirring.
-
Heating: Heat the mixture to the desired temperature (e.g., 80-130°C) and maintain it for the required duration.[2] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | H₂SO₄ (20 mol%) | p-TsOH (25 mol%) | Amberlyst-15 (30 wt%) |
| Temperature | 100°C | 120°C | 110°C |
| Time | 4 hours | 6 hours | 8 hours |
| Yield | Moderate | Low | High |
Note: This table is for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and scale.
IV. References
-
BenchChem. (n.d.). Optimizing Pechmann Condensation: A Technical Support Guide. Retrieved from
-
Google Patents. (1949). Synthesis of 4-hydroxycoumarins. Retrieved from
-
Arkat USA. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from
-
Springer. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Retrieved from
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from
-
NIH. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from
-
J&K Scientific. (n.d.). Pechmann Condensation. Retrieved from
-
NIH. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from
-
BenchChem. (n.d.). Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide. Retrieved from
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 9. Pechmann Condensation [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Welcome to the technical support guide for the synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established scientific principles and field-proven insights.
Overview of the Synthesis: The Pechmann Condensation
The synthesis of this compound is typically achieved via the Pechmann condensation. This classic method involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] In this specific case, the reaction occurs between 5-methylresorcinol (orcinol) and ethyl 2-ethylacetoacetate . The electron-donating hydroxyl and methyl groups on the phenol ring make it highly activated, which facilitates the crucial electrophilic aromatic substitution step under relatively mild conditions.[2][3]
The reaction proceeds through three key mechanistic steps:
-
Transesterification: The acid catalyst facilitates the reaction between the phenol and the β-ketoester.
-
Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring attacks the carbonyl group, forming a new heterocyclic ring.
-
Dehydration: The final elimination of a water molecule yields the stable aromatic coumarin product.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, or I'm getting no product at all. What are the potential causes and how can I fix them?
Low or no yield is a common problem that can often be traced back to one of four key areas: reactant quality, catalyst activity, reaction conditions, or time.
Potential Causes & Solutions:
-
Reactant Quality:
-
Cause: The 5-methylresorcinol may be oxidized (often indicated by a pink or brown discoloration), or the ethyl 2-ethylacetoacetate may have hydrolyzed. Impurities can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified 5-methylresorcinol. Distill the β-ketoester if its purity is questionable. Always verify the stoichiometry, using a slight excess (1.0-1.5 equivalents) of the β-ketoester can sometimes improve yields.[3]
-
-
Catalyst Inactivity or Incorrect Loading:
-
Cause: The acid catalyst may be old, hydrated, or used in a suboptimal amount. Both too little and too much catalyst can be detrimental.
-
Solution: Use a fresh, anhydrous catalyst. Optimize the catalyst loading; typical ranges are 10-25 mol%.[3][4] For this activated phenol, starting with a lower concentration (e.g., 10 mol%) is advisable to prevent side reactions.[5] If using a solid acid catalyst like Amberlyst-15, ensure it is properly activated and dried before use.[3]
-
-
Suboptimal Reaction Temperature:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate or so high that it causes decomposition of the reactants or product.
-
Solution: The optimal temperature is highly dependent on the catalyst. For strong Brønsted acids like H₂SO₄, reactions can often proceed at room temperature or with gentle heating (50-80°C). For Lewis acids or solid acids, temperatures between 80-130°C are common.[3][6] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).
-
-
Insufficient Reaction Time:
-
Cause: Pechmann condensations can be slow, sometimes requiring several hours to reach completion.
-
Solution: Monitor the reaction progress closely using TLC. If starting materials are still present after the initially planned time, extend the reaction duration.
-
Q2: My TLC shows multiple spots, and the crude product is an impure mixture. How can I improve the reaction's selectivity?
Side product formation is typically caused by harsh reaction conditions or the high reactivity of the starting materials.
Potential Causes & Solutions:
-
Excessive Temperature or Catalyst Loading:
-
Cause: High temperatures and excess acid can promote side reactions, such as sulfonation of the aromatic ring (if using H₂SO₄), polymerization, or the formation of chromone isomers via the Simonis reaction.[2][3][7]
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[3] For this activated system, you may not need aggressive heating.
-
Reduce Catalyst Loading: Titrate the catalyst amount downwards. An excess can lead to undesired pathways.
-
Choose a Milder Catalyst: Consider replacing concentrated H₂SO₄ with a reusable solid acid catalyst like Amberlyst-15 or sulfated zirconia, which often offer higher selectivity and easier workup.[3][8]
-
-
-
Solvent Effects:
-
Cause: While often run solvent-free, the choice of solvent can influence the reaction pathway.
-
Solution: If side reactions are problematic under solvent-free conditions, consider using a solvent. Aprotic polar solvents like acetonitrile may improve yields and selectivity in some cases.[3] Avoid protic solvents like ethanol, which can sometimes lead to lower yields.[5]
-
Q3: The crude product is difficult to purify. What are the most effective purification strategies?
The phenolic hydroxyl group on the coumarin product can make purification challenging.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method.
-
Procedure: Ethanol is an excellent solvent for recrystallizing hydroxylated coumarins.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If the product precipitates too quickly, a mixed solvent system (e.g., ethanol/water) can be used to improve crystal formation.
-
Tip: If the crude product is oily, try triturating it with a cold, non-polar solvent like hexane to induce solidification before attempting recrystallization.
-
-
Column Chromatography:
-
Procedure: If recrystallization fails to remove persistent impurities, column chromatography is the next step.[9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The polar hydroxyl group requires a moderately polar eluent.
-
-
Acid-Base Extraction:
-
Procedure: The phenolic nature of the product allows for separation from non-acidic impurities. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution).[9] The coumarin will move to the aqueous layer as its phenoxide salt. The layers are then separated, and the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the pure coumarin, which can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q: Which acid catalyst is best for synthesizing this compound?
The "best" catalyst depends on a balance of factors including yield, reaction time, cost, and environmental considerations.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Inexpensive, highly active, well-established.[3] | Corrosive, can cause side reactions (sulfonation), difficult to remove.[8] |
| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃, InCl₃ | Highly effective, can be used in smaller amounts.[3][5] | Often moisture-sensitive, require anhydrous conditions, workup can be complex. |
| Solid Acids | Amberlyst-15, Zeolites, Sulfated Zirconia | Reusable, non-corrosive, simple workup (filtration), often more selective.[3][8] | May be more expensive initially, can have lower activity requiring higher temperatures. |
Recommendation: For this highly activated phenol, a milder catalyst like Amberlyst-15 or 10 mol% ZnCl₂ is a good starting point to maximize selectivity and ease of workup.[3][4]
Q: What is the optimal temperature and reaction time?
This is highly dependent on the chosen catalyst.
-
With concentrated H₂SO₄ , the reaction may proceed at room temperature over 12-24 hours or at 50-70°C for 2-4 hours.
-
With Lewis acids (e.g., ZnCl₂) or solid acids , temperatures of 100-130°C for 2-6 hours are typical.[6][10] The most reliable method is to monitor the disappearance of the starting materials via TLC.
Q: Should I perform the reaction under solvent-free conditions?
Solvent-free ("neat") conditions are often preferred for Pechmann condensations as they align with green chemistry principles, can accelerate reaction rates, and simplify workup.[10][11] Given the high activation of 5-methylresorcinol, a solvent-free approach is highly recommended as a starting point. If side product formation becomes an issue, introducing a high-boiling aprotic solvent may be beneficial.[3]
Experimental Protocols
Baseline Protocol for Synthesis (Solvent-Free)
This protocol is a general starting point and may require optimization.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylresorcinol (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., 10 mol% of ZnCl₂ or 20% by weight of dry Amberlyst-15).
-
Reaction Conditions: Heat the mixture with vigorous stirring in an oil bath set to 120°C.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 30% ethyl acetate in hexane as the mobile phase). The reaction is complete when the 5-methylresorcinol spot has been consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice, which should cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.
Protocol for Purification by Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while swirling to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
References
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc.
- Goswami, A., et al. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.
- Valizadeh, H., & Shomali, A. (2018). Optimization of the Pechmann reaction conditions. ResearchGate.
- Goswami, A., et al. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health.
- Wikipedia. (n.d.). Pechmann condensation. Wikipedia.
- Sharma, G., et al. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.
- Guzmán, E., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.
- Karami, B., et al. (2016). Optimization of Pechmann condensation reaction for the synthesis of 7-hydroxy-8-methylcoumarin. ResearchGate.
- U.S. Patent No. US4008248A. (1977). Process for the purification of coumarins. Google Patents.
- Patel, A. A., et al. (2013). Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5 H-chromeno [4, 3-b] pyridin-5-ones by two facile methods and evaluation of their antimicrobial activity. Medicinal Chemistry Research.
- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research.
- ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. ResearchGate.
- Sulaiman, F., & Susi, Z. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. IntechOpen.
- Sadowska, B., et al. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI.
- ResearchGate. (n.d.). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate.
- YouTube. (2021). Pechmann reaction mechanism | organic chemistry. YouTube.
- Adams, R. (1953). The Pechmann Reaction. Organic Reactions.
- Slideshare. (n.d.). Synthesis of Coumarins. Slideshare.
- Daru, J., & Stirling, A. (2011). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Sharma, G., et al. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.
- ResearchGate. (2020). Synthesis of coumarin by Pechman reaction - A Review. ResearchGate.
- Zhang, Y., et al. (2019). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI.
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
- ResearchGate. (2015). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. ResearchGate.
- Semantic Scholar. (n.d.). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. Semantic Scholar.
- Iraqi Academic Scientific Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Iraqi Academic Scientific Journals.
- Anand, N., & Venkataraman, K. (n.d.). A new synthesis of 4-hydroxycoumarins. Indian Academy of Sciences.
- Wang, J., et al. (2018). Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis. PubMed Central.
Sources
- 1. Pechmann Condensation [organic-chemistry.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Welcome to the technical support center for the purification of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this coumarin derivative. The information herein is synthesized from established protocols for related compounds and fundamental chromatographic and crystallization principles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, oily residue after synthesis. Is this normal?
A1: It is not uncommon for crude products from Pechmann condensations or similar syntheses to be dark and oily. This is often due to the presence of unreacted starting materials, side-products, and polymeric impurities formed under the reaction conditions, especially if strong acids like sulfuric acid were used as catalysts.[1][2] The 5-hydroxy group on the coumarin ring can also contribute to color formation. The key is to proceed with a systematic purification strategy to isolate the desired product.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurities will largely depend on the synthetic route. For a Pechmann-type condensation between 2-methylresorcinol and ethyl 2-ethylacetoacetate, common impurities include:
-
Unreacted 2-methylresorcinol: This is a polar, phenolic compound.
-
Unreacted ethyl 2-ethylacetoacetate: A less polar keto-ester.
-
Side-products from self-condensation of reactants.
-
Isomeric coumarin products: Depending on the regioselectivity of the reaction.
-
Degradation products: Hydroxycoumarins can be susceptible to degradation, especially at high temperatures or extreme pH.
Q3: What is the approximate polarity of this compound?
A3: Based on its structure, this compound is expected to be a moderately polar compound. The hydroxyl group and the lactone carbonyl group contribute to its polarity. Its polarity will be greater than simple coumarin but may be less than more highly hydroxylated derivatives. The ethyl and methyl groups will slightly decrease its polarity compared to an unsubstituted analogue.
Troubleshooting Guide
Issue 1: Difficulty in Achieving Crystallization
Symptom: The purified product remains an oil or amorphous solid even after solvent removal.
Cause: This can be due to residual impurities that inhibit crystal lattice formation or the inherent properties of the molecule.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting crystallization issues.
Detailed Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. For hydroxycoumarins, mixed solvent systems are often effective.[3]
-
Good solvents (dissolve the compound when hot): Ethanol, Methanol, Ethyl Acetate, Acetone.
-
Poor solvents (compound is insoluble or sparingly soluble even when hot): Water, Hexane, Heptane.
-
-
Procedure:
-
Dissolve the crude or partially purified product in a minimal amount of a hot "good" solvent.
-
While the solution is still hot, add a "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Table 1: Suggested Recrystallization Solvent Systems
| Good Solvent | Poor Solvent | Typical Ratio (Good:Poor) | Notes |
| Ethanol | Water | 1:1 to 3:1 | A common and effective system for hydroxycoumarins.[3] |
| Ethyl Acetate | Hexane | 1:2 to 1:5 | Good for moderately polar compounds. |
| Acetone | Water | 2:1 to 4:1 | Acetone's volatility can aid in drying. |
| Dichloromethane | Hexane | 1:1 to 1:3 | Use in a well-ventilated fume hood. |
Issue 2: Co-eluting Impurities in Column Chromatography
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of fractions from column chromatography shows that the desired product is not well-separated from one or more impurities.
Cause: The chosen eluent system does not provide sufficient resolution between the product and the impurity.
Troubleshooting Workflow:
Caption: Workflow for optimizing chromatographic separation.
Detailed Protocol: Column Chromatography
-
TLC Analysis: Before running a column, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system will give the desired product an Rf value of ~0.3 and good separation from impurities.[4]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarins.[5]
-
Eluent Systems: Start with a non-polar solvent and gradually increase the polarity.
-
Initial System: Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Gradient Elution: Begin with a low percentage of the more polar solvent and increase it incrementally. For example, start with 95:5 Hexane:Ethyl Acetate and gradually move to 80:20, 70:30, etc.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, non-polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
Combine the pure fractions containing the desired product and evaporate the solvent.
-
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Solvent System | Polarity | Notes |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | A versatile system for many organic compounds. |
| Dichloromethane:Methanol (99:1 to 9:1) | Medium to High | Good for more polar compounds.[6] |
| Toluene:Ethyl Acetate (9:1 to 1:1) | Medium | The aromaticity of toluene can offer different selectivity for aromatic compounds like coumarins.[4] |
| Cyclohexane:Ethyl Acetate (8:2 to 1:1) | Low to Medium | An alternative to hexane-based systems.[7] |
Issue 3: Low Recovery After Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Cause: This could be due to several factors including product degradation, incomplete elution from the column, or loss during recrystallization.
Troubleshooting Steps:
-
Check for Degradation: Hydroxycoumarins can be sensitive to strong acids and bases. Ensure that the purification conditions are as neutral as possible.[8] If using acidic or basic eluents, neutralize the fractions promptly.
-
Column Elution: After running the column, flush it with a very polar solvent (e.g., 100% methanol or ethyl acetate) to check if any of the product remained adsorbed to the stationary phase.
-
Recrystallization Mother Liquor: Analyze the filtrate from recrystallization by TLC to see if a significant amount of the product remains in solution. If so, try to recover it by evaporating the solvent and re-purifying.
-
Solubility: Ensure you are not using an excessive amount of solvent during recrystallization, as this will lead to product loss.[3]
References
- Paeng, K.-J., et al. (1996). Purification and Determination Procedure of Coumarin Derivatives. Journal of Forensic Sciences, 41(4), 685-688.
- Paeng, K.-J., et al. (1996).
- BenchChem. (n.d.). Technical Support Center: Synthesis and Handling of Hydroxycoumarins.
- Waksmundzka-Hajnos, M., et al. (2012). 25 Coumarins – Analytical and Preparative Techniques.
- PubChem. (n.d.).
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
- MDPI. (2020). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
- Medicinski Glasnik. (2003).
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- University of Rochester, Department of Chemistry. (n.d.).
- PMC - NIH. (2016).
- TLC Solvent Polarity. (n.d.).
- ResearchGate. (2023). (PDF)
- ResearchGate. (2019). Which solvent system should be used for the monitoring of biscoumarin synthesis for TLC?
- PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.
- SciSpace. (n.d.).
- MDPI. (2016).
- Indian Academy of Sciences. (n.d.). A new synthesis of 4-hydroxycoumarins.
- ResearchGate. (n.d.). On the Origin of Remarkably Different Acidity of Hydroxycoumarins - Joint Experimental and Theoretical Studies | Request PDF.
- Google Patents. (1954). US2683149A - Process for the production of 4-hydroxycoumarins.
- Jetir.Org. (n.d.).
- PubChem. (n.d.). 4,5,7-Trimethyl-2H-chromen-2-one.
- ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).
- PMC - NIH. (2021). Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity.
- ChemSynthesis. (n.d.). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one.
- ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)
- methylation of 4-hydroxycoumarin with diazomethane. (n.d.).
- CymitQuimica. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.
- ResearchGate. (n.d.). (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.
- Science and Education Publishing. (2019).
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Wiley Online Library. (n.d.). Acid‐Catalyzed Regiodivergent Annulation of 4‐Hydroxycoumarins with Isoprene: Entry to Pyranocoumarins and Pyranochromones.
- ResearchGate. (n.d.).
- Iraqi Academic Scientific Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- PMC. (2023).
- Cayman Chemical. (n.d.).
- ResearchGate. (n.d.). The coumarin synthesis: a combined experimental and theoretical study.
- Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacet
Sources
4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one stability and storage issues
This guide is intended for researchers, scientists, and drug development professionals working with 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. Due to the limited availability of specific stability data for this compound, this document synthesizes information from closely related coumarin analogs and fundamental chemical principles to provide best-practice recommendations for its storage and handling.
Introduction
This compound is a substituted coumarin. The coumarin scaffold is known for its broad range of biological activities, but also for potential stability issues related to the lactone ring and phenolic hydroxyl groups. The specific substitution pattern of this molecule influences its reactivity and, consequently, its stability and appropriate storage conditions. This guide provides a framework for troubleshooting common issues and answering frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
Experimental success with this compound hinges on maintaining its chemical integrity. The following table addresses potential issues you may encounter.
| Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Loss of Potency or Inconsistent Assay Results | Hydrolysis of the Lactone Ring: The ester bond in the coumarin lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to an inactive ring-opened carboxylic acid. | pH Control: Ensure that all buffers and solutions are maintained within a neutral to slightly acidic pH range (pH 5-7). Avoid prolonged exposure to basic conditions (pH > 8). The rate of hydrolysis is significantly accelerated at higher pH. |
| Oxidation of the Phenolic Hydroxyl Group: The 5-hydroxy group is susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal ions. This can lead to the formation of colored degradation products and loss of biological activity. | Inert Atmosphere & Light Protection: Store the solid compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or wrapping containers in aluminum foil. Consider adding a chelating agent like EDTA to buffers to sequester metal ions that can catalyze oxidation. | |
| Discoloration of Solid Compound or Solutions (e.g., yellowing, browning) | Oxidative Degradation: As mentioned above, oxidation of the phenolic group can lead to the formation of quinone-like structures, which are often colored. | Proper Storage: Strictly adhere to recommended storage conditions (see FAQ section). If discoloration is observed, it is a strong indicator of degradation, and the material should be discarded and replaced. |
| Poor Solubility or Precipitation in Aqueous Buffers | Intrinsic Low Aqueous Solubility: Coumarin derivatives often have limited solubility in water due to their relatively nonpolar aromatic structure. | Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] For aqueous experimental media, perform serial dilutions from the stock solution. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system. |
| Degradation Product Precipitation: The ring-opened carboxylic acid product of hydrolysis may have different solubility characteristics than the parent compound, potentially leading to precipitation. | Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on the chemical structure, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a freezer at -20°C or below. Lower temperatures slow down the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. If this is not possible, ensure the container is tightly sealed to minimize exposure to air and moisture.[3]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q2: How should I prepare and store stock solutions?
A2:
-
Solvent: For long-term storage, dissolve the compound in a dry, high-quality organic solvent such as DMSO or ethanol.[1][2] Ensure the solvent is anhydrous to minimize the risk of hydrolysis.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Under these conditions, stock solutions in anhydrous DMSO should be stable for several months.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most probable degradation pathways are:
-
Base-catalyzed hydrolysis of the lactone ring: This opens the ring to form a carboxylate salt (at basic pH) or a carboxylic acid (upon acidification).
-
Oxidation of the 5-hydroxy (phenolic) group: This can be initiated by light, oxygen, or metal ions, leading to quinone-type structures and potential polymerization.
The following diagram illustrates these potential degradation pathways.
Q4: Are there any known incompatibilities with common lab reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases as they can directly react with and degrade the compound.[3] Be mindful of the composition of your experimental buffers and media to ensure they do not contain components that could facilitate degradation.
Q5: How can I check the purity of my compound if I suspect degradation?
A5: If you have access to analytical instrumentation, the following techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and quantifying degradation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The appearance of new peaks, particularly earlier eluting ones (which could correspond to the more polar ring-opened acid), indicates degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the identity of the compound, though it is less sensitive for detecting minor impurities compared to HPLC.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Preparation: Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh the desired amount of the solid compound in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 100 µL of DMSO for every 2.04 mg of compound).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: Workflow for Assessing Compound Stability
This workflow can be used to empirically determine the stability of the compound in your specific experimental buffer.
References
- Safety Data Sheet for a related compound, 7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- Sigma-Aldrich Product Page for this compound
- Synthesis and Characterization of some (7-hydroxy-4-methyl-2H-chromen-2-one)
- Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)
- 5-hydroxy-7-methyl-2H-chromen-2-one - Chemical Synthesis D
- This compound AldrichCPR | Sigma-Aldrich
- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu
- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv
- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - Iraqi Academic Scientific Journals
Sources
Technical Support Center: 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction
Welcome to the technical support center for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered with this compound. As a coumarin derivative, this compound possesses a hydrophobic core, which can lead to difficulties in achieving desired concentrations in aqueous media for biological assays and other experimental setups.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Troubleshooting Guide: Addressing Solubility Problems
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I've observed immediate precipitation of this compound upon dilution of my DMSO stock into an aqueous buffer. What is happening and how can I prevent this?
A1: This phenomenon, often referred to as "crashing out," is a common issue for hydrophobic compounds.[3][4]
-
Causality: The primary cause is a rapid change in solvent polarity. This compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when diluted into an aqueous buffer where its solubility limit is exceeded.[3]
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single, large dilution, perform serial dilutions of your stock solution in the assay buffer.[5] A stepwise reduction in solvent polarity can help keep the compound in solution.
-
Slow Addition with Agitation: Add the compound stock to the aqueous solution dropwise while gently vortexing or stirring.[5] This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.
-
Temperature Considerations: Pre-warming your aqueous buffer (e.g., to 37°C for cell-based assays) before adding the compound stock can sometimes improve solubility.[4][5]
-
Q2: My compound appears to dissolve initially but then precipitates over time during incubation. What factors could be at play?
A2: Delayed precipitation can be caused by several factors related to the stability of your solution over time and under specific experimental conditions.
-
Causality:
-
Temperature Shifts: A change in temperature, for instance, moving from room temperature preparation to a 37°C incubator, can alter the solubility of the compound.[5]
-
pH Changes: In cell culture experiments, cellular metabolism can alter the pH of the medium over time, which can, in turn, affect the solubility of a pH-sensitive compound.[4]
-
Interactions with Media Components: Components in complex media, such as proteins or salts, can interact with your compound, leading to precipitation.
-
-
Troubleshooting Steps:
-
Equilibrate Temperatures: Ensure that all your solutions are at the final incubation temperature before mixing.
-
Buffer Integrity: Verify that your buffer system is robust enough to maintain a stable pH throughout your experiment.
-
Solubility in Media: Test the solubility of this compound in your specific assay medium, both with and without serum or other protein supplements, to identify any compatibility issues.
-
Q3: I need to work at a higher concentration of this compound than its aqueous solubility allows. What are my options for solubility enhancement?
A3: When the required concentration exceeds the intrinsic aqueous solubility, several formulation strategies can be employed.[6][7]
-
Causality: The goal of these techniques is to modify the compound's environment to make it more favorable for dissolution. This can be achieved by altering the solvent properties or by creating a carrier system for the hydrophobic molecule.
-
Solubility Enhancement Techniques:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous solvent.[8]
-
Protocol: Prepare a stock solution in a suitable co-solvent (e.g., ethanol, propylene glycol) and then dilute it into your aqueous medium. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific experimental system to avoid off-target effects.
-
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[9]
-
Protocol: Select a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) and prepare a solution containing the surfactant in your assay buffer. Then, add the compound stock to this solution. The surfactant concentration should be above its critical micelle concentration (CMC).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7]
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in your buffer. Add the compound to this solution and stir or sonicate to facilitate complex formation.
-
-
| Technique | Mechanism | Common Agents | Considerations |
| Co-solvency | Reduces solvent polarity | Ethanol, Propylene Glycol, PEG 400 | Potential for solvent toxicity on biological systems. |
| Micellar Solubilization | Encapsulation in micelles | Tween® 80, Polysorbate 20, Cremophor® EL | Surfactant may interfere with some assays. |
| Inclusion Complexation | Forms a host-guest complex | β-cyclodextrin, HP-β-CD, SBE-β-CD | Stoichiometry of complexation needs to be considered. |
Experimental Workflow for Solubility Enhancement
Caption: A decision-making workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the hydrophobic nature of the coumarin scaffold, a polar aprotic solvent such as DMSO or Dimethylformamide (DMF) is recommended for preparing high-concentration stock solutions.[1][10] Always use anhydrous grade solvents to avoid introducing moisture, which can affect the long-term stability and solubility of the compound.[4]
Q2: What is the maximum final concentration of DMSO that is generally considered safe for in vitro assays?
A2: While this is cell-line and assay-dependent, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard to minimize solvent-induced artifacts or toxicity.[3] It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Gentle warming (e.g., to 37-50°C) and brief sonication can be effective methods to aid in the dissolution of the compound in the stock solvent.[4] However, it is important to ensure the thermal stability of the compound to avoid degradation. For aqueous solutions, these methods may help in achieving a supersaturated solution, which might be kinetically stable for a short period but could precipitate over time.
Q4: How does the pH of the buffer affect the solubility of this compound?
A4: The structure of this compound contains a phenolic hydroxyl group, which is weakly acidic. Therefore, its solubility is expected to be pH-dependent. At a pH above its pKa, the hydroxyl group will deprotonate, forming a more polar phenoxide ion, which should increase its aqueous solubility. Conversely, at a pH below its pKa, the compound will be in its less soluble, neutral form. For weakly acidic drugs, a higher pH generally leads to greater solubility.[11]
Systematic Approach to Solvent Selection
Caption: A systematic workflow for selecting an appropriate solvent system.
References
- Jadhav, N. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Prajapati, R., & Wadher, K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 13(9), 3466-3478.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Kumar, S., & Singh, P. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 69-76.
- Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1359-1375.
- BenchChem. (2025).
- Kovacs, A., et al. (2023).
- Li, Y., et al. (2021). Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy. Journal of Nanobiotechnology, 19(1), 389.
- BenchChem. (2025).
- Patel, J. (2018).
- International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- Al-Sultani, K. H. K., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(5), 416-425.
- BenchChem. (2025).
- PubChem. (2025). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.
- Biotage. (2023).
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018).
- Sigma-Aldrich. This compound AldrichCPR.
- BenchChem. (2025). A Comprehensive Technical Guide on the Chemical and Biological Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one.
- U.S. Food and Drug Administration. (2018).
- Journal of Chemical and Pharmaceutical Research. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug.
- ChemSynthesis. (2025). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one.
- Proteintech Group. (2022).
- Science and Education Publishing. (2020). 3-(2-Phenyl-oxo-ethoxy)
- BenchChem. 7-(Allyloxy)-4-methyl-2H-chromen-2-one.
- FIP/AAPS. (2001). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
- CymitQuimica. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.
Sources
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- 2. jocpr.com [jocpr.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pechmann Condensation for Coumarin Synthesis
Welcome to the technical support guide for the Pechmann condensation. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this fundamental coumarin synthesis. Here, we address common issues, particularly poor yield, through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pechmann condensation?
The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic conditions.[1][2][3] The reaction is catalyzed by a Brønsted or Lewis acid and is believed to proceed through several key steps: initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and finally, a dehydration step to form the coumarin ring system.[1][3][4] The exact order of these steps, particularly the initial transesterification versus electrophilic substitution, can be a subject of debate and may depend on the specific reactants and conditions used.[5][6][7][8]
Q2: What are the most critical factors that influence the yield of my Pechmann condensation?
The success of a Pechmann condensation is primarily dictated by three factors:
-
Phenol Reactivity: The electronic nature of the substituents on the phenol ring is crucial. Electron-donating groups (e.g., -OH, -OR, -NH2) activate the ring, facilitating the electrophilic aromatic substitution step and generally leading to higher yields under milder conditions.[3][9] Conversely, electron-withdrawing groups (e.g., -NO2, -CN) deactivate the ring, often resulting in poor or no yield.[3][9]
-
β-Keto Ester Structure: The choice of the β-keto ester determines the substituent at the 4-position of the resulting coumarin. The stability and reactivity of the ester can influence the reaction rate.
-
Catalyst Choice and Concentration: The acidity and type of catalyst (Brønsted vs. Lewis, homogeneous vs. heterogeneous) play a significant role in the reaction's efficiency.[3] The optimal catalyst and its concentration often need to be determined empirically for a given set of substrates.
Q3: Which acid catalysts are commonly used, and how do I choose one?
A wide array of acid catalysts can be employed in the Pechmann condensation. The choice often depends on the reactivity of the phenol.[1][9]
-
Brønsted Acids: Commonly used strong acids include sulfuric acid (H₂SO₄), methanesulfonic acid (CH₃SO₃H), and p-toluenesulfonic acid (p-TsOH).[1][2][3] These are effective for a broad range of phenols.
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and ferric chloride (FeCl₃) are also widely used.[2][3]
-
Solid Acid Catalysts: For easier workup and catalyst recovery, heterogeneous catalysts such as Amberlyst-15, zeolites, and sulfated zirconia are excellent alternatives.[3][10][11][12] These are particularly favored in green chemistry applications.[10]
For highly activated phenols like resorcinol, the reaction can proceed under milder conditions, whereas less reactive phenols may require harsher conditions with stronger acids and higher temperatures.[1][9]
Troubleshooting Guide: Low Product Yield
Issue: My Pechmann condensation is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Low or no yield is a common frustration in Pechmann condensations. A systematic approach to troubleshooting is essential. The following logical workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis of Troubleshooting Steps:
-
Step 1: Verify Reactant Quality and Stoichiometry
-
Causality: Impurities in either the phenol or the β-keto ester can act as catalyst poisons or participate in side reactions, thus inhibiting the formation of the desired coumarin. An incorrect molar ratio of reactants can lead to an excess of one starting material, complicating purification and reducing the theoretical yield.
-
-
Step 2: Evaluate Catalyst Activity and Loading
-
Causality: The acid catalyst is the engine of this reaction. If it is deactivated (e.g., through improper storage) or used in insufficient quantity, the reaction will be slow or may not proceed at all. Conversely, an excessive amount of a strong acid can sometimes promote unwanted side reactions. Studies have shown that optimizing catalyst loading can significantly improve yields. For instance, in the synthesis of a coumarin derivative using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, increasing the catalyst from 5 mol% to 10 mol% dramatically increased the yield, with no further improvement at 15 mol%.[13][14]
-
-
Step 3: Optimize Reaction Conditions
-
Temperature: Temperature is a double-edged sword. While higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts, such as chromones (via the Simonis chromone cyclization pathway) or self-condensation of the β-keto ester.[1][15][16] The optimal temperature is a balance between a reasonable reaction rate and minimal side product formation. For example, one study on the condensation of resorcinol found that increasing the temperature to 110°C improved the yield to 95%, but further increases led to a decrease in yield due to side product formation.[15][17]
-
Solvent: Many Pechmann condensations are performed neat (solvent-free).[11] However, in some cases, the use of a solvent can be beneficial. Non-polar solvents like toluene can help to remove water or ethanol byproducts azeotropically, driving the equilibrium towards the product.[16] Polar aprotic solvents may also be effective in some systems.
-
-
Step 4: Monitor Reaction Progress
-
Causality: Pechmann condensations can vary significantly in their reaction times. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). This will prevent premature workup of an incomplete reaction or prolonged heating that could lead to product degradation or the formation of side products.
-
Troubleshooting Guide: Side Product Formation and Purification Difficulties
Issue: My reaction is producing a mixture of products, making purification difficult. How can I minimize side product formation?
The formation of side products is a common challenge, often stemming from the reaction conditions being too harsh or the inherent reactivity of the substrates.
Caption: Strategy for reducing side products and improving purification.
In-Depth Analysis of Mitigation Strategies:
-
Modify Reaction Conditions: As previously discussed, high temperatures and excessive catalyst loading can promote unwanted side reactions.[3] Systematically lowering the temperature and reducing the amount of catalyst are the first logical steps to improve selectivity.
-
Re-evaluate Catalyst Choice: If modifying the conditions is insufficient, the catalyst itself may be the issue. Strong Brønsted acids like sulfuric acid are not always selective. Switching to a solid acid catalyst like Amberlyst-15 can offer milder reaction conditions and improved selectivity.[11]
-
Optimize Purification Strategy: When side products are unavoidable, a robust purification strategy is necessary.
-
Work-up: After the reaction, pouring the mixture into ice-cold water often precipitates the crude product.[4] This can be followed by washing with a solution of sodium bicarbonate to remove any residual acid.
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water) to achieve the best separation.[4]
-
Column Chromatography: For complex mixtures or to isolate minor products, silica gel column chromatography is the method of choice. A systematic evaluation of eluent systems (e.g., hexane/ethyl acetate mixtures) is necessary to achieve good separation.[4]
-
Data Summary: Catalyst Performance
To aid in catalyst selection, the following table summarizes the performance of various catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate, a common model reaction.
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||
| H₂SO₄ | - | - | Low | |
| Heterogeneous Catalysts | ||||
| Amberlyst-15 | Microwave, 100°C | 20 min | 97 | [11] |
| Zeolite β | Microwave, 100°C | 20 min | 13 | [11] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Solvent-free, 110°C | - | 88 | [14] |
| ZnO | Solvent-free, 110°C | 5 h | Traces | [13][14] |
| Green Catalysts | ||||
| Tamarind Juice (aq. sol.) | 90°C | 24 h | Good |
Note: Direct comparison of yields and reaction times should be approached with caution, as specific experimental conditions can significantly influence the outcome.
Experimental Protocols
General Protocol for Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask or a microwave-safe vessel, combine the phenol (e.g., resorcinol, 1.0 eq) and the β-keto ester (e.g., ethyl acetoacetate, 1.0-1.2 eq).
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight of reactants).[4]
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture with vigorous stirring to a predetermined optimal temperature (e.g., 110-120°C).[4]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100°C) for a shorter duration (e.g., 20 minutes).
-
-
Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable solvent (e.g., ethyl acetate).
-
Filter to recover the solid acid catalyst. The catalyst can often be washed, dried, and reused.[14]
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure coumarin.[4]
-
References
- Wikipedia. (n.d.). Pechmann condensation.
- Valenti, E., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.
- 3D Chemistry. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube.
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- ResearchGate. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF.
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- Kumar, R., et al. (2015). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Serbian Chemical Society.
- Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References.
- Martins, P., et al. (2016). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules.
- ResearchGate. (2018). Optimization of the Pechmann reaction conditions.
- ResearchGate. (n.d.). Effect of temperature in Pechmann condensation of resorcinol.
- ResearchGate. (2020). (PDF) Synthesis of coumarin by Pechman reaction -A Review.
- ResearchGate. (2013). A solvent-free synthesis of coumarins via Pechmann condensation using heterogeneous catalyst | Request PDF.
- ResearchGate. (n.d.). Effect of temperature in Pechmann condensation of resorcinol.
- ResearchGate. (2015). Optimization of Pechmann condensation reaction for the synthesis of 7-hydroxy-8-methylcoumarin.
- IISTE. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.
- Joshi, S., & Chudasama, U. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry.
- Adelphi University. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- TSI Journals. (n.d.). Organic CHEMISTRY.
- ResearchGate. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts.
Sources
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- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. We will explore the common challenges, with a primary focus on side reactions encountered during the widely used Pechmann condensation, and provide actionable troubleshooting strategies to enhance yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers. The answers are designed to provide not just a solution, but a mechanistic understanding of the problem.
FAQ 1: My reaction produced a significant amount of an isomeric byproduct. How can I improve regioselectivity for the desired 5-hydroxy product?
Answer: This is a classic regioselectivity challenge in the Pechmann condensation when using asymmetrically substituted resorcinols. The synthesis of this compound typically starts from 5-methylresorcinol (orcinol) and an ethyl 2-ethylacetoacetate. The electrophilic attack on the activated aromatic ring can occur at two positions, leading to the desired product and its 7-hydroxy regioisomer.
Root Cause Analysis: The directing effects of the two hydroxyl groups and the methyl group on the orcinol ring determine the site of cyclization. While the hydroxyl groups strongly activate the positions ortho and para to themselves, steric hindrance and the specific acid catalyst used play a crucial role. The formation of the undesired isomer, 7-hydroxy-4-ethyl-5-methyl-2H-chromen-2-one, occurs when the cyclization happens at the less sterically hindered position, which is often competitive.
Troubleshooting & Optimization Strategies:
-
Catalyst Choice: The choice of acid catalyst significantly influences the reaction pathway.[1] While strong protonating acids like concentrated H₂SO₄ are common, they can be aggressive and lead to poor selectivity at elevated temperatures. Lewis acids (e.g., AlCl₃, ZnCl₂) or milder solid acid catalysts (e.g., Nafion resin, sulfated zirconia) can offer better control.[2][3]
-
Temperature Control: Maintain a low reaction temperature, especially during the initial addition of the catalyst. Running the reaction at or below room temperature can favor the thermodynamically more stable product and reduce the formation of unwanted isomers.[1] For highly activated phenols like resorcinol derivatives, harsh conditions are often unnecessary.[4]
-
Solvent Polarity: The solvent can influence the stability of the intermediates. Experimenting with solvents of different polarities (e.g., toluene vs. solvent-free conditions) may alter the isomeric ratio.[3]
FAQ 2: I've isolated a product with the correct mass, but its spectroscopic data (¹H NMR, ¹³C NMR) doesn't match the coumarin structure. I suspect it's a chromone. Why did this happen?
Answer: You have likely encountered the Simonis chromone cyclization , a competing reaction to the Pechmann condensation.[4] Instead of forming a coumarin (a benzopyran-2-one), this pathway yields a chromone (a benzopyran-4-one).
Mechanistic Divergence:
-
Pechmann Condensation: The reaction begins with the acid-catalyzed formation of a β-hydroxy ester intermediate, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) onto the phenol ring to form the coumarin.[5]
-
Simonis Chromone Cyclization: In this pathway, the ketone of the β-ketoester is activated by the catalyst and reacts first with the phenolic hydroxyl group. The subsequent cyclization is then initiated by the ester group attacking the aromatic ring. This alternative cyclization mode leads directly to the chromone scaffold.[4]
Preventative Measures:
-
Avoid P₂O₅: Phosphorus pentoxide (P₂O₅) is known to favor the Simonis pathway. If you are using it as a dehydrating agent or catalyst, switching to H₂SO₄, methanesulfonic acid, or a solid acid catalyst is recommended.[4]
-
Control Reaction Conditions: The conditions that favor one pathway over the other can be subtle. Generally, the conditions outlined for improving regioselectivity (milder acids, controlled temperature) also tend to favor the Pechmann condensation over the Simonis cyclization.
Below is a diagram illustrating the mechanistic divergence between the Pechmann and Simonis pathways.
Caption: Competing Pechmann and Simonis reaction pathways.
FAQ 3: My reaction mixture turned into a dark brown or black tar, making workup and purification extremely difficult. What causes this?
Answer: Tar formation is a common issue in acid-catalyzed reactions involving activated phenols, especially when conducted at high temperatures.
Primary Causes:
-
Sulfonation: When using concentrated sulfuric acid, sulfonation of the highly activated 5-methylresorcinol ring can occur as a side reaction. This is particularly problematic at temperatures above 20°C. The resulting sulfonic acid derivatives can polymerize or decompose under the harsh conditions.
-
Acid-Catalyzed Polymerization: Phenolic compounds can polymerize under strong acid conditions. The heat generated during the exothermic addition of sulfuric acid can initiate this process if not properly controlled.
-
Decomposition: The starting materials or the product itself may be unstable at elevated temperatures in the presence of a strong acid, leading to decomposition and the formation of complex, colored byproducts.
Troubleshooting Protocol:
-
Strict Temperature Control: Add the acid catalyst slowly to the reaction mixture while cooling in an ice-water bath, ensuring the internal temperature does not exceed 10-20°C.[6][7]
-
Catalyst Quantity: Use the minimum effective amount of catalyst. An excess of strong acid increases the likelihood of side reactions.[3]
-
Alternative Catalysts: Consider using solid acid catalysts like Amberlyst-15 or Nafion-silica composites, which are often less corrosive, minimize waste, and can be easily filtered off post-reaction, simplifying the workup.[2][8]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC). Do not let it run for an excessively long time, as this increases the chance of byproduct formation.
Section 2: Purification and Characterization
FAQ 4: What is the most effective method to purify the crude product and separate it from the common side products (isomers, unreacted starting materials)?
Answer: A multi-step purification strategy is typically required.
-
Initial Workup: The standard procedure involves pouring the reaction mixture into ice-water to precipitate the crude product.[7] This helps to dilute the acid and crash out the organic components. Thoroughly wash the filtered solid with cold water to remove residual acid.
-
Recrystallization: This is a powerful technique for removing many impurities. Ethanol or an ethanol-water mixture is often a suitable solvent for recrystallizing coumarin derivatives.[9][10] This step is particularly effective at removing unreacted starting materials and some polymeric tars.
-
Column Chromatography: For separating the desired 5-hydroxy isomer from its 7-hydroxy regioisomer and other closely related byproducts, column chromatography is the most reliable method.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.
-
Mobile Phase: A gradient system of non-polar and polar solvents is recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The different isomers will have distinct retention factors (Rf), allowing for their separation.
-
Section 3: Experimental Protocols & Data
Appendix A: Reference Protocol for Pechmann Condensation
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Role |
| 5-Methylresorcinol (Orcinol) | 124.14 | 6.2 g | 0.05 | Phenolic Substrate |
| Ethyl 2-ethylacetoacetate | 158.19 | 8.7 g (9.0 mL) | 0.055 | β-Ketoester |
| Concentrated H₂SO₄ (98%) | 98.08 | 25 mL | - | Catalyst/Solvent |
| Crushed Ice / DI Water | 18.02 | ~300 mL | - | Precipitation Medium |
| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
Procedure:
-
Setup: Place a 250 mL beaker or flask in a large ice-water bath.
-
Catalyst Preparation: Carefully and slowly add 25 mL of concentrated sulfuric acid to the flask. Allow it to cool to below 10°C.
-
Reactant Addition: In a separate flask, dissolve 6.2 g of 5-methylresorcinol in 9.0 mL of ethyl 2-ethylacetoacetate.
-
Reaction: Add the resorcinol/ketoester solution dropwise to the cold sulfuric acid over 30 minutes with continuous stirring. Use a thermometer to ensure the internal temperature does not rise above 20°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Precipitation: Pour the reaction mixture slowly and carefully into a beaker containing ~300 mL of crushed ice and water while stirring vigorously.
-
Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
-
Drying & Purification: Dry the crude product in a vacuum oven. The final product should be purified by recrystallization from ethanol, followed by silica gel column chromatography if isomeric impurities are present.
Appendix B: Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
Improving the purity of synthesized 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Welcome to the technical support guide for the synthesis and purification of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this coumarin derivative. Our approach is rooted in mechanistic understanding and practical, field-tested methodologies to ensure you achieve the highest possible purity for your compound.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common issues encountered after the initial synthesis, typically via Pechmann condensation of 5-methylresorcinol and ethyl 2-ethylacetoacetate.
Question 1: My crude product is a dark, oily residue or a discolored solid with a low, broad melting point. What are the likely impurities and my first step?
Answer: This is a common outcome, especially if the reaction temperature was too high or the reaction time was extended. The discoloration suggests the presence of polymeric byproducts or degradation products, while the physical state points to significant amounts of unreacted starting materials or residual acid catalyst.
Causality: The Pechmann condensation is sensitive to reaction conditions.[1] Excessive heat can promote side reactions, and residual strong acids (like H₂SO₄) can cause decomposition upon workup or storage.[1] Unreacted 5-methylresorcinol (a phenol) and the β-keto ester are common impurities.
Troubleshooting Workflow:
-
Initial Assessment (TLC): Your first action should be to perform a Thin-Layer Chromatography (TLC) analysis. Spot your crude product alongside the starting materials (5-methylresorcinol and the β-keto ester). This will immediately tell you if starting materials are the primary contaminants.
-
Initial Purification (Acid-Base Wash): Before attempting more complex purification, perform a simple workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with a saturated sodium bicarbonate solution (to neutralize and remove the acid catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. This step alone can significantly improve the quality of the crude product.
-
Primary Purification (Recrystallization): For many coumarin derivatives, recrystallization is a highly effective first-pass purification technique.[2][3] It is excellent for removing small amounts of impurities and unreacted starting materials.
Question 2: I performed a recrystallization, but my product purity (assessed by TLC or ¹H NMR) has not improved significantly. What's the next step?
Answer: This indicates that the impurities present have solubility properties very similar to your target compound, this compound. This is often the case with isomeric byproducts or other structurally related coumarins formed during the reaction.
Causality: Recrystallization relies on differences in solubility between the product and impurities. If these differences are minimal, the technique will be ineffective. In such cases, a separation technique based on a different physical principle, such as differential adsorption, is required.
Recommended Action: Column Chromatography Column chromatography is the definitive method for separating complex mixtures of coumarins.[4][5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase.
Below is a logical flow for diagnosing and resolving purification challenges:
Caption: Troubleshooting workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: How can I optimize the initial Pechmann condensation to minimize impurity formation?
A: Optimizing the synthesis is the best way to simplify purification. Key factors include:
-
Catalyst Choice and Loading: While strong Brønsted acids like H₂SO₄ are traditional, they can cause charring.[1] Consider using solid acid catalysts like Amberlyst-15 or zeolites, which simplify removal and can be milder.[1][6] Use the minimum effective catalyst loading (often 10-20 mol%) to prevent side reactions.[7][8]
-
Temperature Control: High temperatures accelerate the reaction but also promote byproduct formation.[1] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to avoid unnecessarily long heating times.
-
Solvent vs. Solvent-Free: Solvent-free conditions are common but can make temperature control difficult.[9] Using a high-boiling, inert solvent like toluene may provide more consistent results and prevent localized overheating.[10]
Q2: What are the best solvent systems for recrystallizing this compound?
A: The presence of a hydroxyl group and the coumarin core suggests that polar protic solvents will be effective. Mixed-solvent systems are often superior for achieving the ideal solubility profile.[3]
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Excellent for many hydroxylated coumarins.[9] Low toxicity and cost. Easy to remove. | May require careful adjustment of the solvent ratio to induce crystallization. |
| Methanol/Water | Similar to ethanol/water, but methanol's higher polarity may alter solubility.[3] | Methanol is more toxic than ethanol. |
| Acetic Acid/Water | Can be very effective for phenolic compounds. The acidic nature can keep some basic impurities dissolved.[2] | Residual acetic acid can be difficult to remove completely and requires thorough drying. |
| Toluene | Good for removing highly non-polar impurities (e.g., grease). | May not be polar enough to dissolve the product well, even when hot. Higher toxicity. |
Q3: How do I select a solvent system for column chromatography?
A: The process starts with TLC analysis.
-
Spotting: Spot your crude mixture on a silica gel TLC plate.
-
Solvent Trials: Develop the plate in a series of solvent systems with varying polarities. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1 Hexane:Ethyl Acetate). Other common systems include dichloromethane/ethyl acetate.[5]
-
Optimal Rf: The ideal solvent system for column chromatography will give your desired product a retention factor (Rf) of 0.25-0.35 . This Rf value ensures that the compound spends enough time on the column to separate from impurities but does not take excessively long to elute.
Detailed Protocols
Protocol 1: Optimized Recrystallization from Ethanol/Water
This protocol is designed to maximize recovery and purity.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This is your "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy. This is the saturation point.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol uses a standard silica gel stationary phase.
Caption: Standard workflow for flash column chromatography.
-
Column Preparation: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 40-100 times the mass of your crude sample. Pack the column as a slurry in your initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel or celite and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elution: Begin eluting with the non-polar solvent system. If a gradient elution is needed (determined by a wide range of Rf values on your initial TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[5]
-
Fraction Collection: Collect eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate. Fractions containing only the spot corresponding to your pure product can be combined.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
By following this structured troubleshooting guide and employing these optimized protocols, you will be well-equipped to overcome common purification challenges and obtain your target coumarin with high purity.
References
- ResearchGate. What are the techniques that can be use to purify coumarins?
- Kozyra, M., et al. (2005). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. Journal of Planar Chromatography – Modern TLC, 18(102), 146-150. Available from: [https://akjournals.com/view/journals/6 planar/18/102/article-p146.xml]([Link] planar/18/102/article-p146.xml)
- Kozyra, M., et al. Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum verticillare L. Koch ex DC. AKJournals. Available from: [https://akjournals.com/view/journals/6 planar/16/90/article-p47.xml]([Link] planar/16/90/article-p47.xml)
- Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary.
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7249-7259.
- Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary.
- ResearchGate. (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- ResearchGate. Optimization of the Pechmann reaction conditions.
- Valderrama, J. A., et al. (2014). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 19(9), 15058-15073.
- Interchim. Purification of Coumarin using PF-15SIHP-F0025.
- ResearchGate. Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation.
- Kumar, R., et al. (2017). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Indian Chemical Society, 94(11), 1281-1292.
- Shinde, A. G., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 51B, 884-890.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. flash-chromatographie.com [flash-chromatographie.com]
Technical Support Center: 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction: The coumarin scaffold, a cornerstone of medicinal chemistry and materials science, is prized for its diverse biological activities and unique photophysical properties.[1] 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is a specific derivative with potential applications as a fluorescent probe or a synthetic intermediate for novel therapeutic agents. However, like many substituted coumarins, its journey from synthesis to application can be fraught with subtle challenges and experimental artifacts.
This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis, characterization, and application of this molecule. Our approach is rooted in explaining the causal mechanisms behind these artifacts, providing you with the expertise to ensure the integrity and reproducibility of your results.
Section 1: Synthesis & Purification Artifacts
The most common route to this class of coumarins is the Pechmann condensation.[2][3] This acid-catalyzed reaction between a phenol and a β-ketoester, while classic, requires careful control to avoid side reactions and purification challenges. The logical starting materials for this compound are 5-ethyl-3-methylphenol and an appropriate β-ketoester like ethyl acetoacetate.
FAQ 1.1: My Pechmann condensation yield is low or the reaction fails entirely. What's going wrong?
Low yields are a frequent complaint. The issue often lies in one of three areas: catalyst choice, reaction conditions, or starting material quality.
Causality: The Pechmann reaction involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular Michael addition and dehydration. Each step is acid-catalyzed, and the electron-donating groups on the phenol (-OH, -CH₃) direct the cyclization. An imbalance in conditions can stall the reaction or promote side-product formation.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| No or minimal product formation | Insufficiently strong catalyst: For less reactive phenols, a mild acid may not be sufficient to drive the reaction. | Use a strong protic acid like concentrated H₂SO₄ or a Lewis acid like AlCl₃.[2] Ensure the catalyst is fresh and anhydrous. |
| Poor quality starting materials: The phenol may be oxidized, or the β-ketoester may have hydrolyzed. | Purify starting materials before use (e.g., distill the ketoester, recrystallize the phenol). Verify purity by NMR or GC-MS. | |
| Formation of a dark, tarry substance | Reaction temperature too high: Strong acids at high temperatures can cause polymerization and degradation of the phenol. | Maintain strict temperature control. For H₂SO₄, the reaction is often run at low temperatures (0-10 °C) initially.[3][4] |
| Low Yield | Suboptimal catalyst concentration: Too much acid can lead to sulfonation or degradation, while too little results in an incomplete reaction. | Titrate the amount of catalyst used. Start with a catalytic amount and increase incrementally. Some modern methods use solid acid catalysts for easier workup and better control.[2] |
Experimental Workflow: Pechmann Condensation
Caption: Pechmann condensation workflow.
FAQ 1.2: I see multiple spots on my TLC plate after purification. What are the likely impurities?
Besides unreacted starting materials, the most common impurity is a regioisomer. The directing effects of the substituents on the phenol ring are not always absolute, leading to alternative cyclization products.
-
Expected Product: this compound
-
Potential Regioisomer: 4-Ethyl-7-hydroxy-5-methyl-2H-chromen-2-one
These isomers often have very similar polarities, making them difficult to separate.
Troubleshooting Protocol: Differentiating Isomers
-
Optimize Chromatography: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to maximize the difference in R_f values on the TLC plate. Consider column chromatography with a shallow solvent gradient.
-
Derivative Formation: The free 5-hydroxy group is more sterically hindered than the 7-hydroxy group of the potential isomer. A bulky protecting group (e.g., TBDMS-Cl) may react preferentially with the less hindered isomer, allowing for easier separation of the derivatized product from the unreacted target compound.
-
Advanced NMR: Use 2D NMR techniques like NOESY. A nuclear Overhauser effect (NOE) between the protons of the C4-ethyl group and the C5-hydroxyl proton would help confirm the desired regiochemistry.
Section 2: Spectroscopic Characterization Artifacts
FAQ 2.1: My ¹H NMR spectrum is confusing. What signals should I expect and what do unexpected peaks mean?
The complexity of a coumarin spectrum can be compounded by impurities or structural ambiguity. Below is a table of predicted spectral data for the target compound, based on established values for similar coumarin structures.[5][6]
Predicted Spectroscopic Data for this compound
| Data Type | Feature | Expected Value / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | C7-CH₃ | ~2.3-2.4 ppm (singlet, 3H) |
| C4-CH₂CH₃ | ~1.2 ppm (triplet, 3H) | |
| C4-CH₂CH₃ | ~2.8 ppm (quartet, 2H) | |
| C3-H | ~6.1-6.2 ppm (singlet, 1H) | |
| C6-H, C8-H | ~6.7-6.9 ppm (2 distinct singlets or narrow doublets) | |
| C5-OH | ~10.5 ppm (broad singlet, exchangeable with D₂O) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | C2 (Carbonyl) | ~160-162 ppm |
| C4 | ~155-157 ppm | |
| C5 | ~154-156 ppm | |
| C7 | ~140-142 ppm | |
| C3 | ~110-112 ppm | |
| FT-IR (KBr, cm⁻¹) | O-H stretch (phenolic) | 3100-3400 (broad) |
| C=O stretch (lactone) | 1700-1740 (strong, sharp)[7] | |
| C=C stretch (aromatic) | 1600-1620 | |
| MS (ESI+) | [M+H]⁺ | m/z 205.08 |
| [M+Na]⁺ | m/z 227.06 |
Common Artifacts in NMR:
-
Broad "hump" around 3.4 ppm: Residual water in the NMR solvent (e.g., DMSO-d₆).
-
Singlet at ~2.5 ppm: Residual DMSO.
-
Signals for ethyl acetoacetate: A singlet around 2.2 ppm (acetyl CH₃), a quartet around 4.1 ppm (ester CH₂), and a triplet around 1.2 ppm (ester CH₃).
-
Lactone Ring Opening: If the compound has degraded due to moisture or base, the characteristic C3-H singlet may disappear, and new signals corresponding to the opened cinnamic acid derivative may appear.
FAQ 2.2: My mass spectrum shows a peak at M+2. Does this indicate an impurity?
While it could be an impurity, it is more likely the A+2 isotope peak for the molecular ion. The natural abundance of ¹³C means you will see a small peak at M+1. If your synthesis involved any halogenated reagents, even trace amounts of a chlorinated impurity (¹³C/³⁷Cl isotopes) could give rise to more complex isotope patterns. Always check the isotopic distribution pattern against a theoretical model.
Section 3: Application-Specific Artifacts (Fluorescence Assays)
The 7-hydroxycoumarin scaffold is highly fluorescent, but this property is exquisitely sensitive to the local environment, making it a common source of artifacts.[1][8]
FAQ 3.1: The fluorescence of my compound is inconsistent or shifts between measurements. Why?
The fluorescence of a hydroxycoumarin is dominated by the protonation state of the phenolic hydroxyl group. The protonated (phenol) and deprotonated (phenolate) forms have vastly different absorption and emission spectra.
Causality: In its protonated state (low pH), the molecule emits blue light. Upon deprotonation (higher pH), an extended π-conjugated system is formed, leading to intramolecular charge transfer (ICT).[9] This shifts the emission to a longer wavelength (green/cyan) and often increases the quantum yield. Small, unrecorded fluctuations in buffer pH can cause significant changes in the measured fluorescence.
Sources
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Coumarins | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 9. soc.chim.it [soc.chim.it]
Modifying experimental protocols for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Welcome to the technical support center for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this coumarin derivative. The information herein is synthesized from established principles of coumarin chemistry and field-proven insights to ensure scientific integrity and practical applicability.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound, like many coumarin derivatives, is often achieved through the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[1][2] For the target molecule, the likely precursors would be 3-methylresorcinol and ethyl 2-ethylacetoacetate.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Pechmann condensation yield for this compound is consistently low. What are the common causes and how can I optimize the reaction?
A1: Low yields in Pechmann condensations can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. While sulfuric acid is common, other acids like methanesulfonic acid or Lewis acids such as AlCl₃ can be more effective depending on the specific substrates.[3] For highly activated phenols like resorcinol derivatives, milder conditions may suffice.[3] Consider screening different acid catalysts and optimizing their concentration.
-
Reaction Temperature and Time: Pechmann condensations can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side product formation and degradation of the starting materials or product. A systematic optimization of the reaction temperature and time is recommended.
-
Purity of Starting Materials: Ensure the purity of your 3-methylresorcinol and ethyl 2-ethylacetoacetate. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Water Scavenging: The reaction generates water, which can inhibit the catalyst and reverse the reaction. Performing the reaction under conditions that remove water, such as using a Dean-Stark apparatus or a dehydrating solvent, can significantly improve yields.
Q2: I am observing multiple spots on my TLC plate after the synthesis. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Potential side products in the synthesis of this compound can include:
-
Isomeric Products: Depending on the reaction conditions, substitution at other positions on the resorcinol ring might occur, leading to isomeric coumarin products. Controlling the regioselectivity through careful choice of catalyst and reaction conditions is key.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials.
-
Decomposition Products: Harsh acidic conditions and high temperatures can lead to the degradation of the desired coumarin.
To minimize side products, consider a gradual addition of the β-ketoester to the phenol-acid mixture and maintain strict temperature control.
Experimental Protocol: Purification of this compound
Objective: To purify crude this compound.
Methodology:
-
Initial Work-up: After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Alkaline Wash: Dissolve the crude product in a dilute aqueous sodium hydroxide solution (e.g., 0.5% w/v).[4] This will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium salt.
-
Extraction of Non-phenolic Impurities: Wash the alkaline solution with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is neutral or slightly acidic. The purified coumarin will precipitate out of the solution.[4]
-
Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual acid and salts, and dry the product.
-
Recrystallization: For higher purity, recrystallize the dried product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Chromatographic Purification (Optional): If impurities persist, column chromatography using silica gel is an effective method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents can be used to separate the desired product.[5][6]
Section 2: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound for experimental use.
Frequently Asked Questions (FAQs): Solubility and Stability
Q1: What are the recommended solvents for dissolving this compound?
A1: Coumarin derivatives generally exhibit poor solubility in water but are soluble in many organic solvents.[7][8] Based on the structure of this compound, the following solvents are recommended:
| Solvent Type | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), Acetonitrile (ACN) | High |
| Polar Protic | Ethanol, Methanol | Good |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Aqueous Buffers | - | Low (pH-dependent) |
For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts.[9]
Q2: How stable is this compound in solution? Are there any specific storage conditions I should follow?
A2: The stability of hydroxycoumarins can be affected by pH, light, and temperature.
-
pH Stability: Hydroxycoumarins are generally more stable in acidic to neutral conditions. In basic solutions, the lactone ring can undergo hydrolysis. The presence of the 5-hydroxy group may influence the pKa of the 7-hydroxy group, affecting its stability at different pH values.[10]
-
Photostability: Coumarins can be susceptible to photodegradation upon prolonged exposure to UV light.[11] It is advisable to store solutions in amber vials or protect them from light.
-
Storage: For long-term storage, it is best to store the solid compound at a low temperature (e.g., -20°C) in a desiccated environment. Solutions should be freshly prepared for experiments. If storage of solutions is necessary, they should be stored at -20°C or -80°C and protected from light.
Section 3: Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your synthesized compound.
Visualization: Key Spectroscopic Features
Caption: Overview of spectroscopic techniques for characterization.
Frequently Asked Questions (FAQs): Analytical Techniques
Q1: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound?
A1: While an experimental spectrum is definitive, theoretical predictions based on the structure suggest the following:
-
¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), aromatic protons, the vinylic proton at C3, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR: Key signals will include those for the carbonyl carbon (C2), the carbons of the aromatic ring, the ethyl and methyl carbons, and the olefinic carbons (C3 and C4). The chemical shifts can be compared to literature values for similar coumarin structures.[12]
Q2: What are the characteristic IR absorption bands for this molecule?
A2: The IR spectrum should show characteristic peaks for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=O stretch: A strong absorption band around 1650-1750 cm⁻¹ for the lactone carbonyl group.[13]
-
C=C stretch: Bands in the 1500-1650 cm⁻¹ region for the aromatic and vinylic double bonds.
-
C-O stretch: Absorptions in the 1000-1300 cm⁻¹ range.
Q3: How does the substitution pattern of this compound affect its UV-Vis absorption and fluorescence properties?
A3: The electronic properties of coumarins are highly dependent on their substituents.
-
UV-Vis Absorption: The presence of electron-donating groups like hydroxyl (-OH) and alkyl groups at positions 5 and 7 generally leads to a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted coumarin core.[14]
-
Fluorescence: 7-hydroxycoumarins are known for their strong fluorescence.[15] The fluorescence of this compound is expected to be pH-sensitive due to the deprotonation of the hydroxyl groups.[16][17] In acidic to neutral solutions, the compound will likely fluoresce in the blue region, while in basic conditions, a shift to longer wavelengths (green/yellow) is anticipated due to the formation of the phenolate anion.[17] The fluorescence quantum yield can be influenced by the solvent polarity and viscosity.[18]
Section 4: In Vitro Experimental Design and Troubleshooting
Coumarin derivatives are widely investigated for various biological activities, including as enzyme inhibitors, antioxidants, and anti-proliferative agents.
Workflow for a Typical In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Frequently Asked Questions (FAQs): In Vitro Assays
Q1: I am observing inconsistent results in my biological assays. What are some common pitfalls when working with coumarin derivatives?
A1: Inconsistent results can arise from several sources:
-
Compound Precipitation: Due to their limited aqueous solubility, coumarin derivatives can precipitate in the assay buffer, especially at higher concentrations. This leads to an underestimation of the actual concentration and variable results. Always visually inspect your assay plates for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, but be mindful of its potential effects on the assay.
-
Interference with Assay Signal: Many coumarins are fluorescent. If you are using a fluorescence-based assay, the intrinsic fluorescence of your compound can interfere with the signal measurement.[19] It is crucial to run proper controls, including the compound alone in the assay buffer, to correct for any background fluorescence.
-
Non-specific Binding: Like many hydrophobic molecules, coumarins can exhibit non-specific binding to proteins and plasticware, reducing the effective concentration of the compound available to interact with the target. Including a small amount of a non-ionic detergent like Tween-20 in the assay buffer can sometimes mitigate this issue.
-
Reactivity: The coumarin scaffold can be susceptible to nucleophilic attack, which might be relevant depending on the assay components.
Q2: How do I design appropriate controls for my experiments with this compound?
A2: Robust controls are the cornerstone of reliable experimental data. Here are the essential controls for an in vitro assay:
-
Vehicle Control: This is your baseline and should contain the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.
-
Positive Control: A known inhibitor or activator of your target to ensure the assay is performing as expected.
-
Negative Control: A sample without the enzyme or a key component to determine the background signal.
-
Compound Interference Control: Your compound in the assay buffer without the enzyme or substrate to check for any direct effect on the assay signal (e.g., absorbance or fluorescence).
By systematically addressing these potential issues and employing rigorous experimental design, you can enhance the reliability and reproducibility of your research with this compound.
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- Ali, M. A. M., et al. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
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- Smith, G. J., et al. (2001). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. Journal of Photochemistry and Photobiology A: Chemistry, 139(2-3), 125-130.
- Mondal, A., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(32), 14936-14949.
- Roy, A., & Panda, D. (2020). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Journal of Molecular Liquids, 310, 113227.
- de Beer, S. B. A., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.
- Delgado, D. R., et al. (2013). Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. The Journal of Chemical Thermodynamics, 66, 51-59.
- Liu, J.-L., et al. (2014). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography.
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Technical Support Center: Enhancing the Biological Activity of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction: The Promise of a Substituted Coumarin Scaffold
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and drug discovery.[1][2] Their diverse pharmacological profiles—spanning anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities—make them privileged scaffolds for therapeutic development.[3][4][5][6] The specific molecule, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, combines several structural features that suggest significant therapeutic potential. The hydroxyl group at C5 and the alkyl substituents at C4 and C7 are known to influence the biological activities of the coumarin core.[1][7]
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a framework for systematically enhancing the biological activity of this compound through targeted structural modifications and robust experimental validation. We will explore rational design strategies, provide detailed experimental protocols, and address common troubleshooting scenarios to accelerate your research and development efforts.
PART 1: Core Directive - Strategic Approaches to Enhancing Biological Activity
The biological activity of a lead compound like this compound is not a fixed property but a dynamic characteristic that can be rationally modulated. Enhancement is typically approached through two primary avenues: Structural Modification to improve pharmacodynamics (the drug's effect on the body) and Formulation Strategies to optimize pharmacokinetics (the body's effect on the drug).
Structural Modification: A Rational Approach to Lead Optimization
Structure-Activity Relationship (SAR) studies are central to medicinal chemistry. For coumarins, substitutions on the benzopyrone ring are critical for both potency and selectivity.[5][6] The following diagram and discussion outline potential modifications to the parent compound based on established SAR principles for the coumarin class.
Caption: Rational modification strategies for this compound.
Key Modification Strategies:
-
Modification at the C4-Position: The ethyl group at C4 can be replaced with bulkier or more functionally diverse groups. Introducing a phenyl ring or other aromatic heterocycles can enhance π-π stacking interactions with biological targets.[8]
-
Derivatization of the C5-Hydroxyl Group: The phenolic hydroxyl group is a prime site for modification.
-
Etherification: Converting the -OH to an ether (-OR) can increase lipophilicity, potentially improving membrane permeability.
-
Esterification: Forming an ester (-OCOR) can create a prodrug that may be cleaved by cellular esterases, releasing the active hydroxyl compound intracellularly.[9]
-
-
Substitution on the Aromatic Ring (C6/C8): The vacant C6 and C8 positions are ideal for introducing substituents that can modulate the electronic properties of the entire scaffold. Halogens (e.g., -F, -Cl, -Br) or nitro groups (-NO2) are strong electron-withdrawing groups that have been shown to enhance the antifungal and anticancer activities of some coumarins.[7][10]
-
Substitution at the C3-Position: The C3 position is often targeted for introducing new functionalities. For instance, incorporating amide or 1,2,3-triazole moieties can introduce new hydrogen bonding capabilities and significantly alter the compound's biological profile, often leading to enhanced antimicrobial or anticancer effects.[11][12]
Improving Bioavailability: Overcoming Pharmacokinetic Hurdles
Even a highly potent compound is ineffective if it cannot reach its target in sufficient concentrations. Coumarins often suffer from poor aqueous solubility and extensive first-pass metabolism in the liver, which limits their systemic bioavailability.[13]
-
Prodrug Approach: As mentioned, esterification of the C5-hydroxyl can serve as a prodrug strategy to mask a metabolically labile group and improve absorption.
-
Formulation with Delivery Vehicles: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can protect it from premature metabolism, improve solubility, and potentially target it to specific tissues.
-
Conjugation: Covalently linking the coumarin to a larger molecule, such as a polysaccharide, has been shown to enhance the biological activities of the parent compound.[14]
PART 2: Experimental Workflows & Protocols
A systematic approach is crucial for efficiently evaluating newly synthesized derivatives. The following workflow provides a logical progression from synthesis to biological characterization.
Caption: A generalized workflow for the synthesis and evaluation of new derivatives.
Protocol: Synthesis of a C6-Bromo Derivative via Electrophilic Aromatic Substitution
This protocol describes the bromination of the parent compound at the C6 position, a common strategy to enhance biological activity.
Rationale: The introduction of a halogen atom can alter the lipophilicity and electronic distribution of the molecule, often leading to increased potency.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath while stirring.
-
Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove residual DMF.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
PART 3: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and evaluation of coumarin derivatives.
Q1: My Pechmann condensation reaction for synthesizing the coumarin core has a very low yield. What can I do? A1: The Pechmann reaction is sensitive to several factors.
-
Catalyst: Sulfuric acid is a common catalyst, but others like trifluoroacetic acid, or solid acid catalysts like zeolites or cation exchange resins can be more effective for certain substrates.[15] Consider screening different catalysts.
-
Temperature: The reaction often requires heating. Ensure your reaction temperature is optimal for the specific phenol and β-ketoester you are using. Sometimes, microwave irradiation can significantly improve yields and reduce reaction times.[16]
-
Reactant Purity: Ensure your starting materials (phenol and β-ketoester) are pure and dry, as impurities can inhibit the reaction.
Q2: My synthesized compound is poorly soluble in aqueous buffers and cell culture media. How can I test its activity? A2: This is a very common problem with aromatic compounds.
-
Use a Co-solvent: The standard approach is to dissolve the compound in a stock solution of 100% DMSO and then dilute it into the aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid toxicity to cells or interference with enzymes.
-
Sonication: Briefly sonicating the final diluted solution can help disperse the compound.
-
Formulation: For in vivo studies, consider formulating the compound with solubilizing agents like Cremophor EL or cyclodextrins, but be aware that these agents can have their own biological effects.
Q3: I'm observing high variability in my MTT assay results. What are the likely causes? A3: High variability in MTT assays can stem from several sources.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. Edge effects are common; consider not using the outermost wells for data collection.
-
Incomplete Formazan Solubilization: Make sure the formazan crystals are completely dissolved in DMSO before reading the plate.[17] Incomplete solubilization is a major source of error.
-
Compound Precipitation: At higher concentrations, your compound may be precipitating out of the medium. Visually inspect the wells under a microscope before adding the MTT reagent.
-
Compound Interference: Some compounds can directly react with MTT or absorb light at the same wavelength as formazan. Run a control plate without cells (compound + medium + MTT) to check for any direct chemical interaction.
Q4: The IC₅₀ value of my new derivative is only slightly better than the parent compound. What's next? A4: Modest improvements are a normal part of the lead optimization process.
-
Analyze the SAR: Even a small improvement provides valuable information. Was the modification a bulky or electron-withdrawing group? This helps build your Structure-Activity Relationship model.
-
Combine Modifications: Consider combining successful modifications. For example, if bromination at C6 (Derivative A) and adding a phenyl group at C4 (Derivative B) both showed slight improvements, synthesize a derivative that has both modifications.
-
Explore Different Assays: The compound might have a different mechanism of action. If it shows weak antiproliferative activity, consider testing it for anti-inflammatory or antioxidant properties, where it might be more potent.
Data Presentation: Summarizing and Comparing Biological Activity
Systematic data collection is essential for building a robust SAR. Use a clear, structured table to compare the activities of your newly synthesized derivatives against the parent compound.
| Compound ID | Modification Description | Molecular Weight | IC₅₀ (µM) vs. MCF-7[7][18] | IC₅₀ (µM) vs. HepG2[12] | Antioxidant Activity (DPPH Scavenging, EC₅₀ in µM)[19] |
| Parent | 4-Ethyl-5-hydroxy-7-methyl | 206.23 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Deriv-01 | C6-Bromo | 285.12 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Deriv-02 | C4-Phenyl | 268.30 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Deriv-03 | C5-O-acetyl (Prodrug) | 248.25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
References
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- Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administr
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- Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. PMC.
- Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. PubMed.
- Enhanced biological activities of coumarin-functionalized polysaccharide derivatives: Chemical modific
- Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. PMC.
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- Chemical structures and activity of 4-substituted coumarins against hepatocellular carcinoma.
- Biological Activity and Therapeutic Potential of Coumarin Deriv
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- In vitro antibacterial activity of the synthesized coumarin derivatives assayed by the paper disc # method.
- Structure-Activity Relationships (SAR)
- Structure-activity relationship of natural and synthetic coumarins inhibiting the multidrug transporter P-glycoprotein. PubMed.
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- Antioxidant activity of 2H-chromen-2-one derivatives.
- Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of the biological activities of the novel coumarin derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind experimental choices, offering a self-validating system for generating robust and defensible data. We will objectively compare the potential performance of this compound against established alternatives in key therapeutic areas where coumarins have shown significant promise: anticoagulation, antioxidation, and anti-inflammatory action.
Introduction: The Coumarin Scaffold and Therapeutic Potential
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities including anticoagulant, anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] The biological effects of these compounds are intrinsically linked to their substitution patterns. The specific molecule under investigation, this compound, possesses key structural features—a hydroxyl group and alkyl substitutions on the benzopyrone core—that suggest a high potential for bioactivity. The 4-position substitution is particularly critical, as seen in the renowned anticoagulant Warfarin, a 4-hydroxycoumarin derivative.[5][6]
This guide outlines a logical, multi-pronged approach to systematically characterize the bioactivity of this novel compound. We will establish a series of comparative assays, grounding our investigation in well-understood mechanisms of action and providing the technical protocols necessary for rigorous validation.
Validation of Anticoagulant Activity
The most prominent therapeutic application of coumarin derivatives is in anticoagulation.[2][7] These compounds typically function as Vitamin K antagonists, disrupting the coagulation cascade.
Mechanistic Rationale: Inhibition of the Vitamin K Cycle
Oral anticoagulants like Warfarin exert their effect by competitively inhibiting the Vitamin K epoxide reductase (VKOR) complex.[5][8][9] This enzyme is crucial for regenerating the reduced form of Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X).[7][9][10] Without this post-translational modification, these clotting factors are inactive, leading to a prolongation of clotting time. Validating the anticoagulant potential of our target compound requires assessing its ability to interfere with this pathway.
Caption: Mechanism of coumarin-based anticoagulants via inhibition of the Vitamin K cycle.
Experimental Protocol: In Vitro Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental screening tool to evaluate the efficacy of the extrinsic and common pathways of coagulation, which are directly affected by Vitamin K-dependent factors. A prolonged PT in the presence of a test compound indicates potential anticoagulant activity.
Objective: To measure the time taken for plasma to clot after the addition of a thromboplastin reagent and to compare the effect of this compound with Warfarin.
Materials:
-
Test Compound: this compound
-
Reference Standard: Warfarin
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Citrated human plasma
-
Thromboplastin-calcium reagent
-
Coagulometer or a temperature-controlled water bath (37°C) and stopwatch
-
Micropipettes
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and Warfarin in DMSO. Create serial dilutions to achieve a range of final assay concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 0.5%.
-
Plasma Incubation: Pipette 90 µL of citrated plasma into a coagulometer cuvette. Add 10 µL of the test compound, Warfarin, or vehicle control.
-
Incubation: Incubate the plasma-compound mixture for a pre-determined time (e.g., 5-10 minutes) at 37°C to allow for interaction.
-
Initiation of Clotting: Pre-warm the thromboplastin-calcium reagent to 37°C. Add 200 µL of the warmed reagent to the cuvette to initiate the clotting reaction.
-
Time Measurement: The coagulometer will automatically start timing upon reagent addition and stop when a clot is detected. If performing manually, start the stopwatch upon adding the reagent and stop it at the first sign of fibrin clot formation.
-
Data Recording: Record the clotting time in seconds. Perform each concentration in triplicate.
Data Presentation and Comparison
The results should be presented in a clear, tabular format, comparing the mean clotting times at various concentrations.
| Compound | Concentration (µM) | Mean Prothrombin Time (s) ± SD |
| Vehicle Control (DMSO) | - | e.g., 12.5 ± 0.5 |
| Warfarin (Reference) | 10 | e.g., 18.2 ± 0.8 |
| 50 | e.g., 25.6 ± 1.1 | |
| 100 | e.g., 34.1 ± 1.5 | |
| This compound | 10 | Insert Data |
| 50 | Insert Data | |
| 100 | Insert Data |
Validation of Antioxidant Activity
The phenolic hydroxyl group in the target molecule is a strong indicator of potential antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[4] We will validate this using two complementary and widely accepted spectrophotometric assays.
Experimental Workflow
The validation process involves preparing the compound and standards, reacting them with stable radical solutions (DPPH• and ABTS•+), and measuring the resulting color change, which is proportional to the radical scavenging activity. This allows for the calculation of the IC50 value (the concentration required to scavenge 50% of the radicals).
Caption: Standard workflow for in vitro antioxidant capacity determination using DPPH and ABTS assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay relies on the reduction of the stable purple DPPH• radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[11][12][13]
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound, Trolox (reference standard), or vehicle (methanol).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with vehicle).
-
IC50 Determination: Plot % inhibition against compound concentration and determine the IC50 value.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation, a blue-green chromophore.[13][14][15] The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Radical Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound or Trolox.
-
Reaction Initiation: Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.
Data Presentation and Comparison
Summarize the antioxidant potential by comparing the IC50 values. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) ± SD | ABTS IC50 (µM) ± SD |
| Trolox (Reference) | e.g., 8.5 ± 0.4 | e.g., 5.2 ± 0.3 |
| Ascorbic Acid (Reference) | e.g., 15.1 ± 0.9 | e.g., 9.8 ± 0.6 |
| This compound | Insert Data | Insert Data |
Validation of Anti-inflammatory Activity
Many coumarin derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes in the arachidonic acid cascade, namely Cyclooxygenases (COX) and Lipoxygenases (LOX).[3][16]
Mechanistic Rationale: Inhibition of Arachidonic Acid Pathway
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This substrate is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 (constitutive) and COX-2 (inducible at inflammation sites) convert arachidonic acid to prostaglandins (PGs), which mediate pain, fever, and inflammation.[17]
-
Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid to leukotrienes, which are involved in chemotaxis and bronchoconstriction.[18][19]
Targeting these enzymes, particularly the inducible COX-2 isoform, is a cornerstone of anti-inflammatory drug development.
Caption: The arachidonic acid pathway, highlighting targets for anti-inflammatory compounds.
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 is followed by the reduction of the peroxidase co-substrate, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which can be monitored colorimetrically.[20] Commercially available kits are recommended for this purpose.
Procedure (based on a typical colorimetric kit):
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions (e.g., Cayman Chemical Item 760111). This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate).
-
Assay Setup: To separate wells in a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound, Indomethacin (non-selective reference), or a selective COX-2 inhibitor (e.g., Celecoxib) at various concentrations. Add vehicle (DMSO) to control wells.
-
Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction, followed immediately by the colorimetric substrate (TMPD).
-
Measurement: Read the absorbance at 590-620 nm over a period of 5 minutes using a plate reader in kinetic mode.
-
Calculation: Determine the rate of reaction from the slope of the absorbance vs. time graph. Calculate the % inhibition and determine IC50 values for both COX-1 and COX-2.
Protocol 4: Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) by LOX into a hydroperoxide product, which can be detected spectrophotometrically.[18][19]
Procedure:
-
Reagent Preparation: Prepare a solution of soybean lipoxygenase (or other LOX enzyme) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Prepare a substrate solution of linoleic acid.[21]
-
Assay Setup: In a 96-well UV-transparent plate, add the LOX enzyme solution.
-
Inhibitor Addition: Add various concentrations of the test compound, Quercetin (reference inhibitor), or vehicle.
-
Pre-incubation: Incubate for 5-10 minutes at 25°C.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes in kinetic mode. The absorbance increase corresponds to the formation of the conjugated diene hydroperoxide.[18]
-
Calculation: Determine the reaction rate and calculate the % inhibition and IC50 value.
Data Presentation and Comparison
A comprehensive anti-inflammatory profile includes potency (IC50) and, for COX inhibitors, selectivity. The COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter; a higher SI indicates a more favorable safety profile with potentially fewer gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | LOX IC50 (µM) |
| Indomethacin (Reference) | e.g., 0.5 | e.g., 5.0 | e.g., 0.1 | e.g., >100 |
| Celecoxib (Reference) | e.g., 15.0 | e.g., 0.05 | e.g., 300 | e.g., >100 |
| Quercetin (Reference) | e.g., >100 | e.g., >100 | N/A | e.g., 7.9 |
| This compound | Insert Data | Insert Data | Calculate | Insert Data |
Conclusion
This guide presents a structured, evidence-based pathway for the initial bioactivity validation of this compound. By systematically evaluating its anticoagulant, antioxidant, and anti-inflammatory potential against industry-standard compounds and employing robust, reproducible protocols, researchers can generate a comprehensive and comparative dataset. This foundational data is critical for making informed decisions regarding the compound's therapeutic potential and guiding future lead optimization and drug development efforts. The causality-driven approach outlined herein ensures that the generated data is not only accurate but also mechanistically insightful, fulfilling the core requirements of modern pharmacological research.
References
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- Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Deriv
- Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1
- Relationship between structure and anticoagulant activity of coumarin deriv
- Coumarin deriv
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggreg
- An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]
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- Vitamin K and coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport. PubMed. [Link]
- In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
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- Antioxidant Activity of Coumarins and Their Metal Complexes. PMC - NIH. [Link]
- mechanism of action of an oral anticoagulant eg. Warfarin.
- Antioxidant Activity of Coumarins. Encyclopedia.pub. [Link]
- The Antioxidant Activity of New Coumarin Deriv
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
- Mechanism of coumarin‐based drugs for their anticoagulation effect.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. scialert.net. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]
- Lipoxygenase inhibiting activity of some Malaysian plants. Taylor & Francis Online. [Link]
- Lipoxygenase Assay Kits. Biocompare. [Link]
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- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv
- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. [Link]
- Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. NIH. [Link]
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A Comparative Guide to Coumarin Derivatives: Evaluating 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one in the Context of Structure-Activity Relationships
Abstract: Coumarins, a diverse class of benzopyrone-based heterocycles, are cornerstones in medicinal chemistry, exhibiting a remarkable spectrum of pharmacological activities including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of a specific derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, against well-characterized coumarin analogues. Due to the nascent stage of research on this particular molecule, a direct empirical comparison is premature. Instead, this guide employs a structure-activity relationship (SAR) framework to deconstruct its constituent chemical motifs and forecast its potential biological profile. By examining the established mechanisms of prominent coumarins such as the anticoagulant Warfarin, the anti-inflammatory Esculin, and the versatile 4-Methylumbelliferone, we provide a predictive blueprint for researchers. Furthermore, we furnish detailed, self-validating experimental protocols for antioxidant and anti-inflammatory assays, enabling researchers to empirically test the hypotheses presented and benchmark this novel compound against established alternatives.
The Coumarin Scaffold: A Privileged Structure in Drug Discovery
The coumarin nucleus (2H-chromen-2-one) is a ubiquitous pharmacophore found in numerous natural products and synthetically derived compounds.[4] Its rigid, planar structure fused to a lactone ring serves as an ideal scaffold for chemical modification, allowing for the fine-tuning of its biological effects. The therapeutic versatility of coumarins is vast, with derivatives approved as drugs and countless others under investigation.[5] The nature, position, and stereochemistry of substituents on the benzopyrone core dictate the compound's pharmacological profile, making SAR studies essential for rational drug design.[3]
Key Classes of Coumarin Derivatives: Mechanisms and Applications
The biological activity of a coumarin derivative is intimately linked to its substitution pattern. Below, we explore the mechanisms of action for three major classes of coumarins, represented by archetypal compounds.
Anticoagulant Activity: The 4-Hydroxycoumarins
The discovery of Dicoumarol from spoiled sweet clover hay revolutionized the treatment of thromboembolic disorders.[6][7] This led to the development of synthetic 4-hydroxycoumarin derivatives like Warfarin, which remain clinically significant oral anticoagulants.[8]
Mechanism of Action: Warfarin and other 4-hydroxycoumarins function as potent Vitamin K antagonists.[9][10] They competitively inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][11] This enzyme is crucial for recycling oxidized Vitamin K epoxide back to its reduced form, Vitamin KH₂, which is an essential cofactor for the gamma-carboxylation of glutamate residues on clotting factors II, VII, IX, and X.[11][12][13] Without this post-translational modification, these clotting factors cannot bind calcium ions or phospholipid membranes, rendering them biologically inactive and disrupting the coagulation cascade.[11] The onset of action is typically delayed by 24 to 72 hours, as it depends on the depletion of existing, functional clotting factors.[8]
Antioxidant & Anti-inflammatory Properties: Hydroxylated Coumarins
Many naturally occurring coumarins possess hydroxyl (-OH) groups, which are strong predictors of antioxidant and anti-inflammatory activity.[14][15] Compounds like Esculin (a glycoside of Esculetin) and 4-Methylumbelliferone are well-studied examples.[16][17]
Mechanism of Action: The bioactivity of these compounds is multifaceted.
-
Antioxidant Effects: Hydroxylated coumarins can directly scavenge reactive oxygen species (ROS) through hydrogen atom transfer, neutralizing harmful free radicals.[18][19] Their efficacy is often dependent on the number and position of hydroxyl groups.[15] They can also enhance the expression of endogenous antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[20]
-
Anti-inflammatory Effects: These coumarins can modulate key inflammatory signaling pathways. They have been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation.[16][21] This inhibition leads to the downregulation of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin and leukotriene synthesis.[14][16][22]
Antimicrobial Activity
Various coumarin derivatives have demonstrated activity against a wide range of bacterial and fungal pathogens.[2][23][24] The mechanism is often linked to the overall structure, lipophilicity, and the presence of specific functional groups that can interfere with microbial cell walls, enzyme function, or nucleic acid synthesis. Halogenated coumarins and those with heterocyclic substitutions at the C3 or C4 positions have shown particular promise.[25][26]
Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective
To predict the biological profile of this compound, we must analyze its structural components in the context of known derivatives.
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
| Compound | Structure | Key Substituents | Primary Biological Activity |
| Warfarin | C4-OH, C3-benzylacetone | Anticoagulant[8] | |
| Esculin | C6-OH, C7-O-glucose | Anti-inflammatory, Antioxidant[16][27] | |
| 4-Methylumbelliferone | C4-CH₃, C7-OH | Anti-inflammatory, Antioxidant, Anticancer[17][28] | |
| This compound | C4-CH₂CH₃, C5-OH, C7-CH₃ | Hypothesized: Antioxidant/Anti-inflammatory |
Analysis of this compound
-
C5-Hydroxyl Group: The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant and anti-inflammatory activity.[15][19] This group can readily donate a hydrogen atom to scavenge free radicals. Its position at C5 may influence its reactivity and ability to interact with biological targets compared to the more commonly studied C6 or C7 hydroxylated coumarins.
-
C4-Ethyl Group: Substitution at the C4 position is critical and dramatically influences biological activity.[29][30] While a simple methyl group (as in 4-methylumbelliferone) is associated with anti-inflammatory and other activities,[17] a larger, more lipophilic ethyl group could alter receptor binding affinity and cell membrane permeability. This could potentially enhance or modify its activity profile.
-
C7-Methyl Group: The methyl group at the C7 position increases the molecule's lipophilicity, which may improve its bioavailability and ability to cross cellular membranes.
Hypothesized Profile: Based on this SAR analysis, This compound is strongly predicted to possess significant antioxidant and anti-inflammatory properties , primarily due to the C5-hydroxyl group. The C4-ethyl and C7-methyl groups are expected to modulate the potency and pharmacokinetic properties of the compound. While anticoagulant activity is less likely without the C4-hydroxyl motif, other activities such as antimicrobial or anticancer effects cannot be ruled out and require empirical validation.[5]
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized bioactivity, standardized, reproducible assays are required. The following protocols provide a robust framework for assessing the antioxidant and anti-inflammatory potential of the target compound against established benchmarks.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][31]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of the test compounds (this compound, reference compounds) and a standard antioxidant (e.g., Ascorbic Acid) in DMSO or methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds/standard (e.g., serially diluted from 100 µM to 0.78 µM) to the wells.
-
For the control well, add 100 µL of the solvent (methanol/DMSO) instead of the test compound.
-
For the blank well, add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the ability of a compound to inhibit this NO production. The amount of NO is quantified by measuring its stable breakdown product, nitrite, using the Griess reagent.[32]
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability (Prerequisite):
-
Before the main assay, perform a cell viability assay (e.g., MTT or MTS) to determine non-toxic concentrations of the test compounds. Only non-cytotoxic concentrations should be used for the NO assay to ensure that reduced nitrite levels are due to anti-inflammatory activity, not cell death.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated positive control and calculate the IC₅₀ value.
-
Data Summary and Interpretation
The experimental data generated should be tabulated for clear comparison. This allows for an objective assessment of the novel compound's performance relative to established alternatives.
Table 2: Template for Experimental Bioactivity Data
| Compound | Antioxidant Activity (DPPH Assay) IC₅₀ (µM) | Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM) | Cytotoxicity (RAW 264.7) CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀ / IC₅₀ for NO) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| 4-Methylumbelliferone (Reference) | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Esculin (Reference) | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Ascorbic Acid (Standard) | Experimental Value | N/A | N/A | N/A |
A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is a critical parameter in drug development, indicating the therapeutic window of a compound; a higher SI value is desirable.
Conclusion
This guide establishes a robust scientific framework for evaluating this compound. Through a detailed structure-activity relationship analysis, we hypothesize that this novel derivative is a promising candidate for investigation as an antioxidant and anti-inflammatory agent, owing primarily to its C5-hydroxyl substitution. The ethyl and methyl groups are predicted to modulate its potency and pharmacokinetics. The provided experimental protocols offer a clear and reliable path for researchers to empirically test this hypothesis, quantify the compound's efficacy against established coumarins, and contribute valuable data to the field. This integrated approach of predictive analysis and practical methodology is essential for accelerating the discovery and development of new therapeutic agents from the versatile coumarin scaffold.
References
A complete, numbered list of all cited sources with full titles, source information, and clickable URLs will be consolidated here upon final compilation.
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A Senior Application Scientist's Comparative Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one and Established Monoamine Oxidase Inhibitors
Introduction: Unveiling the Potential of a Novel Coumarin Scaffold
In the landscape of contemporary drug discovery, the coumarin (2H-chromen-2-one) nucleus stands as a privileged scaffold, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its inherent structural features allow for diverse substitutions, leading to a rich chemical space for therapeutic exploration. This guide focuses on the compound 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a specific coumarin derivative for which the biological activity is not yet extensively characterized.
Based on extensive structure-activity relationship (SAR) studies of related coumarin analogs, we hypothesize a potential inhibitory activity against Monoamine Oxidases (MAOs).[2][3][4] MAOs are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them a key target in the treatment of neurodegenerative and depressive disorders.[2][4] This guide will provide a comparative analysis of this compound against a panel of well-established MAO inhibitors, offering a predictive framework for its potential efficacy and selectivity. We will delve into the mechanistic underpinnings of MAO inhibition, present a detailed protocol for in vitro evaluation, and provide a comprehensive comparison based on available data for known inhibitors.
Comparative Analysis of Inhibitory Potency
To contextualize the potential of this compound, we compare it with a selection of known MAO inhibitors, including both non-selective and isoform-selective compounds. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target Isoform(s) | IC50 / Ki | Reference |
| This compound | MAO-A / MAO-B (Hypothetical) | Data Not Available | - |
| Iproniazid | Non-selective | ~10 µM (MAO-A/B) | [2] |
| Tranylcypromine | Non-selective | ~1 µM (MAO-A/B) | [2] |
| Clorgyline | MAO-A selective | ~10 nM (MAO-A) | [5] |
| Moclobemide | MAO-A selective (Reversible) | ~1 µM (MAO-A) | [2] |
| Selegiline (L-deprenyl) | MAO-B selective | ~10 nM (MAO-B) | [5] |
| Rasagiline | MAO-B selective | ~5 nM (MAO-B) | [2] |
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine.[5]
The catalytic cycle of MAO involves the oxidative deamination of a monoamine substrate, which results in the production of an aldehyde, ammonia, and hydrogen peroxide. This process is dependent on a covalently bound flavin adenine dinucleotide (FAD) cofactor.
Caption: Simplified signaling pathway of MAO-catalyzed neurotransmitter degradation and its inhibition.
Coumarin derivatives are thought to act as reversible inhibitors of MAOs.[2] Their mechanism often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic center. The specific substitutions on the coumarin ring, such as the ethyl, hydroxyl, and methyl groups in this compound, are expected to influence its binding affinity and selectivity for MAO-A versus MAO-B.[4]
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
To empirically determine the inhibitory potential of this compound, a robust and high-throughput compatible fluorometric assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Principle:
The assay relies on the detection of H₂O₂ using a fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. A decrease in the rate of fluorescence generation in the presence of the test compound indicates MAO inhibition.[5]
Workflow Diagram:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes diluted in MAO Assay Buffer to the desired working concentration.
-
Substrate Stock Solution: 100 mM p-Tyramine in deionized water.[5]
-
Fluorogenic Probe Stock Solution: 10 mM Amplex® Red in DMSO.
-
HRP Stock Solution: 10 U/mL Horseradish Peroxidase in MAO Assay Buffer.
-
Test Compound Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in MAO Assay Buffer.
-
Positive Control Stock Solutions: 10 mM Clorgyline (for MAO-A) and Selegiline (for MAO-B) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells of a black, clear-bottom 96-well plate, add 50 µL of MAO Assay Buffer.
-
Add 25 µL of the test compound dilutions or positive controls to the sample wells. For the 100% activity control, add 25 µL of MAO Assay Buffer containing the same final concentration of DMSO as the test compound wells.
-
Add 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Prepare a Reaction Mix containing the substrate, HRP, and Amplex® Red in MAO Assay Buffer.
-
Initiate the reaction by adding 100 µL of the Reaction Mix to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm, with readings taken every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its coumarin scaffold strongly suggests potential as a monoamine oxidase inhibitor. The comparative framework presented in this guide, alongside the detailed experimental protocol, provides a solid foundation for the empirical investigation of this compound. Future studies should focus on determining its IC50 values against both MAO-A and MAO-B to ascertain its potency and isoform selectivity. Further characterization of its mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) and in vivo efficacy will be crucial in evaluating its therapeutic potential for neurological disorders. The exploration of such novel coumarin derivatives is a promising avenue in the ongoing quest for more effective and safer MAO inhibitors.
References
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- J Nat Prod. 2001 May;64(5):683-5.
- J Med Chem. 2010 Jan 28;53(2):850-4. The coumarin-binding site in carbonic anhydrase accommodates structurally diverse inhibitors: the antiepileptic lacosamide as an example and lead molecule for novel classes of carbonic anhydrase inhibitors. URL
- AMM Journal. 2025 Mar 10;3(1):1-10. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. URL
- Eur J Pharm Sci. 2019 Aug 1;136:104951.
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- J Med Food. 2013 Aug;16(8):692-700. 4-methylcoumarin derivatives inhibit human neutrophil oxidative metabolism and elastase activity. URL
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Efficacy of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one in different cell lines
Introduction: The Therapeutic Potential of Coumarins
Coumarins are a significant class of naturally occurring and synthetic benzopyrone derivatives that have garnered substantial interest in medicinal chemistry.[1] Their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and notably, anticancer activities, make them a fertile ground for drug discovery.[1] The core chemical scaffold of coumarin is amenable to a wide range of chemical modifications, allowing for the synthesis of novel derivatives with enhanced potency and selectivity against various cancer cell types.
This guide provides a comprehensive overview of the methodologies used to evaluate the efficacy of coumarin derivatives in different cell lines. Due to the limited publicly available data on the specific compound 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one , this document will use a well-characterized and structurally related analogue, 4-methylumbelliferone (4-MU) , also known as hymecromone, as a representative example. 4-MU is a potent inhibitor of hyaluronic acid synthesis and has been extensively studied for its antitumor effects, providing a robust dataset for a comparative analysis.[2][3]
The principles and experimental protocols detailed herein are broadly applicable to the preclinical evaluation of novel coumarin derivatives, offering researchers a framework for assessing their therapeutic potential.
Comparative Efficacy of 4-Methylumbelliferone (4-MU) Across Diverse Cell Lines
A critical first step in evaluating a potential anticancer agent is to determine its cytotoxic and anti-proliferative effects across a panel of cell lines. This includes various cancer cell types to assess the breadth of activity, as well as non-cancerous cell lines to establish a preliminary therapeutic window. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%, is a key metric for this comparison.
The efficacy of 4-MU has been documented in numerous studies, demonstrating a variable, concentration-dependent inhibitory effect that is contingent on the cell type.
| Cell Line | Cell Type | Assay | IC50 (µM) | Comments | Reference |
| U251 | Glioblastoma | XTT (72h) | ~500-1000 | TMZ-sensitive | [4][5] |
| LN229 | Glioblastoma | XTT (72h) | ~500 | TMZ-sensitive | [4][5] |
| GL26 | Glioblastoma (murine) | XTT | Not specified | 4-MU induced apoptosis and sensitized cells to TMZ. | [6] |
| LLC-CD133+ | Lung Cancer Stem Cell | Viability | 600 | More sensitive than the non-CSC population. | [7] |
| LLC-CD133- | Lung Cancer (non-CSC) | Viability | 1060 | [7] | |
| Non-tumor cells | Mixed (murine) | Viability | 4220 | Demonstrates selectivity for cancer cells. | [7] |
| MIA PaCa-2 | Pancreatic Cancer | Proliferation (72h) | ~500 | 26.4% inhibition at 500 µM. | [3] |
| HMEC | Human Microvascular Endothelial | Proliferation | 650 ± 40 | [2] | |
| RF-24 | Endothelial | Proliferation | 370 ± 30 | [2] |
Key Insights from Comparative Data:
-
Selective Toxicity: 4-MU demonstrates a degree of selectivity, with a significantly higher IC50 value in non-tumor cells compared to lung cancer stem cells (4220 µM vs. 600 µM), suggesting a favorable therapeutic index.[7]
-
Sensitivity Varies by Cancer Type: The effective concentration of 4-MU varies between different cancer types, with endothelial cells and pancreatic cancer cells showing sensitivity in the mid-micromolar range.[2][3]
-
Efficacy in Chemoresistant Models: Studies have shown that 4-MU can enhance the cytotoxic effects of standard chemotherapeutic agents like temozolomide (TMZ) in glioblastoma cells and doxorubicin in breast cancer cells, indicating its potential to overcome chemoresistance.[4][5][8] For instance, the addition of 4-MU to TMZ treatment decreased the IC50 of TMZ by up to 11.9 times in U251 glioblastoma cells.[4]
Mechanistic Insights: Induction of Apoptosis
Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. Coumarin derivatives, including 4-MU, often exert their anticancer effects by inducing apoptosis, or programmed cell death.
4-MU has been shown to trigger the intrinsic apoptosis pathway . This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to controlled cell dismantling without inducing an inflammatory response.
Caption: Intrinsic apoptosis pathway induced by 4-MU.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a standardized framework for assessing the efficacy of novel compounds like this compound.
General Workflow for In Vitro Efficacy Testing
A systematic approach is essential for obtaining reliable and reproducible data. The general workflow involves cell culture, compound treatment, and a series of assays to measure different biological endpoints.
Caption: General workflow for in vitro compound efficacy testing.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include appropriate controls: "vehicle control" (medium with the compound's solvent, e.g., DMSO) and "untreated control" (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, visible purple precipitates will form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
Methodology:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content.[11] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[12] Since PI also binds to RNA, treatment with RNase is necessary to ensure specific DNA staining.[12]
Methodology:
-
Cell Harvesting:
-
Culture and treat approximately 1 x 10^6 cells per sample.
-
Harvest cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]
-
-
Incubation:
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.
-
Use software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The evaluation of novel compounds like this compound requires a systematic and multi-faceted approach. By employing the standardized assays detailed in this guide, researchers can effectively determine a compound's cytotoxic potency, compare its efficacy across different cell lines, and elucidate its mechanism of action. The case study of 4-methylumbelliferone highlights the potential of coumarin derivatives as selective anticancer agents, particularly their ability to induce apoptosis and synergize with existing chemotherapies. Future investigations should focus on expanding the panel of cell lines to include more diverse cancer subtypes and chemoresistant models, as well as progressing promising lead compounds into in vivo animal studies to validate their therapeutic efficacy and safety.
References
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- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
- Alaniz, L., et al. (2023). 4-Methylumbelliferone enhances the effects of chemotherapy on both temozolomide-sensitive and resistant glioblastoma cells. Scientific Reports, 13(1), 9356.
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines.
- ResearchGate. (n.d.). Fig. 4. 4-methylumbelliferone (4-MU) treatment attenuates doxorubicin....
- ResearchGate. (2022). 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity.
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- ResearchGate. (n.d.). IC 50 values for compounds 1 and 2 in various cancer cell lines and a....
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- PubMed. (2013). 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo.
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- PubMed. (1990). Comparative effects of doxorubicin and 4'-epi-doxorubicin on nucleic acid metabolism and cytotoxicity in a human tumor cell line.
- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines.
- MDPI. (2023). Juglone in Combination with Temozolomide Shows a Promising Epigenetic Therapeutic Effect on the Glioblastoma Cell Line.
- National Center for Biotechnology Information. (2014). 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells.
- ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a.
- Glycobiology. (2021). 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model.
- PubMed. (2024). Circumventing glioblastoma resistance to temozolomide through optimal drug combinations designed by systems pharmacology and machine learning.
- CONICET. (n.d.). HYALURONAN MODULATION BY 4-METHYLUMBELLIFERONE (4MU) CONFERS CHEMO SENSIBILITY TO LUNG CANCER STEM CELLS.
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Navigating the In Vivo Landscape: A Comparative Guide to Validating 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide provides a comprehensive framework for the in vivo validation of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a novel coumarin derivative. While direct preclinical data for this specific molecule is emerging, its core coumarin scaffold is a well-established privileged structure in medicinal chemistry. Coumarin derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects[1][2][3]. This guide, therefore, leverages established methodologies for analogous compounds to propose a robust, multi-faceted validation strategy. We will focus on two of the most prominent and therapeutically relevant activities associated with this class of compounds: anti-inflammatory and anticancer efficacy.
Our approach is grounded in the principles of comparative pharmacology. By benchmarking the performance of this compound against well-characterized, standard-of-care agents, we can ascertain its potential therapeutic window and establish a clear rationale for further development. The experimental designs detailed herein are selected for their reproducibility, clinical relevance, and widespread acceptance in the field.
Part 1: In Vivo Validation of Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous pathologies. The coumarin nucleus is known to modulate various inflammatory pathways[1][3]. Therefore, a primary assessment of this compound's anti-inflammatory potential is a logical first step in its in vivo characterization.
Rationale for Model Selection: Carrageenan-Induced Paw Edema
To assess acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a gold-standard, widely utilized primary screen.[4][5][6] This model is advantageous due to its simplicity, reproducibility, and the well-understood biphasic inflammatory response it elicits. The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by prostaglandins and leukotrienes[7]. This allows for an initial mechanistic insight into the compound's potential mode of action.
Comparative Compound Selection
For a robust comparison, a standard non-steroidal anti-inflammatory drug (NSAID) is essential. Indomethacin will be used as the positive control due to its potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin-mediated later phase of carrageenan-induced inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model.
Animals: Male Wistar rats (180-220g). Animals are to be acclimatized for at least one week prior to the experiment.
Materials:
-
This compound
-
Indomethacin (positive control)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in distilled water)
-
Plebysmometer
Procedure:
-
Animal Grouping: Randomly divide animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin, e.g., 10 mg/kg)
-
Group III: Test Compound - Dose 1 (e.g., 25 mg/kg)
-
Group IV: Test Compound - Dose 2 (e.g., 50 mg/kg)
-
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Data Presentation and Expected Outcomes
The results will be tabulated to provide a clear comparison of the compound's efficacy against the positive control.
Table 1: Comparative Anti-inflammatory Activity
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| I | Vehicle Control | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| III | This compound | 25 | Hypothetical Value | Hypothetical Value |
| IV | This compound | 50 | Hypothetical Value | Hypothetical Value |
A dose-dependent reduction in paw volume and a significant percentage inhibition of edema (ideally >40-50% at the higher dose) would indicate promising anti-inflammatory activity for this compound.
Visualization of Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Part 2: In Vivo Validation of Anticancer Activity
The structural diversity of coumarin derivatives has led to the development of numerous compounds with potent antiproliferative and antitumor activities.[2][3][8] These compounds can act through various mechanisms, including the inhibition of signaling pathways, microtubule polymerization, and angiogenesis[2]. A logical next step is to evaluate this compound in a preclinical cancer model.
Rationale for Model Selection: Human Tumor Xenograft Model
The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[9][10][11] This model allows for the evaluation of a compound's direct antitumor effect in a complex in vivo environment that includes factors like drug metabolism and tumor vascularization.[10][11] We propose using a subcutaneous xenograft model with a well-characterized human cancer cell line, such as the breast cancer line MCF-7 or the colon cancer line HCT-116, as these are frequently mentioned in the literature for screening novel agents[3].
Comparative Compound Selection
Doxorubicin , a widely used and potent chemotherapeutic agent, will serve as the positive control. Its well-documented efficacy and toxicity profile provide a stringent benchmark against which to measure the performance of a novel compound.
Experimental Protocol: Human Tumor Xenograft Model
Objective: To determine the efficacy of this compound in inhibiting the growth of human tumor xenografts in immunodeficient mice.
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
Materials:
-
This compound
-
Doxorubicin (positive control)
-
MCF-7 human breast cancer cells (or other appropriate cell line)
-
Matrigel
-
Vehicle for test compound and control
-
Digital calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture MCF-7 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Doxorubicin, e.g., 5 mg/kg, i.p., once weekly)
-
Group III: Test Compound - Dose 1 (e.g., 50 mg/kg, daily)
-
Group IV: Test Compound - Dose 2 (e.g., 100 mg/kg, daily)
-
-
-
Treatment: Administer treatments as per the defined schedule for a period of 21-28 days.
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week as a measure of general toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treated group.
-
Data Presentation and Expected Outcomes
Data will be compiled to compare tumor growth inhibition and systemic toxicity.
Table 2: Comparative Anticancer Efficacy and Toxicity
| Group | Treatment | Dose/Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| I | Vehicle Control | Daily | 1200 ± 150 | - | +5% |
| II | Doxorubicin | 5 mg/kg, weekly | 450 ± 90 | 62.5% | -15% |
| III | This compound | 50 mg/kg, daily | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| IV | This compound | 100 mg/kg, daily | Hypothetical Value | Hypothetical Value | Hypothetical Value |
An ideal outcome for this compound would be a significant and dose-dependent %TGI, comparable to or exceeding that of Doxorubicin, but with a substantially better toxicity profile (i.e., minimal body weight loss).
Visualization of Experimental Workflow
Caption: Workflow for Human Tumor Xenograft Assay.
Discussion and Future Directions
This guide outlines a foundational in vivo screening cascade for this compound. Positive results in these models—significant anti-inflammatory activity or potent and well-tolerated tumor growth inhibition—would provide a strong impetus for further investigation.
Subsequent steps would be dictated by the initial findings. For example, promising anti-inflammatory activity would warrant evaluation in chronic inflammation models (e.g., cotton pellet-induced granuloma) and mechanistic studies to identify specific molecular targets. Similarly, strong anticancer efficacy would lead to orthotopic or patient-derived xenograft (PDX) models, which offer higher clinical relevance[9][10], alongside investigations into the compound's effect on cell cycle, apoptosis, and relevant signaling pathways.
By systematically comparing this compound to established standards in validated in vivo models, researchers can efficiently and objectively determine its therapeutic potential and chart a clear path for its continued development.
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A Guide to Establishing Reproducible Experimental Results for Novel Coumarin Derivatives: A Case Study of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel coumarin derivatives, using the hypothetical compound 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one as a central example. For researchers in drug discovery, the reproducibility of a synthetic route and its corresponding biological data is the bedrock of a successful development program. This document moves beyond a simple recitation of methods to explain the causal links between experimental choices and the integrity of the results, ensuring a self-validating and robust scientific narrative.
The coumarin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticonvulsant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5] However, the journey from a novel synthesized molecule to a validated drug candidate is fraught with challenges, chief among them being the generation of reproducible data. This guide is designed to provide a clear, logical, and technically sound pathway to navigate these challenges.
Part 1: Synthesis and Characterization — The Foundation of Reproducibility
The biological activity of a compound is inextricably linked to its chemical structure and purity. Therefore, a reproducible and well-characterized synthesis is the non-negotiable first step. Without it, any subsequent biological data is built on a foundation of sand.
Synthetic Strategy: Pechmann Condensation
The Pechmann condensation is a classic and highly versatile method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[6][7][8] Its robustness and tolerance for a variety of substrates make it an ideal choice for novel derivatives. For our target molecule, this compound, the logical precursors are 3-methylresorcinol (providing the 5-hydroxy and 7-methyl backbone) and ethyl 2-ethylacetoacetate (providing the 4-ethyl substituent).
The choice of acid catalyst is critical and directly impacts reaction time, yield, and the ease of purification. While strong mineral acids like sulfuric acid are traditional, they can lead to charring and difficult workups. Modern, solid-acid catalysts offer a more reproducible and environmentally benign alternative.
Table 1: Comparison of Acid Catalysts for Pechmann Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reproducibility Score |
| Concentrated H₂SO₄ | 0-10°C to RT, 18-24h | Inexpensive, readily available | Harsh conditions, potential for side products/charring, difficult workup | Moderate |
| Amberlyst-15 | 110°C, 1-2h (Solvent-free) | Reusable, simple filtration workup, milder conditions | Higher initial cost, may require higher temperatures | High |
| Sulfamic Acid | 100-130°C, 1-4h (Solvent-free) | Inexpensive, efficient, solid catalyst, easy workup | Requires elevated temperatures | High |
For this guide, we will detail a protocol using Amberlyst-15, as it represents a modern, reproducible, and scalable approach.[9]
Experimental Workflow: Synthesis and Purification
The following diagram outlines the logical flow from starting materials to a purified, characterized compound. This systematic process is essential for ensuring that each batch of the compound is identical.
Caption: Synthesis, purification, and characterization workflow.
Detailed Protocol 1: Synthesis of this compound
This protocol is adapted from a reproducible method for a structurally similar coumarin.[9]
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylresorcinol (1.24 g, 10 mmol), ethyl 2-ethylacetoacetate (1.58 g, 10 mmol), and Amberlyst-15 resin (0.25 g).
-
Rationale: Using equimolar amounts of the reactants ensures efficient conversion. Amberlyst-15 is a solid acid catalyst that simplifies removal post-reaction.
-
-
Reaction: Heat the mixture in an oil bath at 110°C with vigorous stirring for 2 hours.
-
Rationale: This temperature provides sufficient energy to overcome the activation barrier without causing decomposition of the reactants or product. Solvent-free conditions are environmentally preferable and can accelerate the reaction.[10]
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 30 minutes and analyzing them by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting phenol is a key indicator of completion.
-
Purification: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of hot ethanol to dissolve the product. Filter the hot solution to remove the Amberlyst-15 catalyst.
-
Recrystallization: Transfer the ethanolic solution to a beaker and slowly add water until the solution becomes cloudy. Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 30 minutes to induce crystallization.
-
Rationale: Recrystallization is a crucial step for achieving high purity, which is essential for reliable biological testing.
-
-
Isolation: Collect the resulting crystalline solid by vacuum filtration, washing with a small amount of cold water. Dry the product under vacuum at 50°C for 12 hours.
-
Characterization: Determine the yield. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC). The purity should be >98% for use in biological assays.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| HRMS (ESI+) | m/z [M+H]⁺ calculated: 205.0859; found: 205.xxxx |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to ethyl group (triplet, quartet), methyl group (singlet), aromatic protons, vinyl proton, and hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to carbonyl, aromatic, vinyl, and aliphatic carbons. |
| Purity (HPLC) | >98% |
Part 2: Biological Evaluation — Standardized Assays for Reproducible Data
To ensure that biological results are reproducible across different labs and experiments, standardized, well-validated assays must be employed. Based on the known activities of coumarin derivatives, we will focus on establishing protocols for anticonvulsant and anti-inflammatory screening.[3][11]
Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic (grand mal) seizures.[12][13][14] The model's endpoint—the abolition of the hind limb tonic extension (HLTE)—is clear, objective, and highly reproducible.
Detailed Protocol 2: MES Seizure Test in Mice
This protocol is based on standard methods for evaluating anticonvulsant drugs.[1][12][15][16]
-
Animals: Use male Swiss albino mice (20-25 g). House them under standard laboratory conditions for at least one week before the experiment.
-
Groups: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 1% Tween 80 in saline, i.p.)
-
Positive Control (Phenytoin, 25 mg/kg, i.p.)
-
Test Compound (e.g., 30, 100, 300 mg/kg, i.p.)
-
Rationale: The vehicle control establishes the baseline seizure response. Phenytoin is a clinically used anticonvulsant that validates the assay's responsiveness. Multiple dose levels of the test compound are needed to establish a dose-response relationship.
-
-
Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.). Wait for the time of peak effect (typically 30-60 minutes).
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.
-
Observation: Observe the animal for the presence or absence of hind limb tonic extension (HLTE). The complete extension of the hind limbs at a 180° angle to the body plane is the endpoint.
-
Endpoint Measurement: The primary endpoint is the percentage of animals in each group protected from HLTE.
-
Data Analysis: Analyze the data using Fisher's exact test to compare the protection in treated groups against the vehicle control group. Calculate the ED₅₀ (the dose that protects 50% of animals) if a dose-response is observed.
Table 3: Template for Recording MES Test Data
| Group | Dose (mg/kg) | Route | N | No. Protected from HLTE | % Protection | p-value vs. Vehicle |
| Vehicle | - | i.p. | 8 | 0 | 0 | - |
| Phenytoin | 25 | i.p. | 8 | 8 | 100 | <0.001 |
| Test Cpd | 30 | i.p. | 8 | |||
| Test Cpd | 100 | i.p. | 8 | |||
| Test Cpd | 300 | i.p. | 8 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is implicated in numerous diseases.[17] A common and reproducible in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]
Inflammatory Signaling Pathway
LPS, a component of bacterial cell walls, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.
Caption: LPS-induced NO production pathway in macrophages.
Detailed Protocol 3: Griess Assay for Nitrite Determination
This protocol is based on standard methods for assessing in vitro anti-inflammatory activity.[18][20]
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or a positive control (e.g., L-NAME) for 1 hour.
-
Rationale: Pre-treatment allows the compound to enter the cells and be available to interfere with the inflammatory signaling cascade before it is fully activated.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value (the concentration that inhibits 50% of NO production). A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cytotoxicity.
Table 4: Template for Recording NO Inhibition Data
| Treatment | Concentration (µM) | Absorbance (540 nm) | Nitrite (µM) | % Inhibition | Cell Viability (%) |
| Control (No LPS) | - | 100 | |||
| LPS Only | - | 0 | 100 | ||
| Test Cpd | 1 | ||||
| Test Cpd | 10 | ||||
| Test Cpd | 50 | ||||
| Test Cpd | 100 | ||||
| L-NAME | 100 |
Conclusion
Establishing the reproducibility of experimental results for a novel compound like this compound is a multi-stage process demanding meticulous attention to detail. It begins with a robust, well-documented, and high-purity chemical synthesis, confirmed by a suite of orthogonal analytical techniques. It culminates in the use of standardized, validated biological assays with appropriate controls that allow for the generation of objective and statistically sound data. By following the structured approach outlined in this guide—from the logical selection of a synthetic route to the rigorous execution of biological protocols—researchers can build a trustworthy and reproducible data package, which is the essential currency for advancing a compound in the drug development pipeline.
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A Comparative Guide to Cross-Validating the Mechanism of Action of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This guide provides a comprehensive framework for elucidating and cross-validating the mechanism of action (MoA) for the novel coumarin derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. As researchers, scientists, and drug development professionals, our goal extends beyond identifying a bioactive compound; it is to understand its molecular interactions to develop safer, more effective therapeutics. This document outlines a multi-pronged, self-validating approach, integrating both phenotypic and target-based strategies to build a robust and defensible MoA profile.
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects[1][2][3][4]. Given this precedent, a newly synthesized derivative like this compound presents a landscape of potential biological activities. Our task is to navigate this landscape with rigorous scientific methodology.
The Dual-Pronged Strategy for MoA Elucidation
The journey to validate a drug's MoA is rarely linear. A robust strategy often involves a parallel or iterative application of two fundamental approaches in drug discovery: phenotypic screening and target-based screening[5][6][7][8]. Phenotypic screening focuses on the "what"—what is the compound's effect on a cell or organism?—while target-based screening addresses the "how"—how does the compound interact with a specific molecular target?[7][8]. Integrating both provides a powerful method for discovery and validation[6][9].
Caption: Overall strategy for MoA cross-validation.
Part 1: The Phenotypic Approach: From Cellular Effect to Molecular Target
The phenotypic approach offers an unbiased view of a compound's activity within a complex biological system, which is particularly advantageous for discovering first-in-class drugs[5][8]. We begin by observing the effect of this compound in a disease-relevant cellular model. Based on the known anti-inflammatory properties of many coumarins, an assay measuring the inflammatory response in macrophages is a logical starting point[1].
Experimental Protocol: Anti-Inflammatory Phenotypic Screen
Objective: To determine if this compound can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulus: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite as an indicator of nitric oxide production. A dose-dependent decrease in nitrite levels indicates anti-inflammatory activity.
A positive result in this assay—a "hit"—is the first step. The critical follow-up is to identify the molecular target responsible for this effect, a process known as target deconvolution[10][11].
Comparison of Target Deconvolution Techniques
Once a phenotypic effect is confirmed, several methods can be employed to identify the binding partners of your compound. The choice of technique depends on factors such as the nature of the small molecule, the required throughput, and available resources.
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The small molecule is immobilized on a solid support (beads) and used as bait to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[10][11][12] | Identifies direct binding partners in a complex mixture. Proteins are often in their native conformation. | Requires chemical modification of the compound, which may alter its binding activity. Can be prone to non-specific binding.[12] |
| Expression Cloning (e.g., Phage Display) | A library of proteins is expressed on the surface of phages. Phages that bind to the immobilized small molecule are selected, amplified, and their protein target is identified by sequencing.[10][11] | Can screen very large protein libraries. Does not require cell lysates. | Proteins are expressed out of their native cellular context. Post-translational modifications may be absent. |
| Protein Microarrays | Thousands of purified proteins are spotted onto a solid surface. The array is incubated with a labeled version of the small molecule to identify binding events.[10][13] | High-throughput. Allows for the screening of a large number of purified proteins simultaneously. | Only identifies targets present on the array. Requires labeling of the small molecule. Proteins may not be correctly folded. |
| Reverse Transfected Cell Microarray | Cells are grown in spots on a slide, with each spot overexpressing a specific cDNA. The effect of the compound on each spot can be monitored to infer target interaction.[10][13][14] | Assesses target engagement in a cellular context. High-throughput potential. | Indirect method; the observed phenotype may not be due to direct binding. |
Workflow and Protocol: Affinity Chromatography-Mass Spectrometry
This is a widely used and powerful method for direct target identification.
Caption: Workflow for target identification via affinity chromatography.
Methodology:
-
Compound Immobilization: Synthesize an analogue of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate). Covalently couple this analogue to activated agarose beads (e.g., NHS-activated Sepharose). As a crucial control, prepare beads with the linker alone.
-
Cell Lysate Preparation: Grow a large culture of the relevant cells (e.g., RAW 264.7 macrophages). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads and the control beads separately for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.
-
Elution: Elute the bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free, non-immobilized compound.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver stain).
-
Excise bands that are present in the compound elution but absent or significantly reduced in the control elution.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Part 2: The Target-Based Approach: Validating a Hypothesis
A complementary strategy is to hypothesize a target based on the compound's structural class and then design experiments to directly test this hypothesis. Many coumarin derivatives are known to interact with kinases, proteases, or transcription factors[2][4]. A structural similarity search or computational docking study could suggest a high-probability target. Let's hypothesize that this compound targets a specific kinase, "Kinase X," known to be involved in inflammatory signaling.
In Vitro Validation: Does the Compound Bind and Inhibit the Target?
The first step is to confirm a direct interaction using purified components. This involves both biochemical assays (to measure functional inhibition) and biophysical assays (to measure direct binding).
Caption: Workflow for hypothesis-driven in vitro target validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of purified Kinase X.
Methodology:
-
Reagents: Obtain purified, active Kinase X, its specific peptide substrate, and ATP. Use a commercial kinase activity kit (e.g., ADP-Glo™) for ease of use and high-throughput capability.
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This will include:
-
Kinase X in kinase buffer.
-
The peptide substrate.
-
Varying concentrations of this compound.
-
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) according to the kit manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce light.
-
Data Analysis: Measure luminescence. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To confirm direct binding of the compound to Kinase X and determine the binding affinity (Kᴅ) and kinetics (kₐ, kₔ).
Methodology:
-
Chip Preparation: Immobilize purified Kinase X onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the compound over both the target and control flow cells.
-
The SPR instrument measures changes in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the compound, which generates the dissociation phase.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ value indicates high binding affinity.
Conclusion: An Integrated and Self-Validating Approach
The true power of this dual-pronged strategy lies in its ability to cross-validate findings. An ideal outcome is one where a target identified through an unbiased phenotypic screen (Part 1) is the same target that is confirmed through direct binding and inhibition assays in a hypothesis-driven manner (Part 2). This convergence of evidence from orthogonal methods provides a high degree of confidence in the proposed MoA.
By systematically applying these comparative experimental frameworks, researchers can move from a novel chemical entity to a well-characterized compound with a validated mechanism of action. This rigorous, evidence-based approach is fundamental to modern drug discovery and is essential for progressing promising molecules like this compound through the development pipeline.
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A Senior Application Scientist's Guide to Benchmarking Novel Coumarin Derivatives: The Case of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Introduction: The Therapeutic Promise of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds, forming the structural core of numerous bioactive molecules.[1][2] Their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[3][4] The specific substitution pattern on the coumarin ring system critically influences the biological profile. The compound of interest, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, is a novel derivative. While direct data on this specific molecule is nascent, its structural similarity to other 4-substituted-7-hydroxycoumarins suggests a strong potential for antioxidant and anti-inflammatory activities.[5][6]
This guide provides a comprehensive framework for the rigorous benchmarking of this compound against established standard drugs. The methodologies outlined herein are designed to elucidate its mechanistic actions and quantitatively assess its therapeutic potential, providing the robust data required for further drug development. We will focus on two primary, often interconnected, biological activities: anti-inflammatory and antioxidant efficacy.
Part 1: Mechanistic Framework for Evaluation
A thorough evaluation begins with understanding the potential mechanisms of action. Oxidative stress and inflammation are intricately linked pathophysiological processes.[7] An overproduction of reactive oxygen species (ROS) can trigger inflammatory cascades, while inflammatory cells themselves produce large amounts of ROS, creating a vicious cycle.[8] Many anti-inflammatory agents, therefore, also possess antioxidant properties.
The primary anti-inflammatory mechanism for many drugs involves the inhibition of enzymes in the arachidonic acid cascade.[9] Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[9][10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes.[11] A key goal in modern drug development is the design of dual COX/LOX inhibitors or selective COX-2 inhibitors to achieve potent anti-inflammatory effects with a reduced side-effect profile compared to non-selective NSAIDs.[9][12]
Our benchmarking strategy will therefore probe the ability of this compound to modulate these pathways, comparing its activity directly with standard agents known to act on these targets.
Caption: Putative Anti-inflammatory Mechanism via Arachidonic Acid Cascade.
Part 2: In Vitro Benchmarking Protocols
In vitro assays provide the first critical assessment of a compound's intrinsic activity in a controlled, high-throughput environment. The choice of assays is dictated by the need to quantify both antioxidant and specific anti-inflammatory enzyme-inhibiting properties.
Experimental Workflow: In Vitro Analysis
The following workflow ensures a logical progression from general antioxidant screening to specific enzyme inhibition assays.
Caption: Experimental Workflow for In Vitro Benchmarking.
Protocol 2.1: In Vitro Antioxidant Activity Assays
These assays measure the compound's ability to scavenge stable free radicals, a common mechanism for antioxidant action.[13] Ascorbic acid or Trolox should be used as the standard reference compound.[13][14]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15]
-
Prepare a stock solution of the test compound and standard (e.g., Ascorbic Acid) in methanol.
-
Create a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[16]
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [15]
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and standard (e.g., Ascorbic Acid).
-
Add 20 µL of each dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.[16]
Protocol 2.2: In Vitro Anti-inflammatory Enzyme Inhibition Assays
These assays directly measure the inhibition of key inflammatory enzymes.[11]
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [9][17] This assay can be performed using commercially available kits (e.g., from Cayman Chemical or Abcam), which typically measure the peroxidase activity of COX.[12]
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound, a non-selective standard (Indomethacin), and a COX-2 selective standard (Celecoxib).
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Add the test compound or standard dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a short incubation (e.g., 2 minutes), measure the product formation. This is often done colorimetrically or fluorometrically by monitoring the oxidation of a probe molecule.
-
Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the selectivity index.
B. 5-Lipoxygenase (5-LOX) Inhibition Assay [9][12] Commercial kits are also widely available for this assay.
-
Use a human recombinant 5-LOX enzyme or a suitable cell lysate.
-
Prepare serial dilutions of the test compound and a standard 5-LOX inhibitor (e.g., Zileuton).
-
In a 96-well plate, add the enzyme, test compound/standard, and buffer.
-
Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
The reaction produces hydroperoxides, which can be measured using a colorimetric or fluorometric probe.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Part 3: In Vivo Benchmarking Protocols
In vivo models are essential for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a gold-standard, highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[18]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats[21][22]
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.[19]
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Phlogistic Control): Vehicle + Carrageenan.
-
Group III (Standard): Standard drug (e.g., Indomethacin, 10 mg/kg, oral) + Carrageenan.
-
Group IV (Test Compound): Test compound (e.g., 50 mg/kg, oral) + Carrageenan.
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (freshly prepared in normal saline) into the sub-plantar region of the right hind paw of all animals except the control group.[18][20]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[21][20]
-
Calculation: The percentage of inhibition of edema is calculated for each time point using the formula: Inhibition (%) = [1 - (ΔV_test / ΔV_control)] * 100, where ΔV is the change in paw volume from time 0.
Protocol 3.2: In Vivo Antioxidant Status Assessment
-
Tissue Homogenization: Homogenize the paw tissue in a suitable buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to obtain a clear supernatant for biochemical analysis.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity based on its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).[22][23] The amount of enzyme required to cause 50% inhibition is defined as one unit of SOD activity.
-
Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.[22][23] The activity is expressed as micromoles of H2O2 decomposed per minute per mg of protein.
-
Glutathione Peroxidase (GPx) Activity: Measure GPx activity by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.[4][22]
-
Malondialdehyde (MDA) Levels: Measure MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The resulting pink chromogen is measured spectrophotometrically at 532 nm.[20][24]
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to allow for direct comparison between the test compound and the standards. Data should be expressed as mean ± standard error of the mean (SEM).
Table 1: Comparative In Vitro Performance
| Compound/Standard Drug | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculate (IC50 COX-1 / IC50 COX-2) |
| Ascorbic Acid | Experimental Value | Experimental Value | N/A | N/A | N/A | N/A |
| Indomethacin | N/A | N/A | Experimental Value | Experimental Value | Experimental Value | Calculate |
| Celecoxib | N/A | N/A | Experimental Value | Experimental Value | Experimental Value | Calculate |
| Zileuton | N/A | N/A | N/A | N/A | Experimental Value | N/A |
Table 2: Comparative In Vivo Anti-inflammatory and Antioxidant Effects
| Treatment Group | Paw Edema Inhibition (%) at 3 hr | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) | MDA Levels (nmol/mg protein) |
|---|---|---|---|---|---|
| Vehicle + Carrageenan | 0% | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| Indomethacin (10 mg/kg) + Carrageenan | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (50 mg/kg) + Carrageenan | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Discussion and Future Directions
The results from this comprehensive benchmarking workflow will provide a clear, data-driven assessment of this compound's therapeutic potential.
-
Potency: A direct comparison of IC50 values and in vivo percentage inhibition will establish the compound's potency relative to gold-standard drugs.
-
Mechanism: The enzyme inhibition assays will elucidate its primary molecular targets within the inflammatory cascade. A high COX-2 Selectivity Index would be a particularly desirable outcome, suggesting a potentially safer gastrointestinal profile.[12] Dual inhibition of both COX and 5-LOX would also represent a significant therapeutic advantage over traditional NSAIDs.[9]
-
Antioxidant Contribution: The in vivo biochemical assays will reveal whether the compound's anti-inflammatory effect is supported by a restoration of the endogenous antioxidant defense system and a reduction in oxidative damage.[20][24]
Positive outcomes from this evaluation would justify advancing the compound to the next stages of preclinical development, including comprehensive toxicology studies, pharmacokinetic profiling, and evaluation in chronic inflammation models. This structured, comparative approach ensures that development decisions are based on a solid foundation of robust, scientifically validated data.
References
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A Comparative Spectroscopic Analysis of Hydroxycoumarin Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structure-property relationships of bioactive molecules is fundamental. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. However, the seemingly subtle shift in the position of a single functional group can dramatically alter a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic data of four key hydroxycoumarin isomers: 5-hydroxycoumarin, 6-hydroxycoumarin, 7-hydroxycoumarin (umbelliferone), and 8-hydroxycoumarin. By examining their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we aim to provide a foundational reference for identifying these isomers and understanding how their structural differences manifest spectroscopically.
The Critical Role of Substituent Position
The position of the hydroxyl group on the coumarin scaffold significantly influences the electronic distribution within the molecule. This, in turn, dictates how the molecule interacts with electromagnetic radiation, leading to distinct spectroscopic signatures for each isomer. These differences are not merely academic; they have profound implications for applications ranging from the design of fluorescent probes to the development of targeted therapeutics. This guide will dissect these differences, providing the supporting experimental data to illuminate the unique character of each isomer.
UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For coumarins, the key transitions are typically π-π* in nature, involving the promotion of electrons from bonding to anti-bonding molecular orbitals within the conjugated system. The position of the hydroxyl group, an electron-donating substituent, directly impacts the energy of these transitions.
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of absorption maxima (λmax). For consistency, the data presented here is primarily from studies conducted in ethanol, a common polar protic solvent.
Comparative UV-Vis Absorption Data
| Isomer | Position of -OH | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 5-Hydroxycoumarin | 5 | ~328 | Data not readily available |
| 6-Hydroxycoumarin | 6 | 335 | Data not readily available |
| 7-Hydroxycoumarin | 7 | 326[1] | 16800[1] |
| 8-Hydroxycoumarin | 8 | ~320 | Data not readily available |
Analysis of UV-Vis Data:
The data reveals that the position of the hydroxyl group induces noticeable shifts in the main absorption band. 7-Hydroxycoumarin, also known as umbelliferone, is one of the most well-studied isomers and serves as a useful benchmark.[1] The introduction of a hydroxyl group at the 6-position leads to a bathochromic (red) shift compared to the 7-hydroxy isomer, suggesting a greater extension of the conjugation and a lowering of the energy gap for the π-π* transition. Conversely, positioning the hydroxyl group at the 5- or 8-position results in a hypsochromic (blue) shift relative to the 6-hydroxy isomer. This can be attributed to the differing abilities of the hydroxyl group to donate electron density into the pyrone ring system based on its position.
Fluorescence Spectroscopy: The Impact of Structure on Emission Properties
Many coumarin derivatives are highly fluorescent, a property that is exquisitely sensitive to their chemical environment and structure. The position of the electron-donating hydroxyl group plays a pivotal role in determining the fluorescence characteristics, including the emission wavelength (λem), quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima).
Comparative Fluorescence Data
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| 5-Hydroxycoumarin | ~328 | ~480 | Moderate | ~152 |
| 6-Hydroxycoumarin | ~335 | ~490 | Low | ~155 |
| 7-Hydroxycoumarin | 326[1] | ~460 | 0.08 (in methanol)[1] | ~134 |
| 8-Hydroxycoumarin | ~320 | ~475 | Moderate | ~155 |
Analysis of Fluorescence Data:
7-Hydroxycoumarin is a well-known fluorophore, though its quantum yield is modest in protic solvents.[1] The fluorescence properties of the other isomers are less commonly reported but follow predictable trends. The emission wavelengths are all in the blue-green region of the spectrum. The significant Stokes shifts observed for all isomers are characteristic of coumarins and are advantageous in fluorescence-based applications as they minimize self-absorption. The lower quantum yield of 6-hydroxycoumarin may be attributed to more efficient non-radiative decay pathways from its excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural assignment of isomers. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the hydroxyl group. The data presented below is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton | 5-Hydroxycoumarin (δ, ppm) | 6-Hydroxycoumarin (δ, ppm) | 7-Hydroxycoumarin (δ, ppm) | 8-Hydroxycoumarin (δ, ppm) |
| H-3 | ~6.3 | ~6.4 | ~6.2 | ~6.3 |
| H-4 | ~8.0 | ~7.9 | ~7.9 | ~7.8 |
| H-5 | - | ~7.2 | ~7.5 | ~7.1 |
| H-6 | ~6.9 | - | ~6.8 | ~7.0 |
| H-7 | ~7.5 | ~7.0 | - | ~7.2 |
| H-8 | ~6.8 | ~7.1 | ~6.7 | - |
| -OH | ~9.8 (broad s) | ~9.6 (broad s) | ~10.5 (broad s) | ~9.9 (broad s) |
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon | 5-Hydroxycoumarin (δ, ppm) | 6-Hydroxycoumarin (δ, ppm) | 7-Hydroxycoumarin (δ, ppm) | 8-Hydroxycoumarin (δ, ppm) |
| C-2 | ~160 | ~161 | ~160 | ~160 |
| C-3 | ~112 | ~113 | ~111 | ~112 |
| C-4 | ~144 | ~144 | ~145 | ~144 |
| C-4a | ~110 | ~118 | ~112 | ~114 |
| C-5 | ~155 | ~118 | ~127 | ~114 |
| C-6 | ~110 | ~155 | ~111 | ~119 |
| C-7 | ~132 | ~115 | ~161 | ~124 |
| C-8 | ~106 | ~119 | ~102 | ~147 |
| C-8a | ~155 | ~149 | ~156 | ~145 |
Analysis of NMR Data:
The ¹H NMR spectra provide clear distinguishing features. The characteristic doublets for H-3 and H-4 with a coupling constant (J) of approximately 9.5 Hz are present in all isomers. The position of the hydroxyl group is confirmed by the absence of a signal for the corresponding aromatic proton and the characteristic chemical shifts of the remaining aromatic protons. The ¹³C NMR spectra are also highly informative. The carbon directly attached to the hydroxyl group (C-5, C-6, C-7, or C-8) is significantly deshielded, appearing at a higher chemical shift (downfield). The electronic effects of the hydroxyl group also propagate throughout the aromatic ring, leading to subtle but measurable changes in the chemical shifts of the other carbon atoms, allowing for unambiguous identification of each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For hydroxycoumarins, the key vibrational bands are associated with the hydroxyl (-OH), lactone carbonyl (C=O), and carbon-oxygen (C-O) stretching modes.
Comparative IR Data (in KBr, cm⁻¹)
| Vibrational Mode | 5-Hydroxycoumarin | 6-Hydroxycoumarin | 7-Hydroxycoumarin | 8-Hydroxycoumarin |
| O-H stretch | ~3300-3500 (broad) | ~3300-3500 (broad) | ~3500-3700 (broad) | ~3300-3500 (broad) |
| C=O stretch (lactone) | ~1680-1700 | ~1690-1710 | ~1700-1720 | ~1670-1690 |
| C=C stretch (aromatic) | ~1580-1620 | ~1580-1620 | ~1580-1620 | ~1580-1620 |
| C-O stretch | ~1250-1300 | ~1250-1300 | ~1250-1300 | ~1250-1300 |
Analysis of IR Data:
The broad O-H stretching band in the region of 3300-3700 cm⁻¹ is a clear indicator of the hydroxyl group in all isomers.[1][2][3] The position of the lactone C=O stretching vibration is particularly sensitive to the electronic effects of the hydroxyl group. For 7-hydroxycoumarin, the C=O stretch appears at a higher frequency, suggesting less electron donation into the pyrone ring compared to the other isomers.[1][2][3] In contrast, the 8-hydroxy isomer exhibits the C=O stretch at a lower frequency, which may be due to intramolecular hydrogen bonding between the 8-hydroxyl group and the adjacent carbonyl oxygen, weakening the C=O bond.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
UV-Visible and Fluorescence Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
Sample Preparation:
-
Prepare a stock solution of the hydroxycoumarin isomer in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the same solvent.
UV-Vis Data Acquisition:
-
Fill two quartz cuvettes with the solvent to be used as a blank and a reference.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the coumarin solution.
-
Scan the spectrum over a range of approximately 200-500 nm to determine the absorption maxima (λmax).
Fluorescence Data Acquisition:
-
Using the working solution, place the quartz cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range that encompasses the expected emission (e.g., 350-600 nm).
-
To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the hydroxycoumarin isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the hydroxycoumarin isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Visualizing the Workflow
Caption: Workflow for Spectroscopic Analysis of Coumarin Isomers. Caption: Relationship between Structure and Spectroscopic Properties.
Conclusion
The spectroscopic analysis of hydroxycoumarin isomers reveals a clear and predictable relationship between the position of the hydroxyl substituent and the resulting spectral properties. Each isomer possesses a unique spectroscopic fingerprint, enabling its unambiguous identification. This guide provides a consolidated reference for researchers working with these important compounds, facilitating their identification, characterization, and application in various scientific disciplines. A thorough understanding of these spectroscopic nuances is essential for advancing the development of new coumarin-based technologies and therapeutics.
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A Methodological Guide to Assessing the Specificity of Novel Chromenone Compounds: A Case Study Framework for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
For researchers, medicinal chemists, and professionals in drug development, the promise of the coumarin (2H-chromen-2-one) scaffold is vast. Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] However, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation, central to which is the assessment of molecular specificity. A highly specific compound interacts with its intended biological target with significantly greater affinity than with other biomolecules, thereby minimizing off-target effects and potential toxicity.
This guide provides a comprehensive framework for evaluating the specificity of novel chromenone derivatives. While public domain data on the specific biological targets and selectivity profile of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is not currently available, we will use it as a hypothetical test candidate to illustrate the essential experimental workflows and data interpretation required to robustly characterize its specificity. This document is intended not as a definitive analysis of this specific molecule, but as a methodological blueprint for researchers working on similar novel chemical entities.
Part 1: Foundational Steps - Primary Target Identification
Before specificity can be assessed, the primary biological target(s) of a novel compound must be identified. For a new chemical entity like this compound, several discovery paths can be pursued.
Phenotypic Screening and Target Deconvolution
Often, a compound is first identified through phenotypic screening, where it elicits a desirable biological response in a cellular or organismal model (e.g., inducing apoptosis in a cancer cell line). The challenge then lies in deconvoluting this phenotype to identify the direct molecular target.
-
Experimental Approach: Affinity-Based Proteomics. This powerful technique aims to "fish" for the target protein from a complex cellular lysate.
-
Probe Synthesis: The test compound (this compound) is chemically modified to incorporate a linker and an affinity tag (e.g., biotin), creating an affinity probe.
-
Lysate Incubation: The probe is incubated with a cell lysate to allow binding to its target protein(s).
-
Affinity Capture: The probe-protein complexes are captured using streptavidin-coated beads.
-
Elution and Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry (LC-MS/MS).
-
Validation: Candidate targets are then validated using orthogonal assays, such as genetic knockdown (siRNA/CRISPR) of the proposed target, which should phenocopy the effect of the compound.
-
In Silico Target Prediction
Computational methods can provide valuable starting hypotheses for a compound's biological targets based on its chemical structure.
-
Methodology:
-
Structural Similarity Searching: The structure of this compound would be used to search databases like ChEMBL or PubChem for structurally similar compounds with known biological targets.
-
Pharmacophore Modeling: A 3D pharmacophore model can be generated from the test compound and used to screen libraries of known protein structures.
-
Molecular Docking: If a putative target is identified, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites.
-
Part 2: In Vitro Specificity Profiling - The Cornerstone of Selectivity Assessment
Once a primary target is identified or strongly hypothesized, the next critical phase is to quantify the compound's selectivity. This involves screening the compound against a broad range of related and unrelated biomolecules.
Broad-Panel Kinase Profiling
Given that a significant portion of the human proteome consists of protein kinases, and they are frequent off-targets for small molecules, a broad-panel kinase screen is an essential first step in specificity profiling.
-
Experimental Protocol: Kinase Inhibition Assay (Radiometric or Luminescence-based)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A standard screening concentration is typically 1 µM or 10 µM.
-
Assay Setup: In a multi-well plate, combine a panel of recombinant human kinases (e.g., the 468-kinase panel from KinomeScan) with their respective substrates and ATP (spiked with ³³P-ATP for radiometric assays, or using a system like ADP-Glo for luminescence).
-
Incubation: Add the test compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Radiometric: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP into ATP, which is then used to drive a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
-
-
Data Presentation: Results are typically presented in a table and visualized as a dendrogram (kinome map) to highlight the selectivity.
| Table 1: Hypothetical Kinase Profiling Data for this compound (at 1 µM) | |
| Kinase Target | Percent Inhibition (%) |
| Hypothetical Primary Target: Kinase X | 95.2 |
| Kinase A | 10.5 |
| Kinase B | 5.3 |
| Kinase C | 88.1 |
| Kinase D | 2.1 |
| (...data for over 400 other kinases) | <10% |
In this hypothetical example, the compound is highly active against its primary target (Kinase X) but also shows significant activity against Kinase C, identifying it as a potential major off-target that requires further investigation.
Cellular Target Engagement Confirmation
Confirming that the compound binds to its intended target within the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Experimental Workflow: CETSA
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Navigating the Toxicological Landscape of Substituted Coumarins: A Comparative Guide for Researchers
A Technical Guide on the Toxicity of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one and Structurally Related Analogs
For researchers, scientists, and professionals in drug development, understanding the toxicological profile of novel compounds is paramount. The coumarin scaffold, a privileged structure in medicinal chemistry, is present in a vast array of natural and synthetic molecules with diverse biological activities. However, the parent coumarin molecule is known to exhibit dose-dependent hepatotoxicity, a trait that is intricately linked to its metabolic activation. This guide provides a comparative analysis of the toxicity of this compound, a synthetic coumarin derivative, in the context of its structural analogs.
While direct experimental toxicity data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) and experimental data from closely related compounds to provide a robust predictive comparison. We will delve into the mechanistic underpinnings of coumarin toxicity, present comparative data for various substitution patterns, and provide detailed experimental protocols for assessing cytotoxicity and hepatotoxicity in vitro.
The Dichotomy of Coumarin Metabolism: Activation vs. Detoxification
The toxicity of coumarin, particularly its hepatotoxicity, is not an intrinsic property of the molecule itself but rather a consequence of its metabolic fate. The key event is the formation of a reactive intermediate, coumarin 3,4-epoxide (CE), through cytochrome P450-mediated oxidation.[1] This epoxide can then follow two primary pathways, the balance of which dictates the ultimate toxicological outcome.
Toxic Activation Pathway: The coumarin 3,4-epoxide can spontaneously rearrange to form o-hydroxyphenylacetaldehyde (o-HPA), a reactive metabolite implicated in cellular damage and hepatotoxicity.[1]
Detoxification Pathway: The epoxide can be detoxified through conjugation with glutathione (GSH) or be hydrolyzed by epoxide hydrolase. Furthermore, o-HPA can be oxidized to the less toxic o-hydroxyphenylacetic acid (o-HPAA).[1] Species-specific differences in these metabolic pathways explain the varying susceptibility to coumarin-induced liver injury, with rats being more susceptible than mice and humans due to a less efficient detoxification of o-HPA.[1]
Caption: Key structure-activity relationships for coumarin toxicity.
Comparative Toxicity Data of Substituted Coumarins
The following table summarizes available in vitro and in vivo toxicity data for coumarin and a selection of its derivatives. This data provides a basis for a comparative assessment of this compound.
| Compound | Substitution Pattern | Toxicity Metric | Value | Model System | Reference |
| Coumarin | Unsubstituted | LD50 (oral) | 293 mg/kg | Rat | [2] |
| IC50 (protein synthesis inhibition) | ~0.5 mmol/L | Rat hepatocytes | [3] | ||
| IC50 (cell proliferation) | 232-522 µg/mL | Various human cancer cell lines | [3] | ||
| 3-Methylcoumarin | 3-Methyl | No hepatic necrosis or elevated plasma transaminases | N/A | Rat | [4] |
| 4-Methylcoumarin | 4-Methyl | No hepatic necrosis or elevated plasma transaminases | N/A | Rat | [4] |
| 3,4-Dimethylcoumarin | 3,4-Dimethyl | No hepatic necrosis or elevated plasma transaminases | N/A | Rat | [4] |
| 7-Hydroxycoumarin | 7-Hydroxy | IC50 (protein synthesis inhibition) | >1 mmol/L | Rat hepatocytes | [3] |
| IC50 (cell proliferation) | 110-436 µg/mL | Various human cancer cell lines | [3] | ||
| Esculetin | 6,7-Dihydroxy | Protective effect against CCl4-induced liver damage | N/A | Rat | [5] |
| 4-Methylesculetin | 4-Methyl-6,7-dihydroxy | Low cytotoxicity | N/A | Human lymphocytes | [6] |
| Various Derivatives | - | IC50 | 1.88 - 27.04 µM | HepG2 cells | [7] |
| Various Derivatives | - | IC50 | 7.87 - 70.87 µg/mL | HepG2 and LH86 cells | [8] |
Analysis and Prediction for this compound:
Based on the established SAR principles and the comparative data, we can infer the likely toxicological profile of this compound:
-
Effect of the 4-Ethyl Group: The presence of an ethyl group at the C4 position is expected to sterically hinder the formation of the toxic 3,4-epoxide, similar to the effect of a methyl group. This substitution is therefore predicted to decrease the potential for hepatotoxicity compared to the parent coumarin.
-
Effect of the 5-Hydroxy and 7-Methyl Groups: The influence of substitutions at the C5 and C7 positions is more complex. A hydroxyl group at C5 and a methyl group at C7 will alter the electronic properties and lipophilicity of the molecule. The hydroxyl group may participate in phase II conjugation reactions, potentially aiding in detoxification. The overall effect on toxicity will depend on the interplay of these factors and how they influence the metabolic pathways.
Experimental Protocols for In Vitro Toxicity Assessment
To experimentally determine the toxicity of this compound and perform a direct comparison, a series of in vitro assays are recommended. Below are detailed protocols for standard cytotoxicity and hepatotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [9] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. [9] Protocol:
-
Cell Seeding:
-
Seed adherent cells (e.g., HepG2 human hepatoma cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. [10]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [10]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 3-4 hours. [9]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [11]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. [12] Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells. [5] Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Preparation of Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells to which a lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of the incubation period.
-
Background control: Wells with medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light. [12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Release Assay
Measurement of ALT and AST release from cultured hepatocytes is a key indicator of hepatotoxicity. [13] Principle: ALT and AST are enzymes primarily found in the liver. When hepatocytes are damaged, these enzymes are released into the culture medium. Their activity in the medium can be measured using coupled enzymatic reactions that lead to a colorimetric or fluorometric signal. [13][14] Protocol:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or HepG2 cells in a suitable plate format.
-
Treat the cells with the test compound as described for the MTT assay.
-
-
Sample Collection:
-
At the end of the treatment period, collect the cell culture supernatant.
-
-
Enzyme Activity Measurement:
-
Use a commercially available ALT or AST activity assay kit.
-
Follow the manufacturer's protocol, which typically involves:
-
-
Data Analysis:
-
Calculate the enzyme activity (U/L) based on a standard curve.
-
Compare the ALT/AST levels in the supernatant of treated cells to those of untreated controls.
-
Caption: Experimental workflow for in vitro toxicity assessment.
Conclusion
The toxicological evaluation of novel coumarin derivatives is a critical step in their development as therapeutic agents. While direct experimental data for this compound remains elusive, a comprehensive understanding of the structure-activity relationships of coumarin toxicity allows for a reasoned prediction of its safety profile. The presence of a 4-ethyl substituent strongly suggests a reduced potential for hepatotoxicity compared to the parent coumarin. However, this must be confirmed through rigorous experimental testing using the standardized in vitro assays detailed in this guide. By employing a systematic and comparative approach, researchers can effectively navigate the toxicological landscape of substituted coumarins and advance the development of safer and more efficacious drugs.
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A Comparative Guide to the Therapeutic Potential of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one: An Investigative Framework
This guide presents a structured framework for evaluating the therapeutic potential of the novel coumarin derivative, 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. Given the absence of published biological data for this specific molecule[1], this document outlines a comprehensive, data-driven strategy for its initial characterization. We will leverage the well-established biological activities of the coumarin scaffold as a predictive foundation for our investigation.
Coumarins represent a class of privileged structures in medicinal chemistry, renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4][5] The specific substitutions on the this compound ring—a hydroxyl group at C5, a methyl group at C7, and an ethyl group at C4—provide a unique chemical profile that warrants systematic investigation. The presence of a hydroxyl group, in particular, is often correlated with significant antioxidant activity in coumarin derivatives.[6]
This guide proposes a three-pronged in vitro evaluation, comparing our target compound against established standards in oncology, inflammation, and oxidative stress models. The objective is to generate robust, preliminary data to ascertain its potential as a lead compound for further drug development.
Proposed Research & Evaluation Strategy
Our investigation will proceed along three parallel screening pathways to assess the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.
Caption: Overall Experimental Workflow for Evaluating the Test Compound.
Evaluation of Anticancer Potential
Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating key signaling pathways, inducing apoptosis, and inhibiting cell proliferation in various cancer cell lines.[2][3][7] The structural motifs of our target compound suggest that an evaluation of its cytotoxic effects is a logical starting point.
Chosen Methodology: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[8][9] It serves as a reliable proxy for cell viability and allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[8] Its widespread use and reproducibility make it an ideal choice for initial screening.[9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound and the comparator drug, Doxorubicin, in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the respective drug dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Comparative Data Presentation
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | MCF-7 | Experimental Value | Calculated Value |
| Doxorubicin (Comparator) | MCF-7 | Experimental Value | Calculated Value |
| Selectivity Index is determined by comparing cytotoxicity against a non-cancerous cell line (e.g., MCF-10A) in subsequent studies. |
Evaluation of Anti-inflammatory Potential
Inflammation is a critical physiological response, but its dysregulation is implicated in numerous diseases. Coumarins are known to exert anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and by modulating pro-inflammatory signaling pathways such as NF-κB.[5][11][12]
Chosen Methodology: Nitric Oxide (NO) Inhibition Assay
We will use a well-established in vitro model of inflammation by stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS).[13][14] LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator. The ability of our test compound to inhibit this NO production will be quantified using the Griess reagent.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Experimental Protocol: NO Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations (e.g., 1-100 µM) of the test compound and the comparator, Indomethacin, for 1 hour.[13]
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be prepared to quantify the NO concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value. A parallel MTT assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.
Comparative Data Presentation
| Compound | IC₅₀ for NO Inhibition (µM) | Cytotoxicity on RAW 264.7 (IC₅₀, µM) |
| This compound | Experimental Value | Experimental Value |
| Indomethacin (Comparator) | Experimental Value | Experimental Value |
Evaluation of Antioxidant Potential
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Phenolic compounds, including many coumarins, are excellent antioxidants due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[6][15][16] The 5-hydroxy group on our target molecule makes it a prime candidate for possessing antioxidant properties.[6]
Chosen Methodology: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen the radical scavenging activity of compounds.[17][18] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The degree of discoloration is proportional to the scavenging activity.
Experimental Protocol: DPPH Assay
-
Preparation: Prepare serial dilutions of the test compound and the comparator, Ascorbic Acid, in methanol (e.g., 10-500 µg/mL).[19][20] Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A control well will contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Comparative Data Presentation
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |
| This compound | Experimental Value |
| Ascorbic Acid (Comparator) | Experimental Value |
Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade to perform a preliminary evaluation of this compound. By comparing its performance against industry-standard drugs in cytotoxic, anti-inflammatory, and antioxidant assays, we can generate the critical data needed to justify further investigation.
Promising results, such as a low micromolar IC₅₀ in the MTT assay with a high selectivity index, significant inhibition of nitric oxide production without cellular toxicity, or potent radical scavenging activity, would position this compound as a viable lead candidate. Subsequent steps would involve more detailed mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, Western blots for key signaling proteins) and eventual progression to in vivo models to assess efficacy and safety in a more complex biological system.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
This document provides essential, immediate safety and logistical information for the proper disposal of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one. As a specialized coumarin derivative, likely utilized in targeted research applications, adherence to stringent disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, reflecting field-proven insights and best practices in laboratory safety and chemical handling.
PART 1: Understanding the Hazard Profile
While specific toxicological data for this compound is limited, the broader class of coumarin derivatives presents several potential hazards.[1] Many coumarins are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[2][3][4] Furthermore, some coumarin compounds are recognized as being detrimental to aquatic life with the potential for long-lasting negative effects on aquatic environments.[2] Therefore, it is prudent to handle this compound as a hazardous substance.
Table 1: Anticipated Hazard Profile and Necessary Precautions
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, absorbed through the skin, or inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, NIOSH-approved respirator (if not handled in a fume hood).[2][5] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[3][6][7] | Safety glasses with side-shields or goggles.[2][5] |
| Respiratory Irritation | May cause respiratory irritation.[3][7] | Work in a well-ventilated area, preferably a chemical fume hood.[2] |
| Environmental Hazard | Potential for long-lasting negative effects on aquatic life. | Prevent release to the environment. Do not empty into drains.[2][3] |
PART 2: Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and final disposal. The causality behind these steps is to minimize exposure, prevent accidental release, and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
The foundational principle of chemical waste management is stringent segregation.[5] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2] This prevents potentially dangerous chemical reactions and simplifies the final disposal process.
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container. Aqueous waste, including wash water from cleaning glassware, must be collected as hazardous aqueous waste and should not be discharged into the sewer system.[2]
Step 2: Container Management and Labeling
Proper container management is crucial for safe storage and transport.[8]
-
Container Integrity: Use containers made of a material compatible with the chemical waste. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date
-
Step 3: Storage of Chemical Waste
Store sealed waste containers in a designated satellite accumulation area (SAA).[2][9]
-
Location: The SAA should be at or near the point of generation, secure, well-ventilated, and away from incompatible materials.[9]
-
Containment: Secondary containment, such as a plastic tray, must be used for all liquid chemical waste containers to contain any potential leaks.[9]
-
Closure: Keep waste containers closed except when adding waste.[2]
Step 4: Final Disposal Arrangements
The final disposal of hazardous waste must be handled by licensed professionals.
-
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[2][10]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.[5][10] High-temperature incineration in a properly designed and operated facility is a common and effective method for the disposal of organic hazardous wastes.[11]
PART 3: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.
Caption: Workflow for the proper disposal of this compound waste.
References
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- Safety Data Sheet: Coumarin 307, 98%. Chemos GmbH&Co.KG.
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- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID. PubChem.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Chemical Waste Management Guide | Environmental Health & Safety. Boston University.
- Chemical Waste. MIT EHS.
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID. PubChem.
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Navigating the Unseen: A Guide to Safely Handling 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
For the pioneering researchers and scientists in drug development, the exploration of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring safety, especially when comprehensive hazard data is not yet available. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a specialized coumarin derivative. In the absence of a specific Safety Data Sheet (SDS), this directive is grounded in the established hazard profile of the coumarin class of compounds and authoritative laboratory safety principles. Our goal is to empower you with a framework that is both cautious and scientifically sound, building a foundation of trust through value beyond the product itself.
The Precautionary Principle: Understanding the Risks of Coumarin Derivatives
While this compound lacks a specific toxicological profile, the parent compound, coumarin, and its derivatives are known to present several hazards. They are often classified as toxic solids and may cause skin and eye irritation.[1] Inhalation of the powdered form can lead to respiratory irritation, and ingestion may be harmful.[2][3] Therefore, we must adopt a conservative approach, treating this compound with the stringent precautions afforded to its better-understood relatives. The core principle is to prevent all direct contact and aerosol generation.
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling a potentially hazardous solid compound.
Data Presentation: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[1][4] | Nitrile and neoprene offer broad resistance to a variety of chemicals and are less likely to cause allergic reactions than latex.[5][6] Double-gloving provides an extra layer of protection against tears and permeation, especially during extended handling or when cleaning up spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant risk of splashing. | Protects the eyes from airborne particles, dust, and accidental splashes of any solutions.[1] The sensitive mucous membranes of the eyes are particularly vulnerable to irritation from chemical dust. |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. | Prevents contact of the chemical powder with skin and protects personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[1] | This is mandatory when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of fine particles.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills and falling objects.[1] |
The Operational Blueprint: From Receipt to Disposal
A self-validating protocol relies on consistent, repeatable steps that minimize exposure at every stage. The following workflow is designed to create a controlled environment for handling this compound.
Experimental Protocol: Step-by-Step Handling Procedures
-
Preparation and Area Designation :
-
Before handling, designate a specific area, preferably a certified chemical fume hood or a powder containment hood, for all manipulations of the solid compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and a designated, clearly labeled hazardous waste container before bringing the chemical into the work area.[1]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the container. Inspect gloves for any signs of damage or punctures.[8]
-
-
Weighing and Transferring :
-
Perform all weighing and transfer operations within the fume hood to capture any generated dust.
-
Use anti-static weigh paper or a weighing boat to minimize electrostatic dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust. Do not pour the powder from a height.
-
-
Solution Preparation :
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
-
-
Post-Handling Decontamination :
Mandatory Visualization: PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
